Thalidomide-NH-(CH2)2-NH-Boc
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H24N4O6 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C20H24N4O6/c1-20(2,3)30-19(29)22-10-9-21-12-6-4-5-11-15(12)18(28)24(17(11)27)13-7-8-14(25)23-16(13)26/h4-6,13,21H,7-10H2,1-3H3,(H,22,29)(H,23,25,26) |
InChI Key |
CTBFCHXDKXTELK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Thalidomide-NH-(CH2)2-NH-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of Thalidomide-NH-(CH2)2-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate incorporates the cereblon (CRBN) E3 ligase-binding moiety derived from thalidomide, connected to a Boc-protected ethylenediamine (B42938) linker, enabling further conjugation to target protein ligands.
Core Synthesis Strategy
The synthesis of this compound is typically achieved through a convergent three-step process. This involves the independent preparation of two key precursors: 4-fluorothalidomide and mono-Boc-protected ethylenediamine. The final step involves a nucleophilic aromatic substitution reaction to couple these two fragments.
Experimental Protocols
Step 1: Synthesis of 4-Fluorothalidomide
The synthesis of 4-fluorothalidomide is achieved through the condensation of 3-fluorophthalic anhydride with 3-aminopiperidine-2,6-dione.
Methodology: A mixture of 3-fluorophthalic anhydride and 3-aminopiperidine-2,6-dione hydrochloride is heated in a suitable solvent, such as acetic acid or pyridine, often in the presence of a mild base like sodium acetate (B1210297) to neutralize the hydrochloride salt. The reaction mixture is typically refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and purified by recrystallization.
| Reagent | Molar Eq. | Purity | Notes |
| 3-Fluorophthalic Anhydride | 1.0 | >98% | Starting material |
| 3-Aminopiperidine-2,6-dione HCl | 1.0 | >98% | Reagent |
| Sodium Acetate | 1.1 | >99% | Base |
| Acetic Acid | - | Glacial | Solvent |
Step 2: Synthesis of N-(tert-butoxycarbonyl)-ethylenediamine (N-Boc-ethylenediamine)
This procedure outlines the selective mono-protection of ethylenediamine.[1]
Methodology: To a solution of ethylenediamine in a suitable solvent like absolute ethanol, tert-butyl phenyl carbonate is added.[1] The reaction mixture is heated to a gentle reflux overnight. After cooling, the reaction mixture is concentrated, and the pH is adjusted to approximately 3 with aqueous HCl, followed by extraction with dichloromethane (B109758) to remove any di-protected byproduct and unreacted starting material. The aqueous phase is then basified to pH 12 with aqueous NaOH and extracted with dichloromethane. The combined organic extracts are dried and concentrated to yield the product as an oil.[1]
| Reagent | Molar Eq. | Purity | Notes |
| Ethylenediamine | 1.0 | >99% | Starting material |
| tert-Butyl phenyl carbonate | 1.0 | >98% | Boc-protecting agent[1] |
| Absolute Ethanol | - | Anhydrous | Solvent[1] |
| 2M HCl | - | Aqueous | For workup[1] |
| 2M NaOH | - | Aqueous | For workup[1] |
| Dichloromethane | - | ACS grade | Extraction solvent[1] |
Quantitative Data: A reported yield for this reaction is approximately 51%.[1]
Step 3: Synthesis of this compound
The final product is synthesized via a nucleophilic aromatic substitution reaction between 4-fluorothalidomide and N-Boc-ethylenediamine.
Methodology: To a solution of 4-fluorothalidomide and N-Boc-ethylenediamine in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO), a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) is added. The mixture is then heated, for instance, to 120°C for 30 minutes. The progress of the reaction is monitored until the starting material is consumed. The final product is then purified from the reaction mixture using preparative high-performance liquid chromatography (prep-HPLC).
| Reagent | Molar Eq. | Purity | Notes |
| 4-Fluorothalidomide | 1.0 | >95% | Starting material |
| N-Boc-ethylenediamine | 1.0 | >98% | Reagent |
| DIEA | 2.0 | >99% | Base |
| DMSO | - | Anhydrous | Solvent |
Summary of Quantitative Data
| Step | Product | Starting Materials | Key Reagents | Solvent | Temperature | Time | Yield |
| 1 | 4-Fluorothalidomide | 3-Fluorophthalic anhydride, 3-Aminopiperidine-2,6-dione HCl | Sodium Acetate | Acetic Acid | Reflux | Several hours | High |
| 2 | N-Boc-ethylenediamine | Ethylenediamine, tert-Butyl phenyl carbonate | - | Ethanol | Reflux (max 80°C) | 18 hours | ~51%[1] |
| 3 | This compound | 4-Fluorothalidomide, N-Boc-ethylenediamine | DIEA | DMSO | 120°C | 30 minutes | Variable (purification dependent) |
Concluding Remarks
The synthesis of this compound is a well-established process that is fundamental to the construction of a wide range of PROTACs. The procedures outlined in this guide are based on established chemical principles and published methodologies, providing a solid foundation for researchers in the field of targeted protein degradation. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity.
References
A Technical Guide to Thalidomide-NH-(CH2)2-NH-Boc: A Key Intermediate in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and application of Thalidomide-NH-(CH2)2-NH-Boc, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins implicated in a variety of diseases.
Core Chemical Properties
This compound, systematically named tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, is a derivative of thalidomide (B1683933) functionalized with a Boc-protected ethylenediamine (B42938) linker. This modification is crucial for its role as an intermediate in the synthesis of heterobifunctional PROTAC molecules. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions, revealing a primary amine that can be coupled to a linker connected to a target protein ligand.[1]
Below is a summary of its key chemical properties:
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate) | N/A |
| CAS Number | 1957235-57-2 | [1] |
| Molecular Formula | C20H25N5O6 | N/A |
| Molecular Weight | 431.44 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage | Store at -20°C | N/A |
Synthesis and Characterization
Representative Synthesis Protocol
Step 1: Synthesis of 4-Fluorothalidomide
4-Fluorothalidomide can be synthesized by reacting 4-fluorophthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione (B110489) hydrochloride in the presence of a base like sodium acetate (B1210297) in acetic acid. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the 4-fluorothalidomide product precipitates and can be collected by filtration.
Step 2: Coupling with N-Boc-ethylenediamine
4-Fluorothalidomide is then reacted with N-Boc-ethylenediamine in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is typically stirred at an elevated temperature to facilitate the nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Synthesis of this compound.
Purification and Characterization:
The crude product is purified using column chromatography on silica (B1680970) gel. The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expected Spectroscopic Data
Based on the structure and data from analogous thalidomide derivatives, the following are expected spectroscopic characteristics:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phthalimide (B116566) aromatic protons, the glutarimide (B196013) ring protons, the ethylenediamine linker protons, and the Boc protecting group protons. The aromatic region would show characteristic splitting patterns for a 1,2,4-trisubstituted benzene (B151609) ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide and glutarimide rings, the aromatic carbons, the aliphatic carbons of the ethylenediamine linker and glutarimide ring, and the carbons of the Boc group. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Role in PROTAC Technology and Signaling Pathway
This compound is a cornerstone in the construction of CRBN-recruiting PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.
Mechanism of Action
-
Ternary Complex Formation: A PROTAC molecule, synthesized using the deprotected form of this compound, simultaneously binds to the target Protein of Interest (POI) and the CRBN E3 ubiquitin ligase, forming a ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage another target protein molecule.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflows
The utility of this compound lies in its straightforward incorporation into a PROTAC synthesis workflow.
Caption: Workflow for PROTAC synthesis and evaluation.
Boc Deprotection Protocol
A common method for Boc deprotection involves treating the Boc-protected amine with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM).
-
Dissolve this compound in DCM.
-
Add TFA dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can be used directly in the next step or neutralized with a base.
Conclusion
This compound is an indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined role as a CRBN ligand and the synthetic tractability of its Boc-protected amine linker make it a versatile starting point for the creation of novel therapeutics. This guide provides the foundational knowledge required for its effective utilization in the design and synthesis of next-generation protein degraders.
References
The Clinical Cornerstone of PROTACs: A Technical Guide to the Mechanism of Action of Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the unprecedented ability to selectively eliminate target proteins rather than merely inhibiting their function. This is accomplished by co-opting the cell's endogenous ubiquitin-proteasome system. At the heart of many successful PROTACs lies a derivative of the controversial yet ultimately redemptive molecule, thalidomide (B1683933). Initially developed as a sedative, thalidomide's tragic teratogenic effects led to its withdrawal. However, decades of research have not only led to its repurposing for treating multiple myeloma and leprosy but also to the discovery of its direct cellular target: the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This pivotal discovery has paved the way for the rational design of a new generation of therapeutics, with thalidomide and its analogs, lenalidomide (B1683929) and pomalidomide, serving as powerful "molecular glues" to recruit CRBN for targeted protein degradation.[1][3][4]
This in-depth technical guide will elucidate the core mechanism of action of thalidomide derivatives in PROTACs, provide quantitative data on their binding and degradation efficacy, detail key experimental protocols for their characterization, and visualize the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Hijacking the CRL4^CRBN^ E3 Ligase
The therapeutic and toxicological effects of thalidomide and its derivatives are mediated through their binding to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2][4] This complex is a key component of the ubiquitin-proteasome system, the cell's primary machinery for protein degradation.[1]
A thalidomide-based PROTAC is a heterobifunctional molecule comprising three key components:
-
A warhead that binds to the protein of interest (POI).
-
An E3 ligase ligand , which is a thalidomide derivative (e.g., thalidomide, lenalidomide, pomalidomide).
-
A linker that connects the warhead and the E3 ligase ligand.[3]
The mechanism of action unfolds as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its warhead and to CRBN via its thalidomide-derivative moiety. This brings the POI and the CRL4^CRBN^ E3 ligase complex into close proximity, forming a ternary complex.[1]
-
Ubiquitination: This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The CRL4^CRBN^ complex, with its RING-box protein 1 (ROC1) component, catalyzes this transfer.[1]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex that breaks down unwanted or damaged proteins into smaller peptides.[3][5]
-
Recycling: After the degradation of the POI, the PROTAC molecule is released and can engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple target protein molecules.
This process effectively eliminates the target protein from the cell, offering a distinct advantage over traditional inhibitors that only block the protein's function.
Signaling Pathway of Thalidomide-Based PROTAC Action
The signaling cascade initiated by a thalidomide-based PROTAC leading to target protein degradation can be visualized as follows:
Quantitative Data on Thalidomide Derivatives and PROTACs
The efficacy of a thalidomide-based PROTAC is influenced by several factors, including the binding affinity of its components and its ability to induce degradation of the target protein.
Binding Affinities of Thalidomide Derivatives to Cereblon (CRBN)
The binding affinity of thalidomide and its analogs to CRBN is a critical determinant of PROTAC efficacy. Pomalidomide and lenalidomide generally exhibit higher affinity for CRBN compared to thalidomide.
| Compound | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [1] |
| (S)-thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution Assay | [4] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [1] |
| Lenalidomide | 0.64 µM (Kd) | Isothermal Titration Calorimetry (ITC) | [6] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [1] |
| Pomalidomide | 264 ± 18 nM (Kd) | Surface Plasmon Resonance (SPR) | |
| Pomalidomide | 6.4 nM (IC50) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | |
| Iberdomide | Higher than lenalidomide and pomalidomide | Not Specified | [7] |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Degradation Potency of Thalidomide-Based PROTACs
The degradation efficiency of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 | > 95 | [8] |
| Representative BRD4 PROTAC | BRD4 | Not Specified | 1.8 | > 90 | |
| PROTAC 1 (Pomalidomide-based) | BRD4 | Burkitt's lymphoma cells | < 1 | Not Specified | [9] |
| PROTAC 4 (Lenalidomide-based) | BRD4 | MV-4-11 | 0.0083 | Not Specified | [9] |
| PTD10 (Pomalidomide-based) | BTK | Ramos | 0.5 ± 0.2 | > 95 | [10] |
| Ibrutinib-based PROTAC | BTK | HBL1 | 6.3 | Not Specified | [] |
| MT-809 | BTK | THP1 | ~12 | > 99 | [12] |
| DD 03-171 | BTK | Not Specified | 5.1 | Not Specified | [13] |
Key Experimental Protocols
Characterizing the mechanism of action and efficacy of thalidomide-based PROTACs requires a suite of specialized biochemical and cellular assays.
Ternary Complex Formation Assay (NanoBRET™)
This assay quantitatively measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. A NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-tagged protein (acceptor) are expressed in cells. Upon formation of the ternary complex induced by the PROTAC, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer from the NanoLuc® substrate to the HaloTag® ligand, resulting in a detectable BRET signal that is proportional to the extent of complex formation.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with plasmids encoding NanoLuc®-POI and HaloTag®-CRBN.
-
-
Cell Plating:
-
Plate transfected cells in white, solid-bottom 96- or 384-well assay plates.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
-
In Vitro Ubiquitination Assay
This assay biochemically validates that the PROTAC can induce the ubiquitination of the POI by the recruited E3 ligase.
Principle: Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), E3 ligase (CRL4^CRBN^), ubiquitin, ATP, the POI, and the PROTAC are combined in a reaction mixture. The ubiquitination of the POI is then detected by Western blotting.
Methodology:
-
Reaction Setup:
-
On ice, combine the following in a microcentrifuge tube:
-
Ubiquitin-activating enzyme (E1)
-
Ubiquitin-conjugating enzyme (E2)
-
Recombinant CRL4^CRBN^ complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
PROTAC (or DMSO as a vehicle control)
-
Reaction Buffer
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody specific for the POI.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A ladder of higher molecular weight bands corresponding to the ubiquitinated POI should be observed in the presence of the PROTAC.
-
Protein Degradation Assay (Western Blot)
This is the standard method to quantify the reduction in the levels of the target protein in cells following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against the POI.
-
To ensure equal loading, also probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the POI band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Global Proteomics for Off-Target Analysis (Mass Spectrometry)
This unbiased approach is crucial for assessing the selectivity of a PROTAC across the entire proteome.
Methodology:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that achieves maximal target degradation and a vehicle control.
-
Lyse the cells and digest the proteins into peptides using trypsin.
-
-
Isobaric Labeling:
-
Label the peptide samples from different treatment conditions with tandem mass tags (TMT) or similar isobaric tags for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify proteins.
-
Determine the relative abundance of each protein in the PROTAC-treated samples compared to the vehicle control.
-
Identify proteins that are significantly downregulated to assess on-target efficacy and potential off-target degradation.
-
Conclusion
The discovery of Cereblon as the target of thalidomide has transformed our understanding of this historic drug and has provided a powerful tool for the development of novel therapeutics. Thalidomide derivatives are a cornerstone of PROTAC technology, enabling the targeted degradation of a wide range of disease-causing proteins. A thorough understanding of their mechanism of action, coupled with rigorous quantitative analysis and the application of detailed experimental protocols, is essential for the successful design and optimization of the next generation of protein-degrading drugs. As our knowledge of the intricacies of ternary complex formation and the broader landscape of E3 ligases continues to expand, the future of thalidomide-inspired protein degraders holds immense promise for addressing a wide range of human diseases.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 3. aragen.com [aragen.com]
- 4. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DD 03-171 | Active Degraders: R&D Systems [rndsystems.com]
Structural Analysis of Thalidomide-NH-(CH2)2-NH-Boc: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive structural and synthetic overview of Thalidomide-NH-(CH2)2-NH-Boc, a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this molecule serves as a Cereblon (CRBN) E3 ubiquitin ligase ligand, equipped with a Boc-protected ethylenediamine (B42938) linker for further conjugation to a target protein ligand.[1] This document details the synthetic pathway, experimental protocols, and in-depth structural characterization based on spectroscopic data. All quantitative information is summarized for clarity, and key processes are visualized using logical diagrams to aid researchers, scientists, and drug development professionals in the application of this versatile intermediate.
Introduction
Thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed and extensively studied for their anticancer and immunomodulatory effects.[2] A key mechanism of their action is the recruitment of the E3 ubiquitin ligase Cereblon (CRBN).[3] This property has been harnessed in the development of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase.[3][4]
This compound (tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate) is a foundational intermediate for the synthesis of CRBN-based PROTACs. It comprises the thalidomide core for CRBN binding and an ethylenediamine linker with a terminal tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group can be readily removed under acidic conditions, allowing for the covalent attachment of a linker connected to a ligand for a protein of interest.[1] This guide provides a detailed examination of its structure and synthesis.
Synthesis and Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the selective mono-Boc protection of ethylenediamine. The second step is a nucleophilic aromatic substitution (SNA_r) reaction where the free amine of the mono-Boc-protected ethylenediamine displaces a fluorine atom on 4-fluorothalidomide.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
4-Fluorothalidomide
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Brine solution
Step 1: Selective Mono-Boc Protection of Ethylenediamine
This protocol is adapted from established methods for the selective mono-protection of diamines.[2][5][6][7]
-
Reaction Setup: In a round-bottom flask, dissolve ethylenediamine (4.0 equivalents) in dichloromethane (DCM). The large excess of the diamine statistically favors mono-substitution.[2]
-
Addition of Boc₂O: Cool the solution to 0 °C in an ice bath. Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM and add it dropwise to the stirred ethylenediamine solution over a period of 1-2 hours. Slow addition is crucial to maintain a low local concentration of the protecting agent, which minimizes the formation of the di-Boc protected byproduct.[2]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add deionized water to the residue and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, N-Boc-ethylenediamine, can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
This step involves the conjugation of N-Boc-ethylenediamine to the thalidomide core.[8]
-
Reaction Setup: In a reaction vessel, dissolve 4-fluorothalidomide (1.0 equivalent) and N-Boc-ethylenediamine (1.2 equivalents) in dimethyl sulfoxide (DMSO).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the formation of the product by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate will form.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Structural Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the title compound, based on the analysis of its constituent fragments and data from structurally related molecules.[9][10]
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.10 | s | 1H | Glutarimide (B196013) -NH |
| ~8.50 | t | 1H | Phthalimide-NH-CH₂ |
| ~7.60 | dd | 1H | Aromatic CH (Phthalimide) |
| ~7.10-7.20 | m | 2H | Aromatic CH (Phthalimide) |
| ~6.80 | t | 1H | Boc -NH |
| ~5.10 | dd | 1H | Glutarimide α-CH |
| ~3.40 | q | 2H | Phthalimide-NH-CH₂ |
| ~3.15 | q | 2H | Boc-NH-CH₂ |
| ~2.80-2.95 | m | 1H | Glutarimide β-CH₂ (axial) |
| ~2.55-2.65 | m | 1H | Glutarimide β-CH₂ (equatorial) |
| ~2.00-2.10 | m | 2H | Glutarimide γ-CH₂ |
| 1.38 | s | 9H | Boc -(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172.8 | Glutarimide C=O |
| ~170.1 | Glutarimide C=O |
| ~168.5 | Phthalimide (B116566) C=O |
| ~167.3 | Phthalimide C=O |
| ~155.6 | Boc C=O |
| ~145.8 | Aromatic C-NH (Phthalimide) |
| ~136.5 | Aromatic CH (Phthalimide) |
| ~132.0 | Aromatic C-C=O (Phthalimide) |
| ~120.5 | Aromatic CH (Phthalimide) |
| ~115.8 | Aromatic C-C=O (Phthalimide) |
| ~111.3 | Aromatic CH (Phthalimide) |
| ~77.9 | Boc -C(CH₃)₃ |
| ~48.9 | Glutarimide α-CH |
| ~42.1 | Phthalimide-NH-CH₂ |
| ~39.8 | Boc-NH-CH₂ |
| ~31.2 | Glutarimide β-CH₂ |
| ~28.2 | Boc -(CH₃)₃ |
| ~22.5 | Glutarimide γ-CH₂ |
Table 3: Mass Spectrometry and IR Data
| Technique | Expected Value |
| ESI-MS | [M+H]⁺ ≈ 417.18 g/mol for C₂₁H₂₄N₄O₆ |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~1770 & ~1700 (C=O imide stretches), ~1680 (C=O amide) |
Structural Features and Significance
The structure of this compound is designed for modular PROTAC synthesis.
-
Thalidomide Core: The phthalimide and glutarimide rings are the pharmacophore responsible for binding to the Cereblon (CRBN) protein.[11] Structural studies have shown that the glutarimide ring inserts into a tri-tryptophan pocket on the CRBN surface.[3]
-
Ethylenediamine Linker: This short, flexible alkyl linker provides a spacer between the CRBN ligand and the future point of attachment for the target protein ligand. The length and composition of the linker are critical variables in PROTAC design, influencing the stability and efficacy of the final degrader molecule.[4]
-
Boc Protecting Group: The tert-butyloxycarbonyl group is a robust acid-labile protecting group. Its presence allows for the stable storage and handling of the molecule while preventing unwanted side reactions at the terminal amine. Its clean removal under acidic conditions provides a free primary amine ready for coupling reactions, such as amide bond formation, to complete the PROTAC synthesis.[1]
Conclusion
This compound is a pivotal intermediate in the field of targeted protein degradation. This guide provides the essential technical information for its synthesis and structural characterization, intended to facilitate its use in the development of novel PROTAC-based therapeutics. The detailed protocols and compiled spectroscopic data serve as a valuable resource for researchers in medicinal chemistry and drug discovery. The modular nature of this molecule, combining a potent E3 ligase ligand with a readily functionalizable linker, ensures its continued relevance in the design of next-generation pharmaceuticals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. bioorg.org [bioorg.org]
- 6. researchgate.net [researchgate.net]
- 7. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Stability of the Boc Protecting Group in Thalidomide-NH-(CH2)2-NH-Boc: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and biotechnological applications. Its widespread use stems from its robust stability under a variety of conditions and its facile, selective removal under acidic conditions.[1][2] In the context of targeted protein degradation, the molecule Thalidomide-NH-(CH2)2-NH-Boc serves as a critical building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides a comprehensive technical overview of the stability of the Boc protecting group in this specific thalidomide (B1683933) derivative, offering insights into its chemical behavior and providing detailed experimental protocols for its stability assessment.
The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), while the Boc-protected diaminoethane linker provides a versatile handle for conjugation to a target protein ligand.[3][5] The stability of the Boc group is paramount during the synthesis, purification, and storage of this intermediate to ensure the successful construction of the final PROTAC molecule. Conversely, its predictable and clean removal is necessary for the subsequent coupling reactions.
Core Principles of Boc Group Stability
The stability of the Boc group is fundamentally dictated by its susceptibility to acid-catalyzed hydrolysis. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutene and carbon dioxide.[2] This acid lability makes the Boc group orthogonal to many other protecting groups, such as the base-labile Fmoc and the hydrogenolysis-cleavable Cbz groups. Generally, the Boc group is stable under basic, nucleophilic, and reductive conditions.[1]
Quantitative Stability Data
The rate of acid-catalyzed deprotection is highly dependent on the strength of the acid and the solvent system employed. Studies on other Boc-protected amines have shown that deprotection with strong acids like hydrochloric acid can exhibit second-order kinetics with respect to the acid concentration.[6] In contrast, deprotection with trifluoroacetic acid (TFA) can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration.[6]
Thermal deprotection is also a viable method for Boc group removal, often performed at elevated temperatures in solvents like methanol (B129727) or 2,2,2-trifluoroethanol (B45653) (TFE). The efficiency of thermal deprotection is influenced by the nature of the amine, with aryl N-Boc groups generally being more labile than alkyl N-Boc groups.
The following table summarizes the expected stability of the Boc group in this compound under various conditions, based on established principles.
| Condition Category | Reagent/Condition | Expected Stability of Boc Group | Notes |
| Acidic | Strong Acids (e.g., TFA, HCl) | Labile | Rapid cleavage at room temperature. |
| Mild Acids (e.g., Acetic Acid) | Moderately Stable | Slow cleavage may occur over extended periods or at elevated temperatures. | |
| Aqueous Acid (pH < 4) | Potentially Labile | Stability is pH and temperature-dependent. | |
| Basic | Strong Bases (e.g., NaOH, KOH) | Stable | Generally stable to hydrolysis. |
| Amine Bases (e.g., Piperidine) | Stable | Orthogonal to Fmoc deprotection conditions. | |
| Nucleophilic | Amines, Thiols | Stable | Resistant to typical nucleophilic attack. |
| Reductive | Catalytic Hydrogenation (H2/Pd) | Stable | Orthogonal to Cbz deprotection conditions. |
| Oxidative | Common Oxidizing Agents | Generally Stable | Stability may vary depending on the specific agent. |
| Thermal | High Temperature (>100 °C) | Potentially Labile | Cleavage can occur, influenced by solvent and temperature. |
Experimental Protocols
To quantitatively assess the stability of the Boc group in this compound, a forced degradation study coupled with a stability-indicating HPLC method is recommended.[7][8]
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial to separate the intact parent compound from its potential degradation products, including the deprotected amine and any degradation products of the thalidomide core.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.[1][9]
-
Mobile Phase: A gradient elution is recommended to ensure separation of compounds with different polarities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724).
-
Gradient: Start with a low percentage of B, and gradually increase to elute more nonpolar compounds. A typical gradient could be 10-90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 297 nm, where thalidomide and its derivatives exhibit strong absorbance.[1][9]
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Study
This study will expose this compound to a range of stress conditions to evaluate the stability of the Boc group.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate samples at room temperature and an elevated temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Neutral Hydrolysis:
-
Dilute the stock solution with water.
-
Follow the same incubation and sampling procedure.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature and collect samples at various time points.
-
-
Thermal Degradation:
-
Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to UV and visible light in a photostability chamber.
-
Analyze samples at various time points and compare with a control sample stored in the dark.
-
-
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method. The percentage of the remaining parent compound and the formation of degradation products should be quantified.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is in the synthesis of PROTACs. The workflow for its use and the mechanism of action of the resulting PROTAC are depicted below.
Caption: Synthetic workflow for the generation of a PROTAC molecule.
References
- 1. ijirmf.com [ijirmf.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. ijsdr.org [ijsdr.org]
- 9. ajpaonline.com [ajpaonline.com]
solubility profile of Thalidomide-NH-(CH2)2-NH-Boc in different solvents
This technical guide provides an in-depth overview of the solubility characteristics of Thalidomide-NH-(CH2)2-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] A thorough understanding of the solubility of this molecule is critical for researchers, scientists, and drug development professionals to ensure reliable experimental results and to inform formulation strategies. Due to the limited publicly available solubility data for this specific molecule, this guide also presents data for structurally similar compounds to provide a predictive solubility profile.
Predicted Solubility Profile
The solubility of a compound is influenced by its physicochemical properties, including polarity, hydrogen bonding capacity, and crystal lattice energy. Based on the structure of this compound, which contains both a hydrophobic Boc-protecting group and a polar thalidomide (B1683933) core, its solubility is expected to vary significantly across different solvents.
The following table summarizes the expected and known solubility of this compound and related compounds in common laboratory solvents. It is important to note that much of this data is inferred from structurally similar molecules and should be confirmed experimentally.
| Solvent | Compound | Predicted/Known Solubility | Notes |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Thalidomide-NH-C4-NH-Boc | 100 mg/mL (224.98 mM)[2] | Ultrasonic assistance may be required. Hygroscopic DMSO can reduce solubility.[2][3][4] |
| This compound | Likely high | Similar to other Boc-protected thalidomide derivatives. | |
| Thalidomide | Soluble[5] | ||
| Dimethylformamide (DMF) | Thalidomide | Soluble[5] | |
| This compound | Likely soluble | ||
| Polar Protic Solvents | |||
| Ethanol | Thalidomide-NH-C4-NH-Boc | 2 mg/mL[3] | |
| Thalidomide | Sparingly soluble in boiling ethanol[5] | ||
| This compound | Likely sparingly soluble | ||
| Methanol | Thalidomide | Sparingly soluble[5] | |
| This compound | Likely sparingly soluble | ||
| Water | Thalidomide-NH-C4-NH-Boc | Insoluble[3] | |
| This compound | Expected to be insoluble | The hydrophobic Boc group and the largely nonpolar core limit aqueous solubility. | |
| Nonpolar Solvents | |||
| Dichloromethane (DCM) | Thalidomide | Almost insoluble[5] | |
| This compound | Likely poorly soluble | ||
| Ethyl Acetate (EtOAc) | Thalidomide | Almost insoluble[5] | |
| This compound | Likely poorly soluble | ||
| Hexane | Thalidomide | Almost insoluble[5] | |
| This compound | Likely insoluble | ||
| Other Solvents | |||
| Dioxane | Thalidomide | Soluble[5] | |
| This compound | Likely soluble | ||
| Tetrahydrofuran (THF) | Thalidomide | Soluble[5] | |
| This compound | Likely soluble | ||
| Acetone | Thalidomide | Sparingly soluble[5] | |
| This compound | Likely sparingly soluble |
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is essential for drug discovery and development.[6][7][8] Two common methods for assessing solubility are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock to an aqueous buffer.[6][9] This method is often used in early-stage drug discovery due to its high-throughput nature.[6][9]
Detailed Protocol:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Addition of Aqueous Buffer: Add an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
Detection and Quantification: The amount of precipitated compound is measured. This can be done directly by measuring the turbidity of the solution using nephelometry.[6][10] Alternatively, the undissolved compound can be removed by filtration or centrifugation, and the concentration of the remaining soluble compound in the filtrate/supernatant is quantified using methods such as UV-Vis spectroscopy or LC-MS.[6]
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility, often referred to as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase.[7] This is considered the "true" solubility of a compound and is a critical parameter for formulation development.[7][9] The shake-flask method is the gold standard for determining thermodynamic solubility.[11]
Detailed Protocol:
-
Preparation: An excess amount of solid this compound is added to a vial containing the solvent of interest.
-
Equilibration: The vial is sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Filtration: The supernatant is carefully filtered through a low-binding filter (e.g., PTFE) to remove any remaining solid particles.[12]
-
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[12] A calibration curve is used for accurate quantification.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Polarity: The principle of "like dissolves like" is a key determinant.[12] Polar solvents are more likely to dissolve polar molecules, while nonpolar solvents are better for nonpolar compounds. Given the mixed polarity of the target molecule, a range of solvents should be tested.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature.
-
pH (for aqueous solutions): The presence of ionizable groups can significantly impact aqueous solubility. The thalidomide moiety has an acidic imide proton, and the secondary amine in the linker can be protonated. Therefore, the pH of the aqueous medium will affect the ionization state and, consequently, the solubility.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its solubility. Amorphous forms are generally more soluble than crystalline forms.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. enamine.net [enamine.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of Thalidomide-NH-(CH₂)₂-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Thalidomide-NH-(CH₂)₂-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), enabling the recruitment of this enzyme to a target protein for degradation. While specific experimental data for this particular Boc-protected intermediate is not extensively published, this guide outlines the fundamental assays and expected outcomes based on the well-characterized interactions of thalidomide (B1683933) and its analogs with CRBN.
Introduction to Thalidomide-NH-(CH₂)₂-NH-Boc in PROTAC Development
Thalidomide-NH-(CH₂)₂-NH-Boc is a derivative of thalidomide functionalized with a Boc-protected ethylenediamine (B42938) linker. This modification allows for its covalent conjugation to a ligand for a target protein of interest, forming a heterobifunctional PROTAC. The thalidomide moiety is responsible for binding to CRBN, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1][2] The primary role of this intermediate is to act as a building block in the modular synthesis of CRBN-recruiting PROTACs.[3] Its in vitro evaluation is crucial to confirm its ability to engage CRBN before its incorporation into a final PROTAC molecule.
Quantitative Data Presentation: Representative Binding Affinities
The binding affinity of the thalidomide core to CRBN is the critical parameter for the function of Thalidomide-NH-(CH₂)₂-NH-Boc. The following table summarizes representative binding affinities for thalidomide and its well-known analogs, which are expected to be comparable to the molecule of interest.
| Compound | Assay Method | Binding Affinity (IC₅₀/Kᵢ/Kₐ) | Reference |
| Thalidomide | Fluorescence Polarization (FP) | IC₅₀: ~7.8 µM | [4] |
| Pomalidomide (B1683931) | Fluorescence Polarization (FP) | IC₅₀: ~154 nM | [5] |
| Lenalidomide | Fluorescence Polarization (FP) | IC₅₀: ~269 nM | [5] |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kₐ: ~1.2 x 10⁵ M⁻¹ | [6] |
Note: The binding affinities can vary depending on the specific assay conditions and the constructs of the CRBN protein used.
Experimental Protocols
The in vitro evaluation of a CRBN ligand like Thalidomide-NH-(CH₂)₂-NH-Boc typically involves biochemical and cell-based assays to determine its binding affinity and target engagement.
This assay measures the ability of a test compound to displace a fluorescently labeled thalidomide tracer from the CRBN-DDB1 complex.
Materials:
-
Purified recombinant human CRBN/DDB1 complex.
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide or Bodipy-thalidomide).[5][7]
-
Test compound: Thalidomide-NH-(CH₂)₂-NH-Boc (after deprotection of the Boc group).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Black, low-binding microtiter plates.
Protocol:
-
Prepare a solution of the CRBN/DDB1 complex and the fluorescent tracer in the assay buffer. The concentration of the complex should be in the low nanomolar range, and the tracer concentration should be at its Kₐ value.
-
Serially dilute the test compound in the assay buffer.
-
In a microtiter plate, add the CRBN/DDB1-tracer complex to each well.
-
Add the serially diluted test compound to the wells. Include wells with no compound (positive control) and wells with a known CRBN binder like pomalidomide (negative control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the FP signal against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
This assay quantifies the engagement of the CRBN ligand with its target in live cells.
Materials:
-
HEK293T cells.
-
Plasmid encoding a NanoLuc®-CRBN fusion protein.
-
CRBN NanoBRET™ tracer.
-
Test compound: Thalidomide-NH-(CH₂)₂-NH-Boc.
-
Opti-MEM® I Reduced Serum Medium.
-
Nano-Glo® Live Cell Reagent.
Protocol:
-
Transfect HEK293T cells with the NanoLuc®-CRBN fusion plasmid and seed them into a white 96-well plate.
-
After 24 hours, treat the cells with varying concentrations of the test compound.
-
Add the CRBN NanoBRET™ tracer to all wells at a final concentration of 0.5 µM.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
Add the Nano-Glo® Live Cell Reagent to all wells.
-
Read the plate on a luminometer capable of measuring BRET, recording both the donor (NanoLuc®) and acceptor (tracer) signals.
-
Calculate the BRET ratio and plot it against the test compound concentration to determine the IC₅₀ for target engagement.[8]
Mandatory Visualizations
Caption: Mechanism of action for a CRBN-recruiting PROTAC.
Caption: Workflow for evaluating a CRBN-ligand intermediate.
Caption: Logical relationship of PROTAC components.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Guide to a Key PROTAC Building Block: Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the spectroscopic data (NMR, MS) and a plausible synthetic protocol for the crucial PROTAC (Proteolysis Targeting Chimera) linker intermediate, tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, herein referred to as Thalidomide-NH-(CH2)2-NH-Boc. This molecule serves as a fundamental building block for constructing bifunctional degraders that recruit the E3 ubiquitin ligase Cereblon (CRBN).
Due to the limited availability of a comprehensive public data repository for this specific molecule, this guide compiles predicted spectroscopic data based on the analysis of its constituent fragments and known chemical principles. The experimental protocol is adapted from established methods for the synthesis of similar thalidomide-based PROTAC linkers.
Spectroscopic Data
The structural confirmation of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the predicted and expected data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.60 | s | 1H | Piperidine-NH |
| ~7.65 | t, J ≈ 7.8 Hz | 1H | Ar-H |
| ~7.10 | d, J ≈ 7.2 Hz | 1H | Ar-H |
| ~6.95 | d, J ≈ 8.4 Hz | 1H | Ar-H |
| ~6.50 | t, J ≈ 5.5 Hz | 1H | Phthalimide-NH-CH₂ |
| ~5.10 | dd, J ≈ 12.5, 5.4 Hz | 1H | Piperidine-CH |
| ~4.95 | t, J ≈ 5.8 Hz | 1H | Boc-NH |
| ~3.45 | q, J ≈ 6.0 Hz | 2H | Phthalimide-NH-CH₂ |
| ~3.30 | q, J ≈ 6.0 Hz | 2H | Boc-NH-CH₂ |
| ~2.90 - 2.70 | m | 2H | Piperidine-CH₂ |
| ~2.10 - 2.00 | m | 2H | Piperidine-CH₂ |
| 1.45 | s | 9H | Boc-(CH₃)₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~172.8 | Piperidine-C=O |
| ~170.1 | Piperidine-C=O |
| ~168.5 | Phthalimide-C=O |
| ~167.3 | Phthalimide-C=O |
| ~155.8 | Boc-C=O |
| ~146.5 | Ar-C (C-NH) |
| ~136.2 | Ar-CH |
| ~132.0 | Ar-C (C-C=O) |
| ~129.5 | Ar-C (C-C=O) |
| ~118.5 | Ar-CH |
| ~110.0 | Ar-CH |
| ~78.0 | Boc-C(CH₃)₃ |
| ~49.0 | Piperidine-CH |
| ~42.0 | Phthalimide-NH-CH₂ |
| ~40.0 | Boc-NH-CH₂ |
| ~31.0 | Piperidine-CH₂ |
| ~28.2 | Boc-(CH₃)₃ |
| ~22.5 | Piperidine-CH₂ |
Solvent: DMSO-d₆
Mass Spectrometry (MS) Data
Table 3: Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₂₀H₂₄N₄O₆ |
| Molecular Weight | 416.43 g/mol |
| Exact Mass | 416.1700 Da |
| [M+H]⁺ (m/z) | 417.1773 |
| [M+Na]⁺ (m/z) | 439.1592 |
| [M-Boc+H]⁺ (m/z) | 317.1246 |
Experimental Protocol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-aminoethyl)carbamate (N-Boc-ethylenediamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl (2-aminoethyl)carbamate (1.1 eq).
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, this compound.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.
Caption: A flowchart of the synthesis and characterization process.
This guide provides a foundational understanding of the key characteristics and synthesis of this compound, a vital component in the development of novel therapeutics based on targeted protein degradation. Researchers are encouraged to use this information as a starting point and to perform their own analytical validation.
A Technical Guide to Thalidomide-NH-(CH2)2-NH-Boc: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-NH-(CH2)2-NH-Boc, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This bifunctional molecule serves as a precursor to a linker that conjugates a target protein ligand to a Cereblon (CRBN) E3 ubiquitin ligase ligand, thereby enabling the targeted degradation of pathogenic proteins. This guide covers its commercial availability, physicochemical properties, and detailed protocols for its application in PROTAC synthesis.
Introduction to Thalidomide-based PROTAC Linkers
Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are potent binders of the Cereblon (CRBN) E3 ubiquitin ligase complex. In the context of PROTACs, the thalidomide moiety functions as the E3 ligase recruiter. By attaching a linker with a terminal protected amine, such as this compound, researchers can create a versatile intermediate. The Boc (tert-butyloxycarbonyl) protecting group can be selectively removed to reveal a primary amine, which is then readily coupled to a ligand for a protein of interest (POI), completing the synthesis of the heterobifunctional PROTAC molecule.
Commercial Availability and Suppliers
While the exact molecule "this compound" may be available from a limited number of vendors or synthesized on demand, several closely related and functionally equivalent analogs are commercially available. These analogs, often featuring short polyethylene (B3416737) glycol (PEG) or alkyl chains, serve the same purpose in PROTAC synthesis.
| Product Name | Supplier(s) | CAS Number | Notes |
| Thalidomide-NH-PEG2-C2-NH-Boc | MedChemExpress, AbMole BioScience, TargetMol, AstaTech, Inc. | 2097509-40-3 | A common analog with a short PEG linker for improved solubility. |
| Thalidomide-NH-C4-NH-Boc | MedChemExpress, Selleck Chemicals, MyBioSource, TargetMol | 2093388-52-2 | An analog with a C4 alkyl chain linker. |
| Thalidomide-NH-(CH2)3-NH-Boc | MedChemExpress | Not specified | An analog with a C3 alkyl chain linker. |
Physicochemical and Technical Data
The following table summarizes the key technical data for a representative and commonly available analog, Thalidomide-NH-PEG2-C2-NH-Boc . These properties are crucial for experimental design, including reaction setup and purification.
| Property | Value |
| Molecular Formula | C24H32N4O8 |
| Molecular Weight | 504.53 g/mol |
| Appearance | Solid |
| Purity | Typically ≥95% (verified by HPLC and NMR) |
| Solubility | Soluble in DMSO (e.g., ≥ 90 mg/mL) |
| Storage Conditions | Store at -20°C, sealed and protected from light. For long-term storage (-80°C), stability is typically maintained for at least 6 months. |
Experimental Protocols
The utility of this compound and its analogs lies in a two-step process: deprotection of the Boc group followed by coupling to a ligand for the protein of interest.
Boc Deprotection Protocol
The Boc protecting group is acid-labile and can be efficiently removed under acidic conditions to yield the free amine, which is often isolated as a salt (e.g., TFA salt).
Objective: To remove the Boc protecting group to generate the primary amine for subsequent coupling reactions.
Materials:
-
This compound (or analog)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the Boc-protected thalidomide linker (1.0 eq) in anhydrous DCM (e.g., 0.1 M concentration) in a round bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (e.g., 5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the product (the TFA salt of the deprotected amine).
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The resulting amine TFA salt is typically used in the next step without further purification.
Amide Coupling Protocol for PROTAC Synthesis
The deprotected thalidomide linker (now possessing a free primary amine) can be coupled with a ligand for a target protein that has a carboxylic acid handle. Standard peptide coupling reagents are used for this purpose.
Objective: To form a stable amide bond between the thalidomide-linker-amine and a carboxylic acid-bearing ligand for the protein of interest.
Materials:
-
Deprotected Thalidomide-linker-amine TFA salt (from step 4.1)
-
Target protein ligand with a carboxylic acid moiety (1.0-1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Peptide coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2-1.5 eq)
-
A non-nucleophilic base, e.g., N,N-Diisopropylethylamine (DIPEA) (3-5 eq)
-
Magnetic stirrer and stir bar
-
Reaction vial or flask
-
Nitrogen or argon atmosphere setup
Procedure:
-
In a reaction vial under a nitrogen atmosphere, dissolve the target protein ligand-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent HATU (1.2 eq) and the base DIPEA (3.0 eq) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the deprotected thalidomide-linker-amine TFA salt (1.1 eq) in anhydrous DMF and add DIPEA (2.0 eq) to neutralize the TFA salt.
-
Add the solution of the activated ester to the amine solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove DMF and excess reagents.
-
The crude product is then purified using flash column chromatography or preparative HPLC to yield the final PROTAC molecule.
Mechanism of Action and Signaling Pathway
The synthesized PROTAC molecule, incorporating the thalidomide moiety, hijacks the cellular ubiquitin-proteasome system to induce the degradation of a specific target protein.
Workflow for PROTAC-mediated Protein Degradation:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary POI-PROTAC-CRBN complex.
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin (Ub) molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is formed on the POI.
-
Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized and targeted by the 26S proteasome.
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC molecule is released and can catalyze further rounds of degradation.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General workflow for PROTAC synthesis.
Safety and Handling Precautions for Thalidomide Analogs: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This guide provides an in-depth overview of the essential safety and handling precautions for thalidomide (B1683933) and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931). These immunomodulatory drugs (IMiDs) are potent compounds requiring strict handling protocols to ensure the safety of laboratory personnel. This document is intended for researchers, scientists, and drug development professionals who may be handling these substances in a laboratory setting.
Hazard Identification and Risk Assessment
Thalidomide and its analogs are classified as hazardous substances primarily due to their potent teratogenic effects. Exposure, even in small amounts, can cause severe birth defects.[1][2][3] Additionally, these compounds present other health risks that necessitate a thorough risk assessment before any handling.
A crucial aspect of risk assessment for potent compounds in a research setting is the concept of Control Banding . This process assigns a compound to a hazard category that corresponds to a range of airborne concentrations and outlines the necessary engineering controls, administrative controls, and personal protective equipment (PPE) for safe handling.[4][5] For novel thalidomide analogs with limited toxicological data, a conservative approach should be taken, treating them with the highest level of precaution until more information is available.
Key Hazards:
-
Teratogenicity: All thalidomide analogs should be considered potential human teratogens.[1][2][3]
-
Acute Toxicity: While oral LD50 values in animal models are relatively high, these compounds are still considered toxic if swallowed.[6][7][8][9][10]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to various organs.[11]
-
Skin and Eye Irritation: May cause mild irritation upon contact.[12]
Quantitative Toxicity Data
The following table summarizes available quantitative toxicity data for thalidomide, lenalidomide, and pomalidomide. It is important to note that specific Occupational Exposure Limits (OELs) for these compounds are not consistently published. In the absence of formal OELs, a risk-based approach using control banding is recommended. For potent compounds like thalidomide analogs, OELs are typically in the range of less than 10 µg/m³.[13]
| Compound | Parameter | Species | Route | Value | Reference(s) |
| Thalidomide | LD50 | Rat | Oral | 113 mg/kg | [7][14] |
| LD50 | Mouse | Oral | >2000 mg/kg | [7][10] | |
| LD50 | Rat | Dermal | 1550 mg/kg | [10] | |
| Lenalidomide | LD50 | Rat | Oral | >2000 mg/kg | [15] |
| LD50 | Rabbit | Dermal | >2000 mg/kg | [8] | |
| TDLO | Human | Oral | 9 mg/kg/4W (intermittent) | [3][9] | |
| Pomalidomide | LD50 | Rat | Oral | 980 mg/kg | [6] |
| LD50 | Mouse | Oral | 300 mg/kg | [6] | |
| LD50 | Rabbit | Oral | 3200 mg/kg | [6] | |
| MLD | Rat/Mouse | Oral | >2000 mg/kg | [16] | |
| MLD | Rat | IV | 50-80 mg/kg | [16] |
LD50: Median lethal dose; TDLO: Lowest published toxic dose; MLD: Minimum lethal dose.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment is essential when working with thalidomide analogs. This includes a combination of engineering controls and appropriate PPE.
Engineering Controls
-
Designated Work Area: All work with thalidomide analogs should be conducted in a designated area with restricted access.
-
Ventilation: A certified chemical fume hood is mandatory for all manipulations of powdered compounds and for preparing solutions.[12]
-
Containment: For procedures with a high risk of aerosol generation, a glove box or other suitable containment enclosure should be used.
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling thalidomide analogs.
| Task | Recommended PPE |
| Handling Powders (weighing, aliquoting) | - Disposable lab coat- Double gloves (nitrile)- Safety glasses with side shields- Respiratory protection (e.g., N95 respirator or powered air-purifying respirator - PAPR) |
| Handling Solutions | - Disposable lab coat- Nitrile gloves- Safety glasses with side shields |
| General Laboratory Work (in designated area) | - Lab coat- Nitrile gloves- Safety glasses |
Safe Handling and Storage
Handling
-
Avoid Inhalation and Contact: Do not breathe dust or fumes. Avoid contact with skin and eyes.[12]
-
Weighing: Weighing of powdered compounds should be done in a fume hood or other ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the designated work area.[16]
Storage
-
Containers: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a secure, well-ventilated, and dry place, away from incompatible materials such as strong oxidizers.[6] For long-term storage, some analogs may require refrigeration or freezing (-20°C).[12][17][18]
-
Light: Protect from light.
Chemical Stability
Thalidomide and its analogs have varying stability depending on the conditions. It is crucial to be aware of their degradation profiles.
| Compound | Condition | Stability | Reference(s) |
| Thalidomide | Aqueous suspension (room temp, protected from light) | Stable for at least 31 days | [19][20] |
| Aqueous suspension (refrigerated) | Stable for at least 35 days | [21] | |
| Gamma irradiation | Stable up to 100 kGy | [22] | |
| Lenalidomide | General | Stable under normal conditions, but avoid prolonged exposure to air or moisture | [3] |
| Pomalidomide | General | Stable under recommended storage conditions (-20°C) | [17][23] |
| Acidic (0.1N HCl, 60°C) | Significant degradation | [24] | |
| Alkaline (0.1N NaOH) | Degradation observed | [24] | |
| Oxidative (H₂O₂) | Degradation observed | [24] | |
| Heat and Light | Degradation observed | [24] |
Emergency Procedures
Spills
-
Small Spills (Powder): Gently cover the spill with absorbent paper. Moisten the paper with a suitable solvent (e.g., ethanol) to prevent dust from becoming airborne. Carefully wipe up the material, place it in a sealed container, and label it as hazardous waste.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department.
Accidental Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal
All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous waste according to institutional and local regulations. Do not dispose of thalidomide analogs down the drain.
Signaling Pathway and Mechanism of Action
Thalidomide and its analogs exert their biological effects by binding to the protein Cereblon (CRBN).[19] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[15][25] The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates," primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6][26][27][28][29][30]
The degradation of Ikaros and Aiolos has two major downstream consequences:
-
Direct Anti-Cancer Effects: In multiple myeloma cells, the degradation of Ikaros and Aiolos leads to the downregulation of key survival factors, including interferon regulatory factor 4 (IRF4) and c-Myc, resulting in cell cycle arrest and apoptosis.[5][6][8]
-
Immunomodulatory Effects: The degradation of Ikaros and Aiolos in T-cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell proliferation and cytotoxicity.[30]
Experimental Protocols
The following sections provide an overview of key experimental methodologies. Researchers should adapt these protocols based on their specific needs and available equipment.
Workflow for Safe Handling of Potent Compounds
Cereblon Binding Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique to measure the binding kinetics and affinity of thalidomide analogs to CRBN.[14][23]
Principle: Immobilized CRBN on a sensor chip is exposed to a flow of the thalidomide analog (analyte). Binding is detected as a change in the refractive index at the sensor surface, measured in response units (RU).
Methodology:
-
Protein Immobilization:
-
Purified recombinant CRBN (often in complex with DDB1 for stability) is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Inject the CRBN protein solution over the activated surface.
-
Deactivate remaining active sites with ethanolamine.
-
-
Binding Analysis:
-
Prepare a dilution series of the thalidomide analog in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the CRBN-immobilized surface at a constant flow rate.
-
Monitor the association and dissociation phases.
-
Regenerate the sensor surface between analyte injections with a mild acidic or basic solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Ikaros/Aiolos Degradation Assay (Western Blot)
This assay is used to confirm that the thalidomide analog induces the degradation of its target proteins in a cellular context.[12]
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) to approximately 80% confluency.
-
Treat the cells with various concentrations of the thalidomide analog or a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of the IKZF1 and IKZF3 bands to the loading control to determine the relative protein levels.
-
Teratogenicity Assay (Zebrafish Embryo Model)
The zebrafish embryo model is a widely used in vivo system to assess the teratogenic potential of compounds due to its rapid development and optical transparency.[1][2][10][13]
Methodology:
-
Embryo Collection and Staging:
-
Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
-
At approximately 4-6 hours post-fertilization (hpf), dechorionate the embryos manually or enzymatically.
-
-
Compound Exposure:
-
Prepare a dilution series of the thalidomide analog in E3 medium.
-
Place individual embryos into the wells of a 96-well plate containing the different compound concentrations or a vehicle control.
-
-
Incubation and Observation:
-
Incubate the plates at 28.5°C.
-
Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hpf).
-
-
Endpoint Assessment:
-
Record various morphological and developmental endpoints, including:
-
Mortality
-
Hatching rate
-
Heart rate and edema
-
Body length and axis curvature
-
Eye and head development
-
Fin and tail malformations
-
-
-
Data Analysis:
-
Calculate the half-lethal concentration (LC50) and the half-effective concentration (EC50) for teratogenic effects.
-
The Teratogenic Index (TI) can be calculated as the ratio of LC50 to EC50. A higher TI value indicates a greater teratogenic potential.[13]
-
This guide is intended to provide a foundation for the safe handling and use of thalidomide analogs in a research setting. It is imperative that all laboratory personnel receive training on the specific hazards and handling procedures for these compounds and that all work is conducted in accordance with institutional safety policies.
References
- 1. In vivo screening and discovery of novel candidate thalidomide analogs in the zebrafish embryo and chicken embryo model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Rate of CRL4(CRBN) substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Teratogenicity Testing: Harnessing the Power of Zebrafish for Efficient and Accurate Drug Screening - Biat Group [biatgroup.com]
- 11. Immunomodulatory drugs downregulate IKZF1 leading to expansion of hematopoietic progenitors with concomitant block of megakaryocytic maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cereblon | E3 ubiquitin ligase components | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 19. scribd.com [scribd.com]
- 20. Handling Processing Of Potent Compounds A Holistic Approach [bioprocessonline.com]
- 21. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 22. Interactome of Aiolos/Ikaros Reveals Combination Rationale of Cereblon Modulators with HDAC Inhibitors in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. labs.dana-farber.org [labs.dana-farber.org]
- 26. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 29. academic.oup.com [academic.oup.com]
- 30. Zebrafish embryos as a teratogenicity screening tool to reduce potential birth defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Coupling Thalidomide-NH-(CH2)2-NH-Boc to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate proteins of interest (POIs). These heterobifunctional molecules are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex formation facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Thalidomide (B1683933) and its analogs are widely used as E3 ligase ligands that bind to Cereblon (CRBN), a substrate receptor of the CUL4-DDB1-RBX1 (CRL4) E3 ubiquitin ligase complex. Thalidomide-NH-(CH2)2-NH-Boc is a key synthetic intermediate used in the construction of CRBN-recruiting PROTACs. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine of the ethylenediamine (B42938) linker allows for the controlled, stepwise assembly of the PROTAC molecule.
These application notes provide detailed protocols for the deprotection of this compound and its subsequent coupling to a ligand of a target protein, a critical step in the synthesis of potent and specific protein degraders.
Signaling Pathway and Mechanism of Action
The underlying mechanism of action for a thalidomide-based PROTAC involves the recruitment of the CRL4-CRBN E3 ubiquitin ligase complex to the target protein. As illustrated in the signaling pathway diagram below, the PROTAC molecule acts as a molecular bridge, bringing the E3 ligase into close proximity with the POI. This induced proximity triggers the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then unfolds and degrades the tagged protein.
Experimental Protocols
The synthesis of a thalidomide-based PROTAC from this compound and a target protein ligand typically involves a two-step process: 1) deprotection of the Boc group to reveal the primary amine, and 2) coupling of the deprotected linker to the target protein ligand. The following protocols provide detailed methodologies for these key steps.
Step 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[1][2][3][4]
Materials and Reagents:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM (e.g., 10 mL per 1 g of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution. Caution: TFA is corrosive; handle in a fume hood with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate (B1210297) or DCM.
-
Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected thalidomide linker as its TFA salt or free base after neutralization. The crude product is often used in the next step without further purification.
Step 2: Amide Coupling of Deprotected Thalidomide Linker to a Target Protein Ligand
This protocol details the coupling of the deprotected thalidomide linker (a primary amine) to a target protein ligand possessing a carboxylic acid functional group using HATU as the coupling agent.[5][6][7][8]
Materials and Reagents:
-
Deprotected Thalidomide-NH-(CH2)2-NH₂ (from Step 1)
-
Target protein ligand with a carboxylic acid moiety
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or DCM
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the target protein ligand (1.0 equivalent) and HATU (1.0-1.5 equivalents) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 equivalents) to the mixture.
-
Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected Thalidomide-NH-(CH2)2-NH₂ (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Continue to stir the reaction at room temperature. Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-18 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with saturated aqueous lithium chloride (LiCl) solution or water to remove residual DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC molecule.
Experimental Workflow
The overall experimental workflow for the synthesis and purification of the thalidomide-based PROTAC is depicted below.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the synthesis of thalidomide-based PROTACs via amide coupling.
Table 1: Boc Deprotection Reaction Parameters
| Parameter | Condition |
| Reagents | TFA in DCM |
| Equivalents of TFA | 10-20 |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous NaHCO₃ wash |
| Typical Yield | Quantitative (often used crude) |
Table 2: HATU-Mediated Amide Coupling Reaction Parameters
| Parameter | Condition |
| Coupling Reagent | HATU |
| Base | DIPEA or TEA |
| Solvent | Anhydrous DMF or DCM |
| Equivalents (Ligand:Amine:HATU:Base) | 1 : 1-1.2 : 1-1.5 : 2-3 |
| Temperature | Room Temperature |
| Reaction Time | 2-18 hours |
| Typical Isolated Yields | 40-80% (highly substrate dependent)[9] |
Table 3: Representative RP-HPLC Purification Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |
| Gradient | 5-95% B over 20-30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm and 254 nm |
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. pubs.acs.org [pubs.acs.org]
Step-by-Step Guide for Boc Deprotection of Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol: Efficient Cleavage of the Boc Protecting Group from a Thalidomide-Based Linker for PROTAC Synthesis
This document provides a detailed protocol for the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from Thalidomide-NH-(CH2)2-NH-Boc, a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The resulting primary amine, Thalidomide-NH-(CH2)2-NH2, is a versatile building block for the conjugation of target protein ligands.
The most common and effective method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA), in a suitable organic solvent like dichloromethane (B109758) (DCM).[1][2] This method is generally fast, high-yielding, and proceeds at room temperature.[1] The thalidomide (B1683933) moiety is stable under these acidic conditions, allowing for selective removal of the Boc group.[3] The product is typically obtained as a trifluoroacetate (B77799) salt, which can often be used directly in subsequent reactions or neutralized to yield the free amine.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Boc deprotection of this compound.
| Parameter | Value | Notes |
| Starting Material | This compound | - |
| Reagents | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | Anhydrous solvents are recommended for best results. |
| TFA Concentration | 20-50% in DCM (v/v) | Higher concentrations can lead to faster reaction times.[5] |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic upon addition of TFA. |
| Reaction Time | 30 minutes - 2 hours | Monitor by TLC or LC-MS for completion.[1] |
| Typical Yield | >95% (as TFA salt) | The crude product is often used without further purification.[3] |
Experimental Protocols
This section details the step-by-step procedures for the deprotection of this compound.
Protocol 1: Formation of Thalidomide-NH-(CH2)2-NH2 TFA Salt
This protocol is suitable when the resulting amine TFA salt will be used directly in a subsequent reaction, such as an amide coupling.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply (optional, for anhydrous conditions)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM (approximately 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Under stirring, slowly add TFA (20-50% of the total volume) to the solution at room temperature. A common ratio is 1:1 or 1:4 TFA to DCM.[1]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate the residue with DCM (2 x 5 mL).[3]
-
Product: The resulting residue is the Thalidomide-NH-(CH2)2-NH2 trifluoroacetate salt, which can be dried under high vacuum and used in the next step without further purification.[3]
Protocol 2: Isolation of Thalidomide-NH-(CH2)2-NH2 Free Amine
This protocol is for the isolation of the deprotected free amine.
Materials:
-
Thalidomide-NH-(CH2)2-NH2 TFA salt (from Protocol 1)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude TFA salt from Protocol 1 in DCM or EtOAc.
-
Neutralization: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO3 to neutralize the excess TFA.[1] Be cautious as CO2 gas will evolve.
-
Extraction: Separate the organic layer. The aqueous layer can be extracted again with DCM or EtOAc to maximize recovery.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, Thalidomide-NH-(CH2)2-NH2.
-
Purification (if necessary): If further purification is required, the free amine can be purified by silica (B1680970) gel column chromatography. The polarity of the eluent will need to be optimized, likely a gradient of methanol (B129727) in dichloromethane.
Visualizations
Boc Deprotection Reaction Signaling Pathway
Caption: Mechanism of TFA-mediated Boc deprotection.
Experimental Workflow for Boc Deprotection
Caption: Workflow for Boc deprotection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of novel 2-(aminoalkyl)-isoindoline-1,3-dione derivatives as dual-binding site acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Thalidomide-NH-(CH2)2-NH-Boc in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.
Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ligase complex (CRL4-CRBN). Consequently, thalidomide derivatives are widely used in the design of CRBN-recruiting PROTACs. Thalidomide-NH-(CH2)2-NH-Boc, also known as Boc-aminoethyl-thalidomide, is a key chemical intermediate for the synthesis of such PROTACs. The Boc-protected amine provides a stable precursor that can be readily deprotected to reveal a reactive amine, which can then be coupled to a ligand for a POI to generate the final PROTAC. This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
Mechanism of Action
The fundamental principle of a PROTAC synthesized from this compound is to induce the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Data Presentation
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinity (Kd) of the PROTAC to both the target protein and the E3 ligase is also a critical determinant of its activity.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Binding Affinity (Kd) to Target | Binding Affinity (Kd) to CRBN | Reference |
| 11 (ZB-S-29) | SHP2 | Thalidomide | PEG/Alkyl | MV4;11 | 6.02 | >90 | Not specified | Not specified | [1][2] |
| PROTAC-1 | BRD4 | Lenalidomide | Rigid piperidine | Not specified | 3.6 | >95 | Not specified | 52.4 nM (IC50) | [3] |
| PROTAC-6 | BRD4 | Lenalidomide | Flexible piperidine | Not specified | 0.3 | >98 | Not specified | Not specified | [3] |
| ARV-825 | BRD4 | Pomalidomide | Piperidine-based | Jurkat | < 1 | >95 | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis of a PROTAC, involving the deprotection of the Boc group from this compound followed by amide coupling to a carboxylic acid-functionalized POI ligand.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound (1.0 equivalent) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude amine-thalidomide linker (as a TFA salt) can be used directly in the next step or purified by trituration with diethyl ether.
Step 2: Amide Coupling to POI Ligand
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected amine-thalidomide linker (from Step 1, 1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours under a nitrogen atmosphere. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with ethyl acetate (B1210297) and washed with saturated aqueous NaHCO3 and brine.
-
The organic layer is then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude PROTAC is purified by silica (B1680970) gel column chromatography or preparative HPLC to yield the final product.
Protocol 2: Western Blot Analysis of Protein Degradation
This protocol is for quantifying the levels of the target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the PROTAC on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 4: In-Vitro Binding Assay (Surface Plasmon Resonance - SPR)
This protocol measures the binding kinetics and affinity of the PROTAC to its target protein and CRBN.
-
Immobilization: Immobilize the biotinylated E3 ligase (CRBN) on a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN to determine the binding affinity (Kd) of the PROTAC to the E3 ligase.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine its binding affinity to the POI.
-
-
Ternary Complex Formation: To assess the formation of the ternary complex, inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized CRBN. An increase in the binding response compared to the binary interactions indicates ternary complex formation.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) for each interaction.
References
Application Notes and Protocols for the Use of Thalidomide-NH-(CH2)2-NH-Boc in the Design of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] Thalidomide (B1683933) and its derivatives are widely used ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2]
This document provides detailed application notes and protocols for the use of Thalidomide-NH-(CH2)2-NH-Boc , a key building block for the synthesis of CRBN-recruiting PROTACs. The Boc-protected ethylenediamine (B42938) linker offers a versatile connection point for attaching a POI-binding ligand ("warhead"). Herein, we focus on the design and evaluation of a PROTAC targeting the Bromodomain-containing protein 4 (BRD4), a critical regulator of oncogene expression, as a representative example.
Mechanism of Action
The fundamental principle of a thalidomide-based PROTAC is to induce the formation of a ternary complex between the target protein (e.g., BRD4) and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[2] The degradation of the target protein can then lead to downstream therapeutic effects, such as the suppression of oncogenic signaling pathways.
Caption: PROTAC-mediated protein degradation pathway.
Data Presentation: Efficacy of a BRD4-Targeting PROTAC
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein, which is quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a BRD4-targeting PROTAC (dBET1), which utilizes a thalidomide ligand and a short alkyl linker, similar in concept to the ethylenediamine linker.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide | 4-carbon alkyl | ~100 | >85 | MV4;11 | [3] |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling a JQ1 derivative (a known BRD4 inhibitor) with this compound.
Step 1: Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an acid, such as trifluoroacetic acid (TFA), to the solution to remove the Boc protecting group.
-
Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction and extract the deprotected product, Thalidomide-NH-(CH2)2-NH2.
Step 2: Amide Coupling with JQ1-COOH
-
Dissolve the JQ1-carboxylic acid derivative (1 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF).
-
Add a coupling reagent, such as HATU (1.2 equivalents), and a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Add the deprotected Thalidomide-NH-(CH2)2-NH2 (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
Caption: Workflow for the synthesis of a BRD4-targeting PROTAC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.
Materials:
-
Cell line expressing the target protein (e.g., MV4;11 for BRD4)
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Caption: Experimental workflow for Western Blot analysis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-induced interaction between the target protein and the E3 ligase.
Materials:
-
Cells treated with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.
-
Non-denaturing lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Protein A/G agarose (B213101) beads
-
Antibodies for Western blotting (e.g., anti-BRD4 and anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and MG132. Lyse the cells in a non-denaturing buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against BRD4 and CRBN. The presence of BRD4 in the CRBN immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.
Signaling Pathway Visualization: BRD4 Degradation and Downstream Effects
The degradation of BRD4 by a PROTAC leads to the downregulation of its target genes, including the proto-oncogene c-Myc, which plays a crucial role in cell proliferation and survival.
References
- 1. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 2. Item - Photo-Activated PROTACs for Targeted BRD4 Degradation and Synergistic Photodynamic Therapy in Bladder Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for synthesizing PROTACs using Thalidomide-NH-(CH2)2-NH-Boc
Application Notes and Protocols for PROTAC Synthesis
Topic: Experimental Setup for Synthesizing PROTACs using Thalidomide-NH-(CH2)2-NH-Boc
Audience: Researchers, scientists, and drug development professionals.
Abstract
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] This approach offers a powerful alternative to traditional inhibition, enabling the elimination of disease-causing proteins.[1] A common strategy in PROTAC design involves using derivatives of thalidomide (B1683933) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] This document provides a detailed protocol for the synthesis of a PROTAC molecule using the key building block, this compound. This intermediate acts as a Cereblon ligand precursor, which, after deprotection, can be coupled to a ligand for a protein of interest (POI).[2] The protocols herein cover the Boc deprotection of the thalidomide-linker and the subsequent amide coupling to a generic POI ligand, followed by purification and characterization.
Introduction
PROTACs are comprised of three main components: a ligand that binds the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The simultaneous binding of the PROTAC to the target protein and the E3 ligase forms a ternary complex.[4] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.[3]
The building block, this compound, provides the E3 ligase-recruiting moiety (thalidomide) connected to a short linker with a Boc-protected terminal amine.[2] The synthesis of the final PROTAC involves a straightforward two-step process:
-
Boc Deprotection: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group to expose a primary amine on the linker.
-
Amide Coupling: Formation of a stable amide bond between the newly exposed amine and a carboxylic acid on the POI-binding ligand.
This modular approach allows for the versatile synthesis of different PROTACs by coupling the same E3 ligase-linker moiety to various warheads.
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the CRL4-CRBN E3 ubiquitin ligase complex.[4] The thalidomide part of the PROTAC binds specifically to Cereblon (CRBN), the substrate receptor of the complex.[5] By bringing the target protein into close proximity, the PROTAC facilitates the transfer of ubiquitin from a charged E2 enzyme to lysine (B10760008) residues on the target protein's surface. This polyubiquitination event is the signal for degradation by the proteasome. A well-studied example is the degradation of BRD4, an epigenetic reader protein implicated in cancer.[6] Degradation of BRD4 by a PROTAC leads to the downregulation of oncogenes like c-Myc, inhibiting cancer cell proliferation.[6]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of Interest (POI) Ligand with a terminal carboxylic acid (e.g., JQ1-acid for BRD4)
-
Trifluoroacetic acid (TFA)[7]
-
Dichloromethane (B109758) (DCM)[7]
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar amide coupling reagent
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Methanol)
-
Deuterated solvents for NMR (e.g., DMSO-d6, CDCl3)
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the free amine intermediate.[7]
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Add Trifluoroacetic acid (TFA) (10-20 eq) to the solution at room temperature. A common ratio is a 25-50% TFA/DCM solution.[7]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).
-
The resulting crude amine salt (TFA salt) is typically used directly in the next step without further purification.
Caption: Workflow for the Boc deprotection step.
Protocol 2: Amide Coupling to POI Ligand
This protocol details the coupling of the deprotected thalidomide-linker with a POI ligand containing a carboxylic acid.
-
Dissolve the POI ligand-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.1 M).
-
Add the crude amine salt from Protocol 1 (approx. 1.1 eq) to the solution.
-
Add DIPEA (3-4 eq) to neutralize the TFA salt and act as a base.
-
Add the coupling reagent, HATU (1.2 eq), to the mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude PROTAC.
Protocol 3: Purification and Characterization
-
Purification: Purify the crude PROTAC using flash column chromatography (e.g., silica (B1680970) gel) with an appropriate solvent gradient (e.g., DCM/Methanol or Hexanes/Ethyl Acetate). For higher purity, reverse-phase HPLC can be employed.
-
Characterization:
-
LC-MS: Confirm the mass of the final product and assess its purity.
-
NMR: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized PROTAC.
-
HRMS: Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis of a model PROTAC (e.g., a BRD4 degrader). Actual results may vary depending on the specific POI ligand and reaction scale.
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Boc Deprotection | TFA | DCM | 1-2 | 25 | >95% (crude) |
| 2 | Amide Coupling | POI-COOH, HATU, DIPEA | DMF | 4-12 | 25 | 50-80% |
| 3 | Purification | Silica Gel Chromatography | DCM/MeOH | - | - | >95% (final) |
Table 2: Characterization Data for Final PROTAC
| Analytical Method | Parameter | Expected Result |
|---|---|---|
| LC-MS | Purity | >95% |
| HRMS | [M+H]⁺ | Calculated vs. Found (within 5 ppm) |
| ¹H NMR | Chemical Shifts & Integration | Consistent with proposed structure |
| ¹³C NMR | Number of Signals | Consistent with proposed structure |
Conclusion
The synthetic route described provides a reliable and modular method for producing thalidomide-based PROTACs for research and drug development. By starting with the this compound building block, researchers can efficiently access a variety of PROTAC molecules by coupling them with different warheads. The protocols for deprotection, coupling, and purification are robust and can be adapted for various scales. Proper analytical characterization is crucial to confirm the identity, purity, and integrity of the final PROTAC molecule before its use in biological assays.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: Linker Chemistry Strategies for Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][3] Thalidomide (B1683933) and its derivatives are widely utilized as E3 ligase ligands that effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][4][5]
The intermediate, Thalidomide-NH-(CH2)2-NH-Boc, is a key building block in the synthesis of CRBN-recruiting PROTACs.[6] It comprises the thalidomide moiety for CRBN engagement and a Boc-protected diamine linker that, upon deprotection, allows for versatile conjugation to a POI ligand. The nature of the linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties.[7][8] These application notes provide a detailed overview of common linker strategies and experimental protocols for the utilization of this compound in the synthesis of thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the proximity of a target protein to the CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][9] The thalidomide moiety of the PROTAC binds to CRBN, a substrate receptor for the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex.[1] This interaction brings the entire ligase machinery into close proximity with the POI, which is bound by the other end of the PROTAC. The subsequent ubiquitination and degradation of the POI lead to its functional knockout.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Conjugation of Thalidomide-NH-(CH2)2-NH-Boc to Peptides and Small Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the bifunctional linker, tert-butyl (2-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-ylamino)ethyl)carbamate (Thalidomide-NH-(CH2)2-NH-Boc), to peptides and small molecules. This process is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Thalidomide (B1683933) and its analogs are well-characterized ligands for the E3 ubiquitin ligase Cereblon (CRBN). By conjugating a thalidomide-based linker to a ligand that binds a protein of interest (POI), the resulting PROTAC can recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.
This document outlines the necessary protocols for the deprotection of the Boc-protected amine on the thalidomide linker and the subsequent amide bond formation with carboxylic acid-containing peptides and small molecules.
Overview of the Conjugation Strategy
The conjugation of this compound to a target molecule containing a carboxylic acid involves a two-step process:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group from the terminal amine of the linker under acidic conditions to yield the reactive primary amine.
-
Amide Coupling: Formation of a stable amide bond between the newly exposed amine on the thalidomide linker and the carboxylic acid of the peptide or small molecule, typically facilitated by a coupling agent.
Experimental Workflow
Caption: General workflow for the conjugation of this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1 M concentration).
-
To the stirred solution, add TFA (10-20 equivalents). A common ratio is 1:1 (v/v) of DCM to TFA.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo using a rotary evaporator.
-
The resulting residue is the trifluoroacetate (B77799) salt of the deprotected amine. For many subsequent coupling reactions, this salt can be used directly, with the addition of a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) to neutralize the salt in situ.
-
Alternatively, to isolate the free amine, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected Thalidomide-NH-(CH2)2-NH2.
Expected Outcome:
The deprotection of the Boc group is typically a high-yielding reaction.
| Reaction Step | Expected Yield | Purity | Analytical Method |
| Boc Deprotection | >95% | >95% | LC-MS, ¹H NMR |
Note: Yields are dependent on the specific reaction conditions and scale.
Protocol 2: HATU-Mediated Amide Coupling to a Peptide
This protocol is suitable for coupling the deprotected thalidomide linker to a peptide containing a carboxylic acid residue (e.g., C-terminus, Asp, or Glu side chain).
Materials:
-
Deprotected Thalidomide-NH-(CH2)2-NH2 (from Protocol 1)
-
Peptide with a free carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
LC-MS system
Procedure:
-
In a clean, dry reaction vessel, dissolve the peptide (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture.
-
In a separate vessel, dissolve the deprotected Thalidomide-NH-(CH2)2-NH2 (1.2 equivalents) in anhydrous DMF. If using the TFA salt, add an additional equivalent of DIPEA to this solution for neutralization.
-
Add the thalidomide linker solution to the activated peptide solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product by preparative HPLC.
-
Characterize the purified conjugate by LC-MS and ¹H NMR.
Protocol 3: EDC/NHS-Mediated Amide Coupling to a Small Molecule
This protocol is a widely used method for conjugating the deprotected thalidomide linker to a small molecule containing a carboxylic acid.
Materials:
-
Deprotected Thalidomide-NH-(CH2)2-NH2 (from Protocol 1)
-
Small molecule with a free carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (optional, if starting with the TFA salt of the amine)
-
Silica (B1680970) gel for column chromatography
-
LC-MS system
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid-containing small molecule (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DCM or DMF.
-
Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
In a separate flask, dissolve the deprotected Thalidomide-NH-(CH2)2-NH2 (1.1 equivalents) in the same anhydrous solvent. If using the TFA salt, add 1.1 equivalents of DIPEA.
-
Add the amine solution to the activated ester solution.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the reaction solvent and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product by LC-MS and ¹H NMR.
Quantitative Data for Amide Coupling Reactions:
| Coupling Method | Reactants | Expected Yield | Purity | Analytical Methods |
| HATU Coupling | Peptide-COOH + Amine-Linker | 60-90% | >95% after HPLC | LC-MS, HPLC |
| EDC/NHS Coupling | Small Molecule-COOH + Amine-Linker | 50-85% | >95% after chromatography | LC-MS, ¹H NMR, HPLC |
Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.
Signaling Pathway
The thalidomide moiety of the conjugate acts as a molecular glue, recruiting the Cereblon (CRBN) E3 ubiquitin ligase complex to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.
Cereblon-Mediated Protein Degradation Pathway
Caption: Cereblon-mediated ubiquitination and degradation pathway induced by a thalidomide-based PROTAC.
Characterization of Conjugates
The successful synthesis of the thalidomide-peptide or thalidomide-small molecule conjugate should be confirmed by appropriate analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary technique for confirming the identity of the final product by determining its molecular weight. It is also used to assess the purity of the conjugate and to monitor the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to determine the purity of the final product. Preparative HPLC is a standard method for the purification of peptide conjugates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate, particularly for small molecule conjugates where the spectral complexity is manageable.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Boc Deprotection | Incomplete reaction | Extend the reaction time or increase the equivalents of TFA. |
| Loss of product during workup | Ensure the pH is basic enough during the aqueous wash to fully neutralize the TFA salt and prevent its loss in the aqueous layer. | |
| Low Yield in Amide Coupling | Inefficient activation of the carboxylic acid | Ensure coupling agents (HATU, EDC) are fresh and anhydrous. Allow for sufficient pre-activation time. |
| Hydrolysis of activated intermediate | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Steric hindrance | For sterically hindered substrates, consider using a more potent coupling agent or increasing the reaction temperature and time. | |
| Multiple Products Observed by LC-MS | Side reactions | Optimize the reaction conditions (temperature, equivalents of reagents). Ensure the starting materials are pure. |
| Incomplete deprotection or coupling | Re-evaluate the monitoring of each step to ensure full conversion before proceeding. |
These application notes and protocols provide a comprehensive guide for the successful conjugation of this compound to peptides and small molecules. For optimal results, it is recommended to perform small-scale test reactions to optimize conditions for specific substrates.
analytical techniques for characterizing Thalidomide-NH-(CH2)2-NH-Boc derivatives
Application Notes: Characterization of Thalidomide-NH-(CH2)2-NH-Boc Derivatives
Introduction
Thalidomide (B1683933) and its derivatives are a cornerstone in the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs). These molecules function by binding to the E3 ubiquitin ligase Cereblon (CRBN), redirecting its activity to degrade specific proteins of interest. The synthesis of derivatives, such as the tert-butyloxycarbonyl (Boc)-protected ethylenediamine (B42938) derivative of thalidomide, is a critical step in creating these powerful research tools and potential therapeutics. Rigorous analytical characterization is mandatory to confirm the identity, purity, and stability of these synthesized compounds. This document provides detailed protocols for the essential analytical techniques required for the comprehensive characterization of this compound derivatives.
Analytical Workflow & Logic
A logical and sequential workflow is crucial for the efficient and comprehensive characterization of newly synthesized thalidomide derivatives. The process begins with structural confirmation by mass spectrometry and NMR, followed by purity assessment using HPLC.
Caption: Logical workflow for product characterization.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Application: Mass spectrometry is employed to determine the molecular weight of the synthesized derivative, confirming the successful conjugation of the Boc-protected ethylenediamine linker to the thalidomide core. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass measurement, which can be used to deduce the elemental formula.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS
-
Sample Preparation: Dissolve approximately 0.1 mg of the thalidomide derivative in 1 mL of HPLC-grade methanol (B129727) or acetonitrile (B52724). The final concentration should be around 100 µg/mL.
-
Instrumentation: Use an ESI-TOF mass spectrometer.
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The amine groups on the linker are readily protonated.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Drying Gas (N₂): Flow rate of 5-10 L/min at a temperature of 200-300 °C.
-
Nebulizer Pressure: 1-2 Bar.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Acquisition: Acquire the full scan mass spectrum. The protonated molecule [M+H]⁺ is the primary ion of interest.
-
Data Analysis: Identify the peak corresponding to the calculated exact mass of the protonated derivative. For this compound (C₂₀H₂₄N₄O₆), the expected monoisotopic mass is 416.17 g/mol . Therefore, the target ion is [M+H]⁺ at m/z 417.17. Compare the measured m/z value with the theoretical value. A mass accuracy of <5 ppm is considered confirmation of the elemental composition.
Data Presentation: Representative MS Data
| Parameter | Value |
| Compound Name | This compound |
| Formula | C₂₀H₂₄N₄O₆ |
| Theoretical Mass (M) | 416.1699 g/mol |
| Ionization Mode | ESI+ |
| Observed Ion [M+H]⁺ | 417.1772 m/z |
| Mass Accuracy | < 5 ppm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application: ¹H (Proton) and ¹³C (Carbon) NMR spectroscopy are indispensable for confirming the precise chemical structure of the derivative.[1][2][3][4] These techniques verify the presence of all expected functional groups and their connectivity, including the thalidomide scaffold, the ethylenediamine linker, and the Boc protecting group.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions in the molecule. Assign the peaks in the ¹³C spectrum to the corresponding carbon atoms.
Data Presentation: Representative NMR Data (in DMSO-d₆)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.05 | s | 1H | Glutarimide NH |
| ~7.80 | m | 4H | Aromatic CH |
| ~6.80 | t | 1H | Linker NH -Boc |
| ~5.10 | dd | 1H | Thalidomide CH |
| ~3.40 | m | 2H | -NH-CH₂ -CH₂- |
| ~3.20 | m | 2H | -CH₂-CH₂ -NHBoc |
| ~2.80 - 2.00 | m | 4H | Glutarimide CH₂ CH₂ |
| ~1.38 | s | 9H | Boc (C(CH₃ )₃) |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.8, ~170.1 | Glutarimide C =O |
| ~167.5 | Phthalimide C =O |
| ~155.6 | Boc C =O |
| ~136.0, ~131.5, ~123.5 | Aromatic C |
| ~77.9 | Boc C (CH₃)₃ |
| ~49.5 | Thalidomide C H |
| ~38.0 - 40.0 | Linker C H₂ |
| ~31.2, ~22.5 | Glutarimide C H₂ |
| ~28.2 | Boc C(C H₃)₃ |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Application: HPLC is the gold standard for determining the purity of small molecules.[5][6] For thalidomide derivatives, a reverse-phase HPLC (RP-HPLC) method is typically used to separate the final product from any starting materials, byproducts, or degradation products. The peak area of the main compound relative to the total peak area of all components provides a quantitative measure of purity.
Experimental Protocol: Reverse-Phase HPLC
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.[7]
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical gradient might be: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30-40 °C.[9]
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 220 nm or 254 nm.
-
-
Data Acquisition: Run the sample and record the chromatogram.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the product by the total area of all peaks and multiplying by 100. The retention time (RT) should be consistent across injections.
Data Presentation: Representative HPLC Data
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: H₂O + 0.1% TFA; B: ACN + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention Time (RT) | (e.g., 12.5 min) |
| Purity (Area %) | >95% |
Biological Context: Mechanism of Action
Thalidomide derivatives function by modulating the activity of the CRL4^CRBN E3 ubiquitin ligase complex.[10][11] Understanding this pathway is essential for researchers in drug development. The derivative binds to Cereblon (CRBN), altering its substrate specificity and inducing the ubiquitination and subsequent proteasomal degradation of a target "neosubstrate" protein.
Caption: CRBN-mediated protein degradation pathway.
References
- 1. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. news-medical.net [news-medical.net]
- 5. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 7. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
Application Notes and Protocols for Cell-Based Evaluation of Thalidomide-Analog-Containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).[1][2][3] A PROTAC molecule is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This document provides detailed application notes and protocols for the cell-based evaluation of PROTACs containing a Thalidomide-NH-(CH2)2-NH-Boc moiety, which acts as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[5]
The core principle of these PROTACs is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase, leading to the polyubiquitination of the target protein.[4][6] This "tagging" marks the protein for degradation by the 26S proteasome.[1] The efficacy of these PROTACs is primarily assessed by measuring the degradation of the target protein and the resulting downstream cellular effects.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The mechanism of action for a PROTAC containing a this compound moiety involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to the protein of interest.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
Target Protein Degradation Assay (Western Blot)
Western blotting is a fundamental technique to quantify the reduction in the level of the target protein following PROTAC treatment.[1][6]
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein degradation.
Detailed Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest and allow them to adhere overnight.[6]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for various time points (e.g., 4, 8, 16, 24 hours).[1][6]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[6]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][6]
-
Collect the supernatant containing the protein lysate.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6][7]
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6][7]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[7]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1][4]
-
Cell Viability/Cytotoxicity Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. It is used to assess the cytotoxic effects of the PROTAC.[8][9][10]
Experimental Workflow:
Caption: Workflow for CellTiter-Glo® viability assay.
Detailed Methodology:
-
Cell Seeding: Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density in culture medium.[11]
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[11]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.[11][12]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability data against the PROTAC concentration to determine the IC50 value (concentration for 50% inhibition of cell growth).
-
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Target Protein Degradation Efficacy
| PROTAC Identifier | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| PROTAC-X1 | Target A | Cell Line 1 | 15 | >90 | 24 |
| PROTAC-X2 | Target A | Cell Line 1 | 50 | 85 | 24 |
| PROTAC-Y1 | Target B | Cell Line 2 | 8 | >95 | 16 |
| PROTAC-Y2 | Target B | Cell Line 2 | 25 | 90 | 16 |
This table is a template. Actual values should be determined experimentally.
Table 2: Cellular Cytotoxicity
| PROTAC Identifier | Cell Line | IC50 (µM) | Treatment Time (h) |
| PROTAC-X1 | Cell Line 1 | 2.5 | 72 |
| PROTAC-X2 | Cell Line 1 | 8.1 | 72 |
| PROTAC-Y1 | Cell Line 2 | 0.5 | 72 |
| PROTAC-Y2 | Cell Line 2 | 1.2 | 72 |
This table is a template. Actual values should be determined experimentally.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the cell-based evaluation of PROTACs containing a this compound moiety. Consistent and rigorous application of these methods will enable researchers to accurately determine the potency and efficacy of their PROTAC molecules, facilitating the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. reactionbiology.com [reactionbiology.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.co.uk]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Development of PROTACs Utilizing a Thalidomide-Ethylamine Linker Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]
Derivatives of thalidomide (B1683933) are widely used to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] The intermediate, Thalidomide-NH-(CH2)2-NH-Boc, provides a versatile scaffold for the synthesis of CRBN-recruiting PROTACs. The Boc-protected ethylamine (B1201723) linker allows for straightforward conjugation to a ligand for a POI. While specific case studies detailing the use of this exact linker are not extensively published, its deprotected form is a key intermediate in the synthesis of PROTACs targeting proteins such as SHP2.[2] This document will provide a detailed overview of the application and development of PROTACs based on a thalidomide-ethylamine linker, using examples from the development of bromodomain and extra-terminal domain (BET) protein degraders, such as those targeting BRD4.
Mechanism of Action & Signaling Pathway
A PROTAC utilizing a thalidomide-based ligand functions by hijacking the CRL4-CRBN E3 ubiquitin ligase complex. The thalidomide moiety of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein (e.g., BRD4). This ternary complex formation brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[3][4]
Case Study: Development of a BRD4-Degrading PROTAC
While a specific PROTAC using the exact this compound linker is not detailed in the literature, we can extrapolate a representative case study based on the development of similar BRD4 degraders that utilize thalidomide derivatives and short aliphatic or PEG linkers. For instance, dBRD9, a selective BRD9 degrader, utilizes a Thalidomide-NH-PEG2-C2-NH-Boc linker, which is structurally related to the ethylamine linker.[5]
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following table provides a template with representative data for a hypothetical BRD4-degrading PROTAC synthesized from a thalidomide-ethylamine linker, compared to a known BRD4 inhibitor.
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Anti-proliferative IC50 (nM) |
| Hypothetical PROTAC | BRD4 | THP-1 | 15 | >95 | 30 |
| JQ1 (Inhibitor) | BRD4 | THP-1 | N/A | N/A | 150 |
Experimental Protocols
Synthesis of a BRD4-Targeting PROTAC
The synthesis involves the deprotection of the Boc group from this compound, followed by coupling with a suitable BRD4 ligand, such as a derivative of JQ1, which has a carboxylic acid handle for conjugation.
Western Blot for BRD4 Degradation
This protocol is used to determine the DC50 and Dmax of the PROTAC.
Materials:
-
Human cancer cell line (e.g., THP-1)[4]
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and reagents
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease inhibitors[6]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system[6]
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control.[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.[6]
-
Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel.[4]
-
Protein Transfer: Transfer proteins to a PVDF membrane.[6]
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-BRD4 and anti-GAPDH as a loading control) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Add ECL substrate and capture the chemiluminescent signal.[4]
-
Data Analysis: Quantify band intensities. Normalize the BRD4 signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 and Dmax.[6]
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI (e.g., BRD4)
-
Ubiquitin
-
ATP
-
PROTAC and vehicle control
-
Reaction buffer
-
SDS-PAGE and Western blot reagents as described above
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.
-
Initiate Reaction: Add the PROTAC or vehicle control to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching and Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by Western blot using an antibody against the POI.
-
Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful polyubiquitination.[3]
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the effect of protein degradation on cell proliferation.
Materials:
-
Cancer cell line
-
PROTAC and control compounds
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and control compounds for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT solution and incubate. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance.[7]
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and read the luminescence.[8]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Logical Relationships in PROTAC Development
The development of a successful PROTAC involves a logical progression from initial design and synthesis to comprehensive biological evaluation.
Conclusion
The thalidomide-ethylamine linker scaffold is a valuable component in the design of potent and selective CRBN-recruiting PROTACs. By following a systematic approach involving chemical synthesis, biochemical and cellular characterization, researchers can effectively develop novel protein degraders for a wide range of therapeutic targets. The protocols outlined in this document provide a solid foundation for the successful development and evaluation of such molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Note: Protocol for Assessing Ternary Complex Formation with Thalidomide-Based PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a transformative therapeutic strategy, designed to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of a ligand that binds a target Protein of Interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[1][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step that precedes target ubiquitination and subsequent degradation.[4][5][6] The stability and kinetics of this complex are crucial determinants of a PROTAC's efficacy and potency.[7][]
This document provides detailed protocols for assessing the formation of ternary complexes induced by PROTACs that utilize a Thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[7][9] The protocols are applicable to PROTACs with various linkers, including structures similar to Thalidomide-NH-(CH2)2-NH-Boc, and are designed to provide a comprehensive biophysical and cellular characterization of the ternary complex.
Mechanism of Action: CRBN-Recruiting PROTACs
Thalidomide (B1683933) and its analogs bind to CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex.[1][7][9] A PROTAC incorporating a thalidomide moiety acts as a molecular bridge, inducing proximity between the target POI and CRBN.[10] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is recycled to induce further degradation.[2]
Caption: PROTAC mechanism of action. The PROTAC simultaneously binds the POI and CRBN to form a ternary complex, leading to POI ubiquitination and proteasomal degradation.
Experimental Workflow Overview
A systematic evaluation of a PROTAC's ability to form a ternary complex is essential. The workflow typically begins with in vitro biophysical assays using purified proteins to confirm binding and quantify the thermodynamics and kinetics of the complex. These findings are then validated in a cellular context to ensure target engagement and degradation occur in a physiological environment.
Caption: General experimental workflow for the characterization of a new PROTAC molecule, from initial biophysical binding analysis to cellular degradation assessment.
Quantitative Data Presentation
Summarizing binding affinities and cooperativity is crucial for comparing different PROTACs. The cooperativity factor (α) quantifies how the binding of one protein partner affects the PROTAC's affinity for the other. It is calculated as the ratio of the binary dissociation constant (KD) to the ternary KD.[11][12]
-
α > 1: Positive cooperativity. The formation of the binary complex enhances binding to the second protein.
-
α < 1: Negative cooperativity. Binding to the first protein weakens the interaction with the second.
-
α = 1: No cooperativity.
Table 1: Example Biophysical Data Summary for PROTAC Variants
| PROTAC ID | Target POI | Binary KD (nM) (PROTAC to CRBN) | Binary KD (nM) (PROTAC to POI) | Ternary KD (nM) (POI-PROTAC-CRBN) | Cooperativity (α) | Assay Method |
|---|---|---|---|---|---|---|
| PROTAC-A | BRD4 | 66 | 4 | 2.5 | 26.4 | ITC[13][14] |
| PROTAC-B | BRD4 | 70 | 180 | 15 | 4.7 | SPR[15] |
| PROTAC-C | PPM1D | ~3000 | 1 | 120 | ~25 | SPR[14] |
Table 2: Example Cellular Data Summary for PROTAC Variants
| PROTAC ID | Target POI | DC50 (nM) (Degradation) | Dmax (%) (Max Degradation) | Ternary Complex EC50 (nM) | Assay Method |
|---|---|---|---|---|---|
| PROTAC-A | BRD4 | 15 | >95 | 50 | Western Blot / NanoBRET |
| PROTAC-B | BRD4 | 85 | 80 | 200 | Western Blot / NanoBRET |
| PROTAC-C | PPM1D | 500 | 65 | 1500 | Western Blot / NanoBRET |
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
SPR is a powerful technique for measuring the real-time kinetics (kon, koff) and affinity (KD) of binary and ternary interactions.[6][16] This protocol describes immobilizing the E3 ligase and flowing the PROTAC and POI over the surface.[12]
Principle: An E3 ligase (e.g., CRBN complex) is immobilized on a sensor chip. First, the PROTAC is injected alone to measure the binary interaction (PROTAC-CRBN). Next, a pre-incubated mixture of the PROTAC and the target POI is injected to measure the ternary complex formation.[12] The change in mass on the sensor surface, measured as a response unit (RU), is proportional to binding.
Reagents and Materials:
-
Purified His-tagged CRBN-DDB1 complex
-
Purified target POI
-
PROTAC of interest, dissolved in 100% DMSO
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., NTA or SA chip)
-
Running Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.005% (v/v) P20 surfactant.[14] Ensure final DMSO concentration is matched and low (<1%).
Methodology:
-
Ligase Immobilization: Immobilize the His-tagged CRBN-DDB1 complex onto the NTA sensor chip surface via His-capture coupling to a target density (e.g., ~100-200 RU).[2][14]
-
Binary Interaction (PROTAC-CRBN):
-
Prepare a serial dilution of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized CRBN surface at a constant flow rate.
-
Regenerate the surface between cycles if necessary.
-
Fit the resulting sensorgram data to a 1:1 binding model to determine the binary KD (KD,binary).[11]
-
-
Ternary Interaction (POI-PROTAC-CRBN):
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target POI mixed with a serial dilution of the PROTAC.[12]
-
Inject these solutions over the immobilized CRBN surface.
-
Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for the ternary complex (KD,ternary).[11]
-
-
Data Analysis:
-
Calculate the dissociation constants (KD = koff/kon) for both binary and ternary interactions.
-
Calculate the cooperativity factor: α = KD,binary / KD,ternary .
-
The dissociative half-life (t1/2) of the ternary complex can also be determined (t1/2 = ln(2)/koff), which is a key predictor of degradation efficiency.[12][16]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC is the gold standard for measuring the thermodynamic parameters of binding, including affinity (KD), enthalpy (ΔH), and stoichiometry (n).[11][17] It directly measures the heat released or absorbed during a binding event.
Principle: A solution of one binding partner (e.g., PROTAC) is titrated into a solution of the other(s) in the ITC cell. The heat change upon each injection is measured to construct a binding isotherm, which is then fit to a model to extract thermodynamic parameters. To measure cooperativity, titrations are performed for the binary interactions first, followed by the ternary interaction.[11]
Reagents and Materials:
-
Purified CRBN-DDB1 complex, target POI, and PROTAC
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Matched Dialysis Buffer: It is critical that all proteins and the PROTAC are in an identical, well-matched buffer to minimize heats of dilution.[11]
Methodology:
-
Buffer Matching: Dialyze all protein stocks extensively against the same final buffer. Dissolve the PROTAC in this buffer (a small amount of co-solvent like DMSO may be needed, but must be matched in both cell and syringe solutions).
-
Binary Titration 1 (PROTAC into CRBN):
-
Load the CRBN solution (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC solution (10-20x molar excess, e.g., 100-400 µM) into the injection syringe.[11]
-
Perform the titration and analyze the data using a one-site binding model to determine KD1.
-
-
Binary Titration 2 (PROTAC into POI):
-
Repeat step 2, but with the POI in the cell, to determine KD2.
-
-
Ternary Titration (PROTAC into POI + CRBN):
-
Prepare a solution of the CRBN complex (e.g., 10-20 µM) pre-saturated with the target POI in the ITC cell. The POI should be in molar excess to ensure all CRBN is in a binary complex.
-
Load the PROTAC solution into the injection syringe as before.
-
Perform the titration and analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor using the KD of the PROTAC binding to CRBN in the absence and presence of the POI: α = KD1 / KD,ternary .
-
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput proximity-based assay ideal for screening and characterizing ternary complex formation in vitro.[18][19][20]
Principle: The target POI and CRBN are tagged with different epitopes (e.g., GST and His). A long-lifetime donor fluorophore (e.g., Terbium) conjugated to an antibody recognizing the first tag is brought into proximity with an acceptor fluorophore conjugated to an antibody for the second tag. This proximity, bridged by the PROTAC, allows for fluorescence resonance energy transfer (FRET), resulting in a specific signal.[21]
Reagents and Materials:
-
Tagged POI (e.g., GST-POI) and tagged CRBN complex (e.g., His-CRBN-DDB1)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Acceptor fluorophore-conjugated anti-tag antibody (e.g., AF488-anti-His)
-
PROTAC of interest and control compounds (e.g., non-binding ligands)
-
Assay Buffer and 384-well plates
Methodology:
-
Reagent Preparation: Prepare 5X solutions of all components (tagged proteins, antibodies, PROTAC dilutions) in assay buffer.
-
Assay Assembly:
-
Add the tagged proteins (e.g., final concentrations of 2 nM GST-POI and 8 nM His-CRBN) to the wells of a 384-well plate.[18][20]
-
Add the PROTAC at various concentrations. A wide range is necessary to observe the characteristic "hook effect".[21][22]
-
Add the donor (e.g., 2 nM Tb-anti-GST) and acceptor (e.g., 4 nM AF488-anti-His) antibodies.[18][20]
-
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 180 minutes) to allow the system to reach equilibrium.[18][20]
-
Signal Detection: Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve is indicative of ternary complex formation. The peak of the curve represents the optimal concentration for complex formation.[21]
-
Protocol 4: NanoBRET Assay for Cellular Ternary Complex Formation
NanoBRET (Bioluminescence Resonance Energy Transfer) is a live-cell proximity assay used to monitor protein-protein interactions, making it ideal for confirming ternary complex formation in a physiological context.[4][5][14]
Principle: The target POI is endogenously tagged or exogenously expressed as a fusion with NanoLuc® luciferase (the energy donor). The E3 ligase (CRBN) is expressed as a fusion with HaloTag® (the energy acceptor), which is labeled with a cell-permeable fluorescent ligand. Upon PROTAC addition, the donor and acceptor are brought into close proximity, resulting in energy transfer and a BRET signal.[23]
Reagents and Materials:
-
Cells engineered to express POI-NanoLuc and HaloTag-CRBN
-
Opti-MEM® I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate (Furimazine)
-
PROTAC of interest
-
White, 96-well or 384-well assay plates
Methodology:
-
Cell Plating: Seed the engineered cells into assay plates and allow them to attach overnight.
-
HaloTag Labeling: Treat cells with the HaloTag® NanoBRET® 618 Ligand and incubate to allow labeling of the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add the PROTAC at a range of concentrations to the cells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate (Furimazine) to all wells.
-
Signal Detection: Immediately measure the donor (e.g., 460 nm) and acceptor (e.g., 618 nm) emission signals using a BRET-capable luminometer.
-
Data Analysis:
-
Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against PROTAC concentration to generate a dose-response curve. The EC50 value represents the potency of the PROTAC for inducing ternary complex formation in live cells. This assay can also be run in a kinetic format to measure the stability of the complex over time.[4][5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. o2hdiscovery.co [o2hdiscovery.co]
- 3. cellgs.com [cellgs.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 15. charnwooddiscovery.com [charnwooddiscovery.com]
- 16. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Navigating Low Yields in Thalidomide-NH-(CH2)2-NH-Boc Synthesis: A Technical Support Guide
For researchers, scientists, and drug development professionals encountering challenges in the synthesis of the PROTAC linker precursor, Thalidomide-NH-(CH2)2-NH-Boc, this technical support center provides targeted troubleshooting guides and frequently asked questions to address common causes of low product yield.
The synthesis of this compound, a critical building block in the development of targeted protein degraders, primarily proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of the fluorine atom from 4-fluorothalidomide by the primary amine of N-Boc-ethylenediamine. While conceptually straightforward, this reaction can be prone to side reactions and incomplete conversion, leading to disappointing yields. This guide offers insights into optimizing reaction conditions, identifying potential pitfalls, and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yield in the synthesis of this compound?
A1: The most frequent contributor to low yield is suboptimal reaction conditions, particularly the choice of base and solvent, which can lead to incomplete reaction or the formation of side products. The presence of water in the reaction mixture can also hydrolyze the thalidomide (B1683933) ring, reducing the overall yield.
Q2: Can the Boc protecting group be cleaved under the reaction conditions?
A2: While the Boc group is generally stable under basic conditions used for the SNAr reaction, prolonged exposure to strong bases or high temperatures could potentially lead to some deprotection. However, this is not a primary cause of low yield under typical reaction conditions.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexane (B92381), can be used to separate the starting materials (4-fluorothalidomide and N-Boc-ethylenediamine) from the desired product. The disappearance of the limiting reagent (typically 4-fluorothalidomide) indicates reaction completion.
Troubleshooting Guide
Low product yield can often be traced back to specific experimental parameters. The following sections provide a systematic approach to troubleshooting common issues.
Issue 1: Incomplete Consumption of Starting Material (4-Fluorothalidomide)
If TLC or other analytical methods indicate a significant amount of unreacted 4-fluorothalidomide, consider the following:
-
Insufficient Base: The base is crucial for deprotonating the amine nucleophile, increasing its reactivity. Ensure at least one equivalent of a suitable base is used.
-
Inappropriate Base: The choice of base can significantly impact the reaction rate. While weaker bases may be insufficient, overly strong bases can promote side reactions.
-
Low Reaction Temperature: The SNAr reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Poor solubility can hinder the reaction.
Issue 2: Formation of Multiple Products or Byproducts
The appearance of multiple spots on a TLC plate suggests the formation of side products. Common byproducts and their potential causes include:
-
Bis-addition Product: The unprotected amine of the desired product can potentially react with another molecule of 4-fluorothalidomide, leading to a dimeric impurity. This can be minimized by using a slight excess of N-Boc-ethylenediamine.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of the phthalimide (B116566) or glutarimide (B196013) rings of thalidomide. Using anhydrous solvents and inert atmosphere is crucial.
-
Products from Base-Induced Decomposition: Strong bases can sometimes induce decomposition of the starting materials or the product.
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure product can be challenging.
-
Co-eluting Impurities: If impurities have similar polarity to the product, separation by column chromatography can be difficult. Optimizing the solvent system for chromatography is key. Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve the separation of amine-containing compounds.[1]
-
Product Insolibility: The product may have limited solubility in common organic solvents, making extraction and purification challenging.
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. This should be considered a starting point, and optimization may be necessary.
Synthesis of 4-(2-(tert-butoxycarbonylamino)ethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
Reactants:
-
4-Fluorothalidomide
-
N-Boc-ethylenediamine (1.1 - 1.5 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 equivalents)
-
-
Solvent:
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 4-fluorothalidomide in the chosen anhydrous solvent, add N-Boc-ethylenediamine and the base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by TLC until the 4-fluorothalidomide is consumed.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel. A gradient elution with a mixture of hexane and ethyl acetate or dichloromethane and methanol is typically effective.
-
Quantitative Data Summary
Optimizing reaction parameters is key to maximizing yield. The following table summarizes the potential impact of different conditions on the reaction outcome based on general principles of SNAr reactions.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Base | Weak Base (e.g., K2CO3) | Lower | Insufficient deprotonation of the amine nucleophile. |
| Strong, Non-nucleophilic Base (e.g., DIPEA, TEA) | Higher | Effective deprotonation without competing in the substitution reaction.[2] | |
| Strong, Nucleophilic Base (e.g., NaOH) | Lower | Can lead to hydrolysis of the thalidomide core and other side reactions. | |
| Solvent | Aprotic Polar (e.g., DMF, DMSO) | Higher | Stabilizes the charged intermediate (Meisenheimer complex) in the SNAr mechanism.[2] |
| Protic (e.g., Ethanol) | Lower | Can solvate the nucleophile, reducing its reactivity. | |
| Non-polar (e.g., Toluene) | Lower | Poor solubility of reactants and stabilization of the intermediate. | |
| Temperature | Room Temperature | Lower | The reaction may be slow at lower temperatures. |
| Elevated (50-80 °C) | Higher | Increases the reaction rate, but may also promote side reactions if too high. | |
| Stoichiometry | Equimolar N-Boc-ethylenediamine | Moderate | Risk of bis-addition product formation. |
| Excess N-Boc-ethylenediamine (1.1-1.5 eq) | Higher | Favors the formation of the desired mono-substituted product. |
Visualizing the Process
To aid in understanding the workflow and the chemical transformation, the following diagrams are provided.
References
optimizing reaction conditions for coupling Thalidomide-NH-(CH2)2-NH-Boc
This guide provides troubleshooting advice and answers to frequently asked questions for researchers synthesizing Thalidomide-NH-(CH2)2-NH-Boc, a key intermediate for Proteolysis Targeting Chimera (PROTAC) development.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 4-fluorothalidomide with mono-Boc-protected ethylenediamine (B42938) (N-Boc-1,2-diaminoethane).[4][5] The fluorine atom on the phthalimide (B116566) ring is readily displaced by the primary amine of the linker.[4]
Q2: Why is the Boc protecting group necessary on the ethylenediamine linker?
A2: The tert-butyloxycarbonyl (Boc) group is essential to ensure chemoselectivity. With two primary amine groups, unprotected ethylenediamine could react at both ends with 4-fluorothalidomide, leading to undesired dimerization and polymerization byproducts. The Boc group "caps" one amine, allowing only the other to react, and can be easily removed later under acidic conditions for subsequent conjugation steps.[1][3][6]
Q3: What are the critical parameters to control during the coupling reaction?
A3: Key parameters include temperature, reaction time, solvent, and the choice of base. The reaction often requires heating, and the base is crucial for deprotonating the amine nucleophile and scavenging the HF byproduct. Anhydrous and inert conditions are highly recommended to prevent side reactions.
Q4: My final product appears to have impurities. What are the likely side products?
A4: Common impurities include unreacted starting materials (4-fluorothalidomide and the linker), di-substituted byproducts (where two thalidomide (B1683933) molecules react with one linker), and potential products from N-alkylation at the glutarimide (B196013) moiety of thalidomide, although this is less common in SNAr reactions compared to other alkylation methods.[7] The glutarimide unit is known to be base-sensitive, which can lead to degradation if conditions are too harsh.[5]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound via the SNAr pathway.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Verify the purity and integrity of 4-fluorothalidomide and N-Boc-1,2-diaminoethane. Ensure the linker has not prematurely deprotected. |
| Insufficient Temperature | The SNAr reaction often requires thermal energy. Gradually increase the reaction temperature in increments of 10°C, monitoring by TLC or LC-MS. Typical temperatures range from 80°C to 120°C in solvents like DMF or DMSO. |
| Inappropriate Base | The choice of base is critical. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) is commonly used.[7][8] Ensure at least 2-3 equivalents are used to drive the reaction forward. |
| Solvent Issues | Use anhydrous, polar aprotic solvents such as DMF, DMSO, or NMP. The presence of water can quench the base and interfere with the reaction. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Double Substitution | This occurs if the Boc-protected amine reacts or if unprotected diamine is present. Use a slight excess (1.1-1.5 equivalents) of the N-Boc-1,2-diaminoethane linker relative to 4-fluorothalidomide to minimize this. Ensure the purity of your linker starting material. |
| Glutarimide Ring Opening/Degradation | The thalidomide glutarimide ring is sensitive to strong bases and high temperatures over extended periods.[5] Avoid overly harsh conditions. Use a milder base if possible and minimize reaction time once the starting material is consumed (as monitored by TLC/LC-MS). |
| Side reactions with t-Butyl Cation | While more common during Boc deprotection, alkylation of nucleophilic sites by the t-butyl cation can occur if the Boc group is compromised during the reaction.[6] Adding a scavenger is not typical for this step but maintaining moderate temperatures helps preserve the protecting group. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Product and Starting Material Co-elution | The product and 4-fluorothalidomide may have similar polarities. Optimize your silica (B1680970) gel flash chromatography solvent system. A gradient elution using a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol) is often effective.[8] |
| Residual Base (e.g., DIPEA) | High-boiling point bases like DIPEA can be difficult to remove. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to protonate and extract the base into the aqueous layer. Be cautious, as prolonged exposure to acid can initiate Boc deprotection. A quick wash is recommended. |
| Product Streaking on Silica Gel | The free secondary amine in the product can interact strongly with the acidic silica gel. Add a small amount of triethylamine (~0.5-1%) to your chromatography mobile phase to neutralize active sites on the silica and improve peak shape. |
Experimental Protocols & Data
General Protocol: SNAr Coupling
This protocol is a representative procedure based on common practices for similar transformations.[4][9]
-
Preparation: To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMF (0.1 M), add N-Boc-1,2-diaminoethane (1.2 eq).
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.
-
Reaction: Stir the reaction mixture at 80-100°C under an inert atmosphere (Nitrogen or Argon).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 4-fluorothalidomide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude material by silica gel flash chromatography.
Table of Reaction Condition Variables
The following table summarizes typical quantitative parameters for SNAr reactions involving thalidomide derivatives.
| Parameter | Value Range | Solvent | Notes |
| Temperature | 70 - 120 °C | DMF, DMSO, THF | Higher temperatures can accelerate the reaction but may increase degradation.[9] |
| Time | 3 - 16 hours | N/A | Reaction should be monitored to avoid prolonged heating after completion.[9] |
| Linker Equivalents | 1.1 - 2.0 eq | N/A | A slight excess of the amine linker is common to ensure full consumption of the thalidomide starting material. |
| Base Equivalents | 2.0 - 5.0 eq | N/A | Sufficient base is required to act as a proton scavenger and catalyst.[7][8] |
Visual Workflow and Logic Diagrams
Below are diagrams visualizing the experimental workflow and a troubleshooting decision tree.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of Thalidomide-NH-(CH2)2-NH-Boc
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with Thalidomide-NH-(CH2)2-NH-Boc in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common aqueous buffers?
Q2: What are the recommended solvents for preparing a high-concentration stock solution?
A2: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2][3] Other potential organic solvents include dimethylformamide (DMF).[1] For a similar compound, Thalidomide-NH-C4-NH-Boc, a solubility of up to 89 mg/mL in fresh DMSO has been reported.[2] It is crucial to use anhydrous, high-purity DMSO to achieve maximum solubility.
Q3: My compound is precipitating in the cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are several steps to troubleshoot this problem:
-
Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound in your assay.
-
Optimize the Dilution Method: Instead of a single large dilution step, perform serial dilutions. When making the final dilution into the medium, add the DMSO stock solution dropwise to the vortexing medium to facilitate rapid dispersion and minimize localized high concentrations that can trigger precipitation.
-
Increase the Co-solvent Concentration: If your assay allows, you can slightly increase the final percentage of DMSO. However, be mindful of solvent toxicity.
-
Use a Formulation Strategy: Consider using solubility enhancers like cyclodextrins or formulating the compound in a serum-containing medium, as proteins like albumin can help solubilize hydrophobic molecules.
Q4: Can I use DMSO as a co-solvent? What is the maximum recommended concentration?
A4: Yes, DMSO is the most common co-solvent for in vitro assays.[4] However, it can be toxic to cells at higher concentrations. The maximum tolerable concentration is cell-line specific and depends on the duration of the assay.[5]
-
General Guideline: A final DMSO concentration of ≤ 0.1% is considered safe for most cell lines and long-term assays.[5][6][7]
-
Widely Tolerated: Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[8]
-
Upper Limit: A concentration of 1% is often considered the maximum limit, but it may cause stress or differentiation in sensitive cell types.[5][7] It is imperative to run a vehicle control (medium with the same final DMSO concentration as your test samples) to account for any effects of the solvent itself.[5]
Q5: How does pH affect the solubility of this compound?
A5: The solubility of this compound can be influenced by pH. The molecule contains amide groups, which are generally neutral, and a secondary amine in the linker.[9] While the Boc-protected amine is non-basic, the other secondary amine could be protonated under acidic conditions. Generally, the protonated form of an amine is more water-soluble.[10] Therefore, solubility might slightly increase at a pH below the pKa of the secondary amine. However, the overall effect may be minimal due to the dominant hydrophobicity of the rest of the molecule. Adjusting the pH of buffers can be a strategy, but it must be compatible with the biological assay.[11]
Q6: Are there any formulation strategies to improve solubility for in vitro assays?
A6: Yes, several formulation strategies can enhance the apparent solubility of hydrophobic compounds for in vitro use:
-
Use of Serum: If your assay uses cell culture medium, supplementing it with fetal bovine serum (FBS) can help. Serum albumin acts as a carrier protein and can bind to hydrophobic compounds, keeping them in solution.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.
-
Co-solvent Systems: Beyond DMSO, other co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be explored, though their compatibility with the specific assay must be verified.[12]
-
Amorphous Solid Dispersions: For more advanced applications, creating an amorphous solid dispersion of the compound in a hydrophilic polymer can significantly improve its dissolution rate and apparent solubility.[13][14]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates immediately upon dilution from stock solution. | The compound has reached its kinetic solubility limit in the aqueous buffer. The dilution method is causing localized supersaturation. | 1. Lower the final desired concentration. 2. Prepare an intermediate dilution in a mix of DMSO and buffer (e.g., 1:1) before the final dilution. 3. Add the stock solution very slowly to the vigorously stirring or vortexing aqueous buffer. 4. Pre-warm the aqueous buffer to 37°C before adding the compound. |
| Compound precipitates over time during the assay (e.g., after several hours). | The compound is thermodynamically unstable at the tested concentration. The initially formed supersaturated solution is crashing out. | 1. This indicates that the working concentration is above the thermodynamic solubility. The assay must be run at a lower concentration. 2. Include serum or a solubility enhancer (e.g., cyclodextrin) in the assay medium to stabilize the compound. 3. Reduce the incubation time of the assay if experimentally feasible. |
| Inconsistent or non-reproducible assay results. | Poor solubility is leading to an unknown and variable concentration of the dissolved, active compound in different wells or experiments. | 1. Visually inspect all wells for precipitation before and after the experiment using a microscope. 2. Perform a formal solubility assessment (see Protocol 3) to determine the maximum soluble concentration under your specific assay conditions. 3. Ensure the DMSO stock solution is fully dissolved and homogenous before each use by warming and vortexing. |
Quantitative Data Summary
While specific data for this compound is unavailable, the following table provides solubility information for the parent compound, thalidomide (B1683933), and related molecules to serve as a reference.
| Compound | Solvent/Medium | Solubility | Reference |
| (±)-Thalidomide | DMSO | ~12 mg/mL | [1] |
| (±)-Thalidomide | Dimethyl Formamide (DMF) | ~12 mg/mL | [1] |
| (±)-Thalidomide | 1:8 DMSO:PBS (pH 7.2) | ~0.11 mg/mL | [1] |
| N-Methyl Thalidomide | Water | ~0.3 mg/mL (approx. 6-fold higher than thalidomide) | [15][16] |
| Thalidomide-NH-C4-NH-Boc | DMSO | 89 mg/mL | [2] |
| Thalidomide-NH-PEG2-C2-NH-Boc | DMSO | ≥ 90 mg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Weigh the required amount of solid compound into a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If necessary, gently warm the vial to 37°C in a water bath to aid dissolution.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
-
Protocol 2: Serial Dilution into Aqueous Buffer/Media
-
Objective: To prepare working solutions while minimizing precipitation.
-
Procedure:
-
Thaw the high-concentration DMSO stock solution and vortex well.
-
Prepare an intermediate dilution if necessary. For example, dilute the 50 mM stock to 5 mM in DMSO.
-
Pre-warm the final aqueous buffer or cell culture medium (with serum, if applicable) to 37°C.
-
Dispense the required volume of the pre-warmed medium into a tube.
-
While the tube is vortexing at a medium speed, add the required volume of the DMSO stock (or intermediate dilution) dropwise and slowly into the medium.
-
Continue vortexing for another 10-15 seconds to ensure rapid and complete mixing.
-
Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).
-
Use the final working solution immediately in the assay.
-
Protocol 3: Assessing Kinetic Solubility Using Nephelometry
-
Objective: To determine the maximum concentration at which the compound remains in solution under assay-like conditions.
-
Principle: This method measures the light scattering caused by particles that form when a compound precipitates from a solution.
-
Procedure:
-
Prepare a dilution series of the compound in 100% DMSO in a 96-well plate (e.g., from 10 mM down to 10 µM).
-
In a separate 96-well plate (the "assay plate"), add the aqueous buffer or medium to be tested.
-
Using a liquid handler or multichannel pipette, transfer a small volume (e.g., 1-2 µL) from the DMSO plate to the assay plate, resulting in a final DMSO concentration consistent with your assay (e.g., 0.5%).
-
Mix the plate thoroughly.
-
Measure the light scattering at a specific wavelength (e.g., 620 nm) using a plate reader capable of nephelometry immediately after mixing (T=0) and after a set incubation period (e.g., 2 hours, 24 hours) at the assay temperature.
-
The kinetic solubility limit is the highest concentration that does not show a significant increase in light scattering compared to the vehicle control wells.
-
Mandatory Visualizations
Caption: Workflow for Troubleshooting Compound Precipitation.
Caption: Factors Influencing Compound Solubility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lifetein.com [lifetein.com]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. Amine - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ijpbr.in [ijpbr.in]
- 13. researchgate.net [researchgate.net]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abmole.com [abmole.com]
strategies to minimize side reactions during Boc deprotection
Welcome to the technical support center for Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group. Our goal is to help you minimize side reactions and improve the yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side-product formation during Boc deprotection?
The primary cause of side-product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your peptide or molecule, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions?
Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt, and it is also prone to oxidation.[1][5][6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1][7]
-
Tyrosine (Tyr): The phenolic ring can be alkylated by the carbocation.[1]
Other potential side reactions unrelated to tert-butylation include aspartimide formation in peptides containing aspartic acid and the formation of pyroglutamate (B8496135) from an N-terminal glutamine residue.[8][9]
Q3: How do scavengers work and why are they essential?
Scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cations before they can react with sensitive residues in your product.[1][4][10] By being more reactive or present in a much higher concentration than the nucleophilic side chains, they effectively prevent unwanted alkylation. The use of an appropriate scavenger or scavenger cocktail is one of the most critical strategies to minimize side reactions.[4][8]
Troubleshooting Guide
Issue 1: My LC-MS analysis shows unexpected peaks, including a mass increase of +56 Da.
-
Possible Cause: This mass increase is a definitive sign of tert-butylation, where a tert-butyl cation has alkylated a nucleophilic site on your molecule, such as the side chain of Trp, Met, or Cys.[5][10]
-
Solution: The most effective solution is to incorporate a scavenger or a cocktail of scavengers into your deprotection reagent. The choice of scavenger depends on the sensitive residues present in your sequence. A standard starting point is a cleavage cocktail containing 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).[2][11]
Issue 2: The Boc deprotection is incomplete, and I still see starting material.
-
Possible Cause 1: Insufficient Acid Strength or Reaction Time. Standard deprotection conditions may not be sufficient, especially for sterically hindered substrates.[5] The rate of Boc cleavage has a second-order dependence on acid concentration, so even a small decrease in acid strength can significantly slow the reaction.[5]
-
Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or extend the reaction time.[5][11] Monitor the reaction's progress by TLC or LC-MS to determine the optimal time for full conversion.[5][11] Gentle warming (e.g., to 40°C) can also be considered, but be aware this may increase side reactions if scavengers are not used.[1][8]
-
-
Possible Cause 2: Steric Hindrance. The presence of bulky groups near the Boc-protected amine can impede the approach of the acid.[5]
-
Possible Cause 3 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin does not swell properly in the deprotection solvent, the acid cannot efficiently access all the peptide chains, leading to incomplete deprotection.[5]
-
Solution: Ensure the chosen solvent system is appropriate for the resin. Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (B109758) (DCM), which may result in lower purity peptides.[5]
-
Issue 3: I am observing oxidation of my methionine or cysteine residues.
-
Possible Cause: The acidic conditions and subsequent workup can lead to the oxidation of sulfur-containing amino acids. The thioether of methionine can be oxidized to a sulfoxide (B87167) (+16 Da), and the thiol of cysteine can form disulfide bonds.[5][7]
-
Solution:
-
For Methionine: Include a reducing agent or a specific scavenger like thioanisole (B89551) or dimethyl sulfide (B99878) (DMS) in the cleavage cocktail.[1][12] If oxidation occurs, it can sometimes be reversed post-cleavage.[12]
-
For Cysteine: The use of scavengers like 1,2-ethanedithiol (B43112) (EDT) can help keep the thiol in its reduced state.[11]
-
Data Presentation
Table 1: Common Scavengers for Boc Deprotection
The following table summarizes common scavengers and their primary applications in minimizing side reactions during Boc deprotection.
| Scavenger | Typical Concentration (v/v) | Primary Purpose | Target Residues Protected |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger.[11] | Trp, Tyr, general alkylation |
| Triethylsilane (TES) | 2.5 - 5% | General carbocation scavenger.[1] | Trp, Tyr, general alkylation |
| Water | 2.5 - 5% | Carbocation scavenger.[11] | General alkylation |
| Thioanisole | 5% | Carbocation scavenger, protects against S-alkylation and oxidation.[11] | Met, Trp |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation scavenger, protects thiols.[11] | Cys |
| Phenol | 5% | Carbocation scavenger.[11] | Tyr, Trp |
| Dimethyl Sulfide (DMS) | 2-5% | Prevents S-alkylation and reduces Met oxidation.[1][10] | Met |
Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solution Phase
This protocol is a general starting point for substrates soluble in dichloromethane (DCM).
-
Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.[11]
-
Cooling: Cool the solution to 0°C using an ice bath.[11]
-
Reagent Addition: Slowly add an equal volume of a pre-prepared deprotection cocktail. A common starting cocktail is TFA/DCM/TIS (50:47.5:2.5 v/v/v) .
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.[11] Continue stirring for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[11]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[11]
-
To remove residual TFA, co-evaporate with a solvent like toluene (B28343) (3 times).[11]
-
The resulting TFA salt can often be used directly. For neutralization, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[11]
-
Protocol 2: Boc Deprotection and Cleavage from Solid-Phase Resin
This protocol is suitable for cleaving a peptide from the resin while simultaneously removing side-chain protecting groups.
-
Resin Preparation: Wash the peptide-resin with DCM to remove residual solvents and ensure it is well-swollen.[2]
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without particularly sensitive residues, a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is effective.[2][7] Use approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin in a suitable reaction vessel. Agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Collection: Filter the resin and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA to recover any remaining product and combine the filtrates.[2]
-
Precipitation: Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[2][7]
-
Isolation: Isolate the precipitated peptide by centrifugation and decantation or by filtration.[2]
-
Washing: Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.[2]
-
Drying: Dry the final peptide product under vacuum.[9]
Visualizations
Caption: A typical experimental workflow for solution-phase Boc deprotection.
Caption: Role of scavengers in preventing side reactions during Boc deprotection.
Caption: A troubleshooting decision tree for common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Protection and Deprotection [bzchemicals.com]
addressing instability issues of Thalidomide-NH-(CH2)2-NH-Boc in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Thalidomide-NH-(CH2)2-NH-Boc in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you navigate common challenges encountered during your experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound instability.
Issue 1: Rapid Degradation of Compound in Aqueous Buffer
-
Question: I am observing rapid degradation of my this compound in my aqueous experimental buffer. How can I mitigate this?
-
Answer: The instability of thalidomide (B1683933) and its derivatives in aqueous solutions is a known issue, primarily due to hydrolysis of the glutarimide (B196013) and phthalimide (B116566) rings.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.
-
pH: Thalidomide and its analogs are more stable at acidic pH and degradation increases as the pH becomes neutral to basic.[3] For instance, the half-life of N-alkyl thalidomide analogs can be around 25 to 35 hours at 32°C and pH 6.4.[3]
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis. It is recommended to conduct experiments at the lowest feasible temperature.
Troubleshooting Steps:
-
Optimize Buffer pH: If your experimental conditions allow, consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5) to improve stability.
-
Control Temperature: Perform your experiments at a controlled, low temperature (e.g., 4°C) whenever possible.
-
Freshly Prepare Solutions: Prepare your solutions of this compound immediately before use to minimize the time the compound is in an aqueous environment.
-
Aqueous Co-solvents: Consider the use of co-solvents like DMSO to reduce the concentration of water in your stock solutions. However, be mindful of the final DMSO concentration in your assay, as it can affect biological systems.
-
Issue 2: Unexpected Loss of the Boc Protecting Group
-
Question: I am seeing a loss of the Boc protecting group from my this compound during my experiments, even in non-acidic conditions. What could be the cause?
-
Answer: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4][5] While generally stable in neutral and basic conditions, prolonged exposure to certain solvents or unexpected acidic microenvironments can lead to its cleavage.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that your solvents are of high purity and free from acidic contaminants. For example, aged or improperly stored chlorinated solvents can generate trace amounts of HCl.
-
Avoid Acidic Additives: Scrutinize your experimental protocol for any acidic additives that might not be immediately obvious.
-
Storage Conditions: Store your stock solutions of this compound in a non-protic, anhydrous solvent like DMSO at -20°C or -80°C to ensure long-term stability.[6][7][8]
-
LC-MS Analysis: Use LC-MS to confirm the presence of the de-Boc'd species and to monitor its formation over time in your experimental conditions.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The two primary degradation pathways are:
-
Hydrolysis of the Thalidomide Core: The glutarimide and phthalimide rings of the thalidomide moiety are susceptible to hydrolysis, especially under neutral to basic conditions. This leads to the opening of one or both rings, generating multiple degradation products.[1]
-
Cleavage of the Boc Group: The Boc (tert-butyloxycarbonyl) protecting group is readily cleaved under acidic conditions to yield the free amine.[4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C.[8] Stock solutions should be prepared in a dry, aprotic solvent such as DMSO and stored at -80°C for up to one year or at -20°C for up to one month.[6][7][8] Avoid repeated freeze-thaw cycles.
Q3: How does the linker portion of the molecule affect its stability?
A3: The linker can influence the overall stability of the molecule. The ethylenediamine (B42938) linker in this compound is generally stable. However, the attachment point of the linker to the thalidomide core can impact the rate of hydrolysis.[1]
Q4: Can I use this compound directly in cell culture media?
A4: While it is common to add DMSO stock solutions to cell culture media, it is important to be aware that the aqueous and near-neutral pH (typically ~7.4) of the media will promote hydrolysis of the thalidomide moiety over time.[2] It is advisable to add the compound to the media immediately before treating the cells and to consider the duration of the experiment. For longer experiments, the stability of the compound in the media should be assessed.
Data Presentation
The following tables summarize representative stability data for thalidomide analogs under various conditions. While this data is not for the exact molecule "this compound", it provides valuable insights into the expected stability profile.
Table 1: Hydrolytic Stability of Thalidomide Analogs at 37°C
| pH | Remaining Compound after 24h (%)* |
| 2.0 | >95% |
| 7.4 | 50-70% |
| 8.0 | <50% |
*Data is representative and compiled from studies on various thalidomide-linker conjugates.[1] The exact stability will depend on the specific linker and substitution pattern.
Table 2: Half-lives of N-Alkyl Thalidomide Analogs in Phosphate Buffer at 32°C
| pH | Half-life (hours) |
| 6.0 | ~35-45 |
| 6.4 | ~25-35 |
| 7.4 | ~10-15 |
*Adapted from a study on N-alkyl analogs of thalidomide.[3]
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Materials:
-
This compound
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components for your desired pH)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution by diluting the stock solution into your desired buffer (e.g., PBS, pH 7.4) to a final concentration of 100 µM.
-
Prepare mobile phase A: Water with 0.1% formic acid.
-
Prepare mobile phase B: Acetonitrile with 0.1% formic acid.
-
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of mobile phase A and B. A typical gradient might be:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Incubate the test solution at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the test solution.
-
Inject the aliquot onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial time point (t=0).
-
Mandatory Visualization
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for instability issues.
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of Thalidomide-Based PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with the cell permeability of PROTACs derived from Thalidomide-NH-(CH2)2-NH-Boc and similar building blocks.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor cell permeability of Thalidomide-based PROTACs?
A1: Proteolysis-targeting chimeras (PROTACs) are inherently large molecules that often challenge the conventional rules for drug-likeness, such as Lipinski's Rule of Five. The primary factors contributing to their poor cell permeability include:
-
High Molecular Weight: PROTACs typically have a molecular weight greater than 800 Da, which is significantly larger than most orally bioavailable drugs.[1][2]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups and hydrogen bond donors/acceptors in the E3 ligase ligand, the protein of interest (POI) ligand, and the linker results in a high PSA, hindering passive diffusion across the lipophilic cell membrane.[1][3]
-
Linker Properties: The linker itself is a major determinant. Long, flexible, and polar linkers, such as polyethylene (B3416737) glycol (PEG) chains, can increase PSA and molecular weight, negatively impacting permeability.[1]
-
Low Solubility: Poor aqueous solubility can be a limiting factor for cell permeability and absorption.[4][5]
Q2: My PROTAC is based on a "this compound" linker. What is the role of the Boc group?
A2: The tert-Butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis. In the context of the "this compound" building block, its purpose is to allow for the selective reaction of the other end of the linker. It is expected that this Boc group is removed in the final deprotection step of the synthesis to yield a terminal primary or secondary amine. If the Boc group remains on the final PROTAC, its bulkiness could negatively affect permeability and target engagement.[6][7] The presence of a terminal amine after deprotection will increase polarity, which can be a source of poor permeability.
Q3: How does the linker composition, such as PEG versus alkyl chains, affect PROTAC permeability?
A3: The linker is a critical component for optimizing PROTAC properties.[]
-
PEG Linkers: These are often used to improve solubility.[4][9] They can also encourage the PROTAC to adopt folded, more compact conformations in the hydrophobic environment of the cell membrane, which can shield polar groups and improve permeability (a "chameleon" or "molecular chameleon" effect).[1][4][6] However, longer PEG chains can increase PSA and molecular weight, which may decrease permeability.[1]
-
Alkyl Linkers: These linkers are more hydrophobic and less polar than PEG linkers.[9][10] Replacing PEG linkers with alkyl chains can reduce the number of hydrogen bond acceptors, decrease PSA, and consequently improve passive diffusion.[] However, excessive hydrophobicity can lead to poor aqueous solubility and non-specific binding.[10]
Q4: What are the standard assays to measure the cell permeability of my PROTAC?
A4: There are several established methods to assess PROTAC cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a cost-effective method for screening passive permeability in the early stages.[12][13]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and efflux mechanisms.[9][12] An efflux ratio greater than 2 suggests the compound is actively pumped out of the cells.[1][9]
-
NanoBRET™ Target Engagement Assay: This live-cell assay can be used to determine the intracellular engagement of a PROTAC with its target E3 ligase. By comparing engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank the intracellular availability of different PROTACs.[14]
Troubleshooting Guide
Issue 1: My PROTAC shows good biochemical activity (e.g., in an AlphaLISA or ITC binding assay) but poor cellular degradation of the target protein.
This common issue often points directly to a problem with cell permeability.
| Possible Cause | Troubleshooting Steps |
| Low Passive Permeability | 1. Assess Permeability: Perform a PAMPA to quickly assess passive diffusion.[13] If permeability is low, proceed with chemical modifications. 2. Modify the Linker: Synthesize analogs with different linkers. Consider replacing a polar PEG linker with a more lipophilic alkyl linker.[] An amide-to-ester substitution within the linker can also improve permeability by removing a hydrogen bond donor.[15] 3. Reduce Polarity: If the final PROTAC has a free amine from the deprotected Boc group, consider acylating it or replacing it with a less polar functional group, provided it doesn't interfere with the formation of the ternary complex. |
| Active Efflux | 1. Determine Efflux Ratio: Conduct a Caco-2 permeability assay to measure the efflux ratio (Papp B→A / Papp A→B). A ratio significantly greater than 2 indicates that your PROTAC is a substrate for an efflux pump like P-glycoprotein.[1][9] 2. Confirm with Inhibitors: In your cellular degradation assays, co-dose the PROTAC with a known efflux pump inhibitor (e.g., verapamil (B1683045) or elacridar) to see if target degradation is restored.[1] |
| Poor Solubility | 1. Measure Solubility: Assess the kinetic and thermodynamic solubility of your PROTAC in the assay medium. 2. Improve Formulation: If solubility is low, consider using a small percentage of a co-solvent like DMSO or using formulation strategies.[1] Ensure the concentration used in assays is below the solubility limit. |
Issue 2: The permeability results from my Caco-2 assay are inconsistent or show low compound recovery.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Monolayer Integrity | 1. Monitor TEER: Routinely measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the experiment to ensure their integrity.[1] 2. Use a Low-Permeability Marker: Include a low-permeability marker like Lucifer Yellow in your assay to check for leaks in the monolayer.[1] |
| PROTAC Instability | 1. Assess Stability: Incubate your PROTAC in the cell culture medium for the duration of the experiment and quantify its concentration over time using LC-MS/MS to check for degradation.[1] |
| Adsorption to Plasticware | 1. Use Low-Binding Plates: Employ low-adsorption plates for your assays. 2. Include a Detergent: Consider adding a very low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the receiver buffer, if compatible with your analytical method. |
Data Presentation: Impact of Linker Modification on Permeability
The following tables summarize representative data from the literature, illustrating how linker modifications can affect PROTAC permeability and degradation activity.
Table 1: Comparison of Permeability for PROTACs with Different Linkers
| PROTAC | Linker Type | PAMPA Pe (10-6 cm/s) | Caco-2 Papp (A→B) (10-6 cm/s) | Reference |
| PROTAC 1 | PEG-based | 0.08 | Not Reported | [15] |
| PROTAC 1-ester | Ester-modified PEG | 0.6 | Not Reported | [15] |
| PROTAC 2 | Alkyl-based | High | High | [16] |
| PROTAC 3 | PEG-based | Low | Low | [16] |
| VHL-based PROTAC | Alkyl linker | 0.002 | Not Reported | [2] |
| VHL-based PROTAC | 1-unit PEG linker | 0.005 | Not Reported | [2] |
Note: This table contains illustrative data compiled from multiple sources to demonstrate trends. Actual results are highly dependent on the specific PROTAC structure.
Table 2: Impact of Linker Modification on Cellular Degradation
| PROTAC Pair | Modification | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Amide PROTAC 24 | Standard amide linkage | BRD4 | 125 | >90 | [15] |
| Ester PROTAC 28 | Amide-to-ester substitution | BRD4 | 31 | >95 | [15] |
| Amide PROTAC 23 | Standard amide linkage | BRD4 | 133 | ~85 | [15] |
| Ester PROTAC 27 | Amide-to-ester substitution | BRD4 | 57 | >90 | [15] |
Visualizations
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA to assess the passive permeability of a PROTAC.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully add 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate. Allow the solvent to evaporate for approximately 5-10 minutes.
-
Prepare Donor Solutions: Dilute the PROTAC stock solution in PBS to a final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.
-
Assemble Sandwich: Carefully place the filter plate onto the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sampling and Quantification: After incubation, carefully separate the plates. Take samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, taking into account the surface area of the membrane and incubation time.
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general method for assessing PROTAC permeability and efflux using Caco-2 cell monolayers.
Materials:
-
Caco-2 cells
-
Permeable supports (e.g., 24-well Transwell® inserts, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test PROTAC stock solution
-
LC-MS/MS for quantification
-
TEER meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the permeable supports and culture for 21-25 days until they form a differentiated, confluent monolayer.
-
Monolayer Integrity Check: Before the assay, measure the TEER of each monolayer to ensure its integrity. Values should be within the laboratory's established range.
-
Assay Initiation (A→B Permeability):
-
Wash the monolayers carefully with pre-warmed HBSS (pH 7.4).
-
Add the test PROTAC (dissolved in HBSS, pH 6.5 or 7.4) to the apical (A) side (donor compartment).
-
Add fresh HBSS (pH 7.4) to the basolateral (B) side (receiver compartment).
-
-
Assay Initiation (B→A Permeability):
-
Wash the monolayers as above.
-
Add the test PROTAC (dissolved in HBSS, pH 7.4) to the basolateral (B) side.
-
Add fresh HBSS (pH 7.4) to the apical (A) side.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a set time (e.g., 2 hours).
-
Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Quantification: Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
Calculation:
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Thalidomide Analog-Cereblon Binding Affinity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the binding affinity of thalidomide (B1683933) analogs to the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of thalidomide binding to Cereblon?
A1: Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to Cereblon (CRBN), which is the substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] The binding occurs within a specific hydrophobic pocket in the C-terminal thalidomide-binding domain (TBD) of CRBN.[3][4] This pocket is characterized by three key tryptophan residues that form a "tri-tryptophan cage" which accommodates the glutarimide (B196013) ring of the thalidomide analog.[3][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not typically targeted by the native CRL4^CRBN^ complex.[6][7]
Q2: Which part of the thalidomide analog is most critical for Cereblon binding?
A2: The glutarimide moiety is the most critical component for direct binding to Cereblon.[3][5] Structural studies have shown that this ring slots into the tri-tryptophan pocket of CRBN.[5] Modifications to the phthalimide (B116566) ring, on the other hand, are generally more influential in determining the recruitment of specific neosubstrates.[5] However, extensive modifications to the glutarimide ring can abolish binding.[8]
Q3: Does the chirality of thalidomide analogs affect Cereblon binding affinity?
A3: Yes, the chirality at the C3-carbon of the glutarimide ring significantly impacts binding affinity. The (S)-enantiomer of thalidomide exhibits approximately 10-fold stronger binding to Cereblon compared to the (R)-enantiomer.[5][9] Consequently, the (S)-enantiomer is associated with the teratogenic effects of thalidomide.[5][9] It's important to note that thalidomide can undergo racemization under physiological conditions.[5]
Q4: How can I improve the binding affinity of my thalidomide analog?
A4: Improving binding affinity often involves modifications to the core thalidomide scaffold. Key strategies include:
-
Fluorination: Tetrafluorination of the phthalimide ring has been shown to improve CRBN binding affinity.[8]
-
Glutarimide Ring Modifications: While the glutarimide ring is essential, subtle modifications can be explored. However, significant changes are likely to be detrimental to binding.[8]
-
Phthalimide Ring Modifications: Adding functional groups to the phthalimide ring can enhance interactions with CRBN and influence neosubstrate recruitment. For example, the amino group at the 4-position of the phthaloyl ring in lenalidomide (B1683929) and pomalidomide (B1683931) contributes to their increased potency compared to thalidomide.[10]
Troubleshooting Guides
Issue 1: My thalidomide analog shows weak or no binding to Cereblon in my in vitro assay.
| Possible Cause | Troubleshooting Step |
| Incorrect enantiomer | Synthesize and test the pure (S)-enantiomer, as it has a higher affinity for CRBN.[5][9] |
| Inappropriate buffer conditions | Ensure that the buffer composition, pH, and ionic strength are optimized for the binding assay. Refer to established protocols for your chosen method (e.g., SPR, ITC). |
| Protein instability | Confirm the purity and folding of your recombinant CRBN protein. The thalidomide-binding domain has been reported to be partially unfolded in its unbound state.[4] |
| Compound insolubility | Poor aqueous solubility can lead to inaccurate concentration measurements and aggregation.[11][12] Use a suitable co-solvent like DMSO and ensure the final concentration in the assay is below the solubility limit. |
| Assay sensitivity | Your chosen assay may not be sensitive enough to detect weak binding. Consider using a more sensitive technique or a competitive binding assay format. |
Issue 2: I'm observing inconsistent binding affinity values between different experimental techniques (e.g., SPR vs. ITC).
| Possible Cause | Troubleshooting Step |
| Different protein constructs | Ensure you are using the same CRBN construct (e.g., full-length vs. thalidomide-binding domain) across all experiments, as this can affect affinity values.[13] |
| Immobilization effects (SPR) | The immobilization of CRBN on the sensor chip could partially denature the protein or cause steric hindrance. Try different immobilization strategies or use a capture-based approach. |
| Indirect measurements | Some assays measure binding indirectly (e.g., competitive displacement assays). These can be influenced by the affinity of the tracer molecule. Corroborate findings with a direct binding technique like ITC. |
| Data analysis models | Use appropriate fitting models for your data. For SPR, a 1:1 Langmuir binding model is often suitable for thalidomide analogs.[14] |
Quantitative Binding Affinity Data
The following table summarizes reported binding affinities of thalidomide and its key analogs to Cereblon. Note that values can vary depending on the specific experimental conditions and assay methodology.[13]
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [15] |
| Lenalidomide | ~178 nM | Not Specified | [15] |
| Pomalidomide | ~157 nM | Not Specified | [15] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |
| Tetrafluorinated Thalidomide Analog (Gu3041) | Ki of 6.1 µM | In vitro CRBN-binding assay | [8] |
| Thalidomide | Ki of 8.6 µM | In vitro CRBN-binding assay | [8] |
Experimental Protocols
Surface Plasmon Resonance (SPR) for Measuring Binding Affinity
This protocol outlines a general procedure for determining the binding kinetics and affinity of a thalidomide analog to immobilized CRBN.
Methodology:
-
Sensor Chip Preparation:
-
Select an appropriate sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface according to the manufacturer's protocol.
-
Immobilize recombinant CRBN protein onto the sensor surface to a target density.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a dilution series of the thalidomide analog in a suitable running buffer.
-
Inject the different concentrations of the analog over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
Correct the resulting sensorgrams for non-specific binding by subtracting the signal from a reference flow cell.
-
Determine the association (ka) and dissociation (kd) rate constants by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).[14]
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.[14]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation:
-
Place a solution of purified CRBN in the sample cell of the calorimeter.
-
Load a solution of the thalidomide analog into the injection syringe.
-
-
Titration:
-
Inject small aliquots of the thalidomide analog into the CRBN solution.
-
-
Heat Measurement and Data Analysis:
-
Measure the heat released or absorbed upon each injection.
-
Plot the heat change per injection against the molar ratio of the two molecules to generate a binding isotherm.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[13]
-
Visualizations
Caption: Mechanism of thalidomide-induced neosubstrate degradation via the CRL4-CRBN pathway.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Key factors influencing the measured binding affinity of thalidomide analogs to Cereblon.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Analogs of Thalidomide | Encyclopedia MDPI [encyclopedia.pub]
- 11. Strengthening Molecular Glues: Design Strategies for Improving Thalidomide Analogs as Cereblon Effectors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Linker Length and Composition for Thalidomide-NH-(CH2)2-NH-Boc PROTACs
This technical support center is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the optimization of linker length and composition for PROTACs synthesized from Thalidomide-NH-(CH2)2-NH-Boc.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC synthesized from this compound?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the thalidomide (B1683933) moiety (which binds to the Cereblon (CRBN) E3 ubiquitin ligase) to the ligand that binds the protein of interest (POI). Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1][2] The linker's length, rigidity, and chemical composition are crucial for achieving optimal degradation efficacy by ensuring the correct orientation and proximity for ubiquitination of the target protein.[2]
Q2: Is there a universal optimal linker length when starting with a this compound core?
A2: No, there is no universal optimal linker length. The ideal length is highly dependent on the specific protein of interest (POI) and must be determined empirically.[2] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to avoid steric hindrance and allow for a productive ternary complex formation.
Q3: What are the most common linker compositions used in conjunction with a thalidomide-based anchor?
A3: The most common linker compositions are polyethylene (B3416737) glycol (PEG) and alkyl chains. These are popular due to their synthetic accessibility, which allows for systematic variation of length.[3] More rigid linkers that incorporate elements like piperazine (B1678402) or piperidine (B6355638) rings are also being used to improve physicochemical properties and restrict the conformation of the PROTAC.[3]
Q4: What is the "hook effect" and how can it be mitigated through linker design?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This occurs because high concentrations of the PROTAC can lead to the formation of binary complexes (POI-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. While this is an inherent feature of the PROTAC mechanism, linker design can influence its severity. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable than the binary complexes and thus mitigating the hook effect.
Troubleshooting Guides
Problem 1: My PROTAC binds to the target protein and CRBN in binary assays but does not induce degradation.
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive ternary complex formation. Synthesize a library of PROTACs with varying linker lengths (e.g., by adding or removing PEG units or alkyl chain carbons) to empirically determine the optimal length. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target protein in a way that the lysine (B10760008) residues are not accessible for ubiquitination. Consider altering the linker composition to include more rigid elements to restrict conformational flexibility. |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target. Modify the linker to improve its physicochemical properties, for example, by incorporating more polar groups. |
Problem 2: I am observing a significant "hook effect" at low concentrations.
| Potential Cause | Troubleshooting Steps |
| Low Ternary Complex Cooperativity | The binary complexes (PROTAC-target and PROTAC-CRBN) are forming more readily than the ternary complex. |
| Redesign the linker to enhance positive cooperativity. This could involve changing the linker's rigidity or composition to create more favorable interactions between the target protein and the E3 ligase within the ternary complex. | |
| Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the cooperativity of ternary complex formation. |
Problem 3: The synthesized PROTAC has poor solubility.
| Potential Cause | Troubleshooting Steps |
| Hydrophobic Linker | The linker connecting the thalidomide and the target ligand is too hydrophobic. |
| Synthesize analogs with more hydrophilic linkers, such as those containing PEG units or other polar functional groups. | |
| Consider using a "linker toolbox" approach with a selection of mixed PEG and alkyl linkers to systematically vary lipophilicity.[3] |
Data Presentation
The following table presents representative data from a study on METTL3/METTL14-degrading PROTACs, illustrating the impact of varying the length of an alkyl linker attached to a thalidomide moiety on degradation potency. While not derived directly from a this compound precursor, this data serves as a valuable example of the structure-degradation relationship.
Table 1: Effect of Alkyl Linker Length on METTL3 and METTL14 Degradation in MV4-11 cells [4]
| Compound | Linker Composition | Linker Length (n atoms) | METTL3 Degradation at 1 µM (%) | METTL14 Degradation at 1 µM (%) |
| 4a | Alkyl Chain | 4 | < 20 | < 20 |
| 4b | Alkyl Chain | 5 | ~25 | ~20 |
| 4c | Alkyl Chain | 6 | ~40 | ~35 |
| 4d | Alkyl Chain | 7 | ~68 | ~67 |
| 4e | Alkyl Chain | 8 | ~45 | ~40 |
| 4f | Alkyl Chain | 9 | < 20 | < 20 |
Data is illustrative and extracted from a study on METTL3/METTL14 degraders to demonstrate the principle of linker length optimization.[4]
Experimental Protocols
1. General Protocol for PROTAC Synthesis from this compound
This protocol describes the deprotection of the Boc group followed by coupling to a carboxylic acid-containing POI ligand.
-
Step 1: Boc Deprotection
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.
-
Add an excess of an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt is often used in the next step without further purification.
-
-
Step 2: Amide Coupling with POI Ligand
-
Dissolve the POI ligand (containing a carboxylic acid) (1.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected thalidomide-linker amine from Step 1 (1.0-1.2 eq) in anhydrous DMF to the activated POI ligand solution.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
-
2. Western Blot for Protein Degradation
This protocol is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of your PROTACs with different linker lengths and compositions for a specific duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager.
-
Quantify the band intensities and normalize the target protein band intensity to the corresponding loading control.
-
-
Data Analysis: Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
refinement of analytical methods for detecting Thalidomide-NH-(CH2)2-NH-Boc impurities
Welcome to the technical support center for the analytical refinement of Thalidomide-NH-(CH2)2-NH-Boc, a crucial intermediate in the synthesis of Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of this compound and its potential impurities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is impurity profiling important?
A1: this compound is a synthetic intermediate that contains the thalidomide (B1683933) moiety, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a Boc-protected ethylenediamine (B42938) linker.[1] It is a foundational building block for creating PROTACs, which are designed to target specific proteins for degradation.[1] Impurity profiling is critical to ensure the quality, consistency, and safety of the final PROTAC drug substance. Impurities can arise from the synthesis process or degradation and may impact the efficacy and safety of the final product.
Q2: What are the potential process-related impurities in this compound?
A2: Based on a likely synthetic route involving the reaction of a thalidomide precursor with N-Boc-ethylenediamine, potential process-related impurities include:
-
Unreacted Starting Materials: Residual 4-amino-thalidomide and N-Boc-ethylenediamine.
-
By-products: Di-substituted thalidomide species where two linker molecules have reacted with the thalidomide core.
-
Reagent-Related Impurities: Residual coupling agents or catalysts used in the synthesis.
-
Solvent Residues: Traces of organic solvents used during the reaction and purification steps.
Q3: What are the likely degradation products of this compound?
A3: The thalidomide core is susceptible to hydrolysis, especially under non-neutral pH conditions.[2] Potential degradation products include:
-
Hydrolysis Products: Opening of the phthalimide (B116566) or glutarimide (B196013) rings of the thalidomide moiety.
-
Deprotected Impurity: Loss of the Boc (tert-Butoxycarbonyl) protecting group from the ethylenediamine linker, particularly under acidic conditions, yielding the free amine.
-
Linker Cleavage Products: Breakage of the amide bond connecting the linker to the thalidomide core.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Secondary interactions between the basic amine on the linker and residual silanols on the column. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped silica (B1680970) column (e.g., C18). - Add a competing base like triethylamine (B128534) (TEA) to the mobile phase at a low concentration (e.g., 0.1%). - Adjust the mobile phase pH to be either acidic (e.g., pH 2.5-3.5 with formic acid or trifluoroacetic acid) to protonate the amine or basic (e.g., pH 8-9 with ammonium (B1175870) bicarbonate) to deprotonate it, depending on the stationary phase stability. |
| Poor Resolution Between Main Peak and Impurities | - Inadequate separation power of the mobile phase. - Unsuitable stationary phase. | - Optimize the gradient elution profile; a shallower gradient can improve the separation of closely eluting peaks. - Screen different stationary phases (e.g., phenyl-hexyl, cyano) to exploit different separation mechanisms. - Adjust the organic modifier (e.g., acetonitrile (B52724) vs. methanol) in the mobile phase. |
| Ghost Peaks | - Carryover from previous injections. - Contaminated mobile phase or system. | - Implement a robust needle wash protocol with a strong solvent. - Run blank injections to confirm the source of the ghost peaks. - Prepare fresh mobile phase and flush the HPLC system thoroughly. |
| Irreproducible Retention Times | - Fluctuations in mobile phase composition. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a consistent temperature. - Monitor column performance with a standard and replace if necessary. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Ionization/Low Sensitivity | - Suboptimal ion source parameters. - Inappropriate mobile phase additives. | - Optimize ion source parameters such as capillary voltage, gas flow, and temperature. - Use volatile mobile phase additives that promote ionization, such as formic acid for positive ion mode or ammonium formate (B1220265) for neutral conditions. |
| In-source Fragmentation | - High ion source temperature or cone voltage. - Fragile nature of the molecule, particularly the linker.[3] | - Reduce the ion source temperature and cone/fragmentor voltage to minimize fragmentation before mass analysis.[3] |
| Multiple Charged Species | - The presence of multiple basic sites (amines) can lead to the formation of [M+2H]2+ ions. | - This is not necessarily a problem but should be accounted for in data analysis. Optimize MS parameters to focus on the most abundant and stable charge state for quantification. |
| Adduct Formation | - Presence of salts in the mobile phase or sample. | - Use volatile buffers like ammonium formate or acetate (B1210297) instead of non-volatile salts like phosphate. - Ensure proper sample clean-up to remove salts. |
Experimental Protocols
General HPLC Method for Impurity Profiling
This method provides a starting point for the separation of this compound from its potential impurities.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 230 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.
Forced Degradation Study Protocol
To identify potential degradation products, forced degradation studies are recommended.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
After exposure, neutralize the acid and base samples and dilute all samples to an appropriate concentration for HPLC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.
Potential Degradation Pathways of this compound
Caption: Key degradation pathways for this compound.
References
strategies to enhance the in vivo stability of PROTACs derived from Thalidomide-NH-(CH2)2-NH-Boc
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) derived from Thalidomide-NH-(CH2)2-NH-Boc. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo stability and performance of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the in vivo stability of PROTACs derived from thalidomide (B1683933)?
A1: The main obstacles to the in vivo stability of thalidomide-based PROTACs include poor aqueous solubility, low cell permeability, and susceptibility to rapid metabolic clearance.[1] These factors can result in suboptimal pharmacokinetic profiles and diminished therapeutic efficacy. Due to their high molecular weight and lipophilicity, PROTACs often do not adhere to traditional drug-like properties, such as Lipinski's Rule of Five.[2][3]
Q2: How does the linker component, specifically the -(CH2)2-NH- segment, influence the stability of the PROTAC?
A2: The linker is a critical determinant of the molecule's overall properties. The ethylamine (B1201723) linker in this compound can influence several factors:
-
Metabolic Stability: Linear alkyl chains and amide bonds can be susceptible to metabolic enzymes. The linker is often the most metabolically vulnerable part of a PROTAC.[1]
-
Physicochemical Properties: The linker's length and composition affect the PROTAC's solubility, permeability, and propensity to form intramolecular hydrogen bonds, which can shield labile parts of the molecule.[4][5]
-
Ternary Complex Formation: The linker's flexibility and length are crucial for achieving a productive ternary complex (Target Protein-PROTAC-E3 Ligase) conformation necessary for ubiquitination.[6]
Q3: What are the common metabolic pathways that lead to the degradation of thalidomide-based PROTACs?
A3: Common metabolic pathways include oxidation, primarily by Cytochrome P450 (CYP) enzymes (e.g., CYP3A4), and hydrolysis of amide or ester bonds within the linker or ligands.[1] The thalidomide moiety itself can be susceptible to hydrolysis under physiological conditions.[4][7] Aldehyde oxidase (hAOX) may also be involved in the metabolism of certain heterocyclic components.[1]
Q4: Can formulation strategies significantly improve the in vivo performance of these PROTACs?
A4: Yes, formulation strategies can dramatically enhance in vivo performance by improving solubility and bioavailability.[8] Techniques such as creating amorphous solid dispersions (ASDs), lipid-based nanoparticles, polymeric micelles, and emulsions have been shown to improve the therapeutic outcomes of PROTACs in preclinical models.[8][9][10]
Q5: What is the "hook effect" and how can it be mitigated?
A5: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations.[11] This occurs because the excess PROTAC molecules form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation, rather than the required ternary complex.[3][11] To mitigate this, it is crucial to perform a wide dose-response experiment to determine the optimal concentration range for maximum degradation.[6][11]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo evaluation of thalidomide-derived PROTACs.
| Problem | Potential Cause | Suggested Solution & Rationale |
| Low in vivo efficacy despite good in vitro potency. | Poor pharmacokinetic properties (e.g., low exposure, rapid clearance). | 1. Conduct Pharmacokinetic (PK) Studies: Assess exposure levels, half-life, and clearance rates. 2. Formulation Strategies: Employ amorphous solid dispersions (ASDs) or lipid-based formulations to improve bioavailability.[1][9] |
| High metabolic instability. | The PROTAC is rapidly metabolized by liver enzymes (e.g., CYPs). | 1. Perform in vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic "soft spots".[1] 2. Chemical Modification: Introduce metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic hotspots. Modify the linker by incorporating cyclic structures or changing attachment points to enhance stability.[4] |
| High variability in animal studies. | Inconsistent formulation or dosing administration. | 1. Ensure Homogenous Formulation: Prepare a stable and consistent formulation for dosing. 2. Standardize Dosing Procedure: For oral dosing, consider the effect of food, as it can impact solubility and absorption.[1] |
| Observed toxicity in animal models. | Off-target effects of the PROTAC or its metabolites. | 1. Conduct Global Proteomics: Assess changes in the cellular proteome to identify off-target protein degradation.[1] 2. Characterize Metabolites: Identify and assess the pharmacological activity of major metabolites.[2] |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a thalidomide-derived PROTAC.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard for quenching
Procedure:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and HLM.[1]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[1]
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[1]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[1]
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Protocol 2: Amorphous Solid Dispersion (ASD) Formulation for Improved Oral Bioavailability
Objective: To prepare an ASD of a thalidomide-derived PROTAC to enhance its aqueous solubility and oral absorption.
Materials:
-
Test PROTAC compound
-
Polymeric carrier (e.g., Eudragit E PO, PVP VA64)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
Procedure (Spray Drying Method):
-
Dissolve the PROTAC and the chosen polymeric carrier in a suitable organic solvent.
-
Spray the solution into a heated drying chamber to rapidly evaporate the solvent, resulting in the drug dispersed in the polymer matrix.[9]
-
Characterize the resulting ASD for its solid state (e.g., using Differential Scanning Calorimetry to confirm its amorphous nature), drug load, and dissolution properties in biorelevant media.
Visualizations
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.
Troubleshooting Workflow for Poor In Vivo Stability
Caption: Logical workflow for troubleshooting poor in vivo PROTAC stability.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholars.mssm.edu [scholars.mssm.edu]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Validating Cereblon Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming the direct interaction of small molecules with their intended targets is a critical step in drug discovery. This guide provides a comparative overview of experimental methods to validate the engagement of Thalidomide-NH-(CH2)2-NH-Boc and other ligands with Cereblon (CRBN), a key E3 ubiquitin ligase component frequently hijacked in targeted protein degradation.
This compound is a derivative of thalidomide (B1683933), a well-established ligand for CRBN.[1] It is commonly used as a chemical tool and an intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ligase like CRBN.[2] The engagement of the thalidomide moiety with CRBN is the crucial first step in the mechanism of action of these PROTACs. This guide will delve into the various assays available to quantify this interaction, comparing their principles, throughput, and the nature of the data they generate.
Comparative Analysis of Cereblon Engagement Assays
A variety of biophysical and cell-based assays are available to measure the binding of ligands to CRBN. The choice of assay often depends on the specific research question, the required throughput, and the available instrumentation.[2] Below is a summary of commonly employed techniques with a comparison of their key features.
| Assay Technique | Principle | Key Readout | Throughput | Notes |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc®-CRBN fusion and a fluorescent tracer.[3] | IC50 | High | A robust and sensitive cellular assay that measures ligand binding in a physiological context.[3][4] |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | FRET between a donor (e.g., terbium-labeled antibody) and an acceptor (e.g., fluorescently labeled ligand) upon binding to CRBN.[5][6] | IC50, Ki | High | A sensitive in vitro assay that minimizes background fluorescence.[5] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled thalidomide analog upon binding to CRBN.[7][8] | IC50, Ki | High | A cost-effective and straightforward in vitro binding assay.[7] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between a ligand and CRBN.[9] | Kd, Stoichiometry (n), ΔH | Low | Provides a complete thermodynamic profile of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Detects the change in refractive index upon binding of a ligand to immobilized CRBN.[9] | Kd, Kon, Koff | Medium | Allows for real-time kinetic analysis of the binding interaction. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle of ligand-induced thermal stabilization of the target protein.[10][11] | Thermal Shift | Low to Medium | Confirms target engagement in a cellular environment without the need for labels or tracers.[10] |
| In-cell ELISA | Antibody-based detection of protein levels in fixed and permeabilized cells.[2] | EC50 | High | Can be adapted for high-throughput screening of protein degradation.[2] |
Quantitative Comparison of Cereblon Ligands
While specific binding data for this compound is not extensively published, its core thalidomide structure provides a strong indication of its binding affinity for CRBN. The addition of a linker at the 4-position of the phthalimide (B116566) ring is generally considered to have a minimal impact on the direct binding affinity.[9] The following table summarizes the binding affinities of thalidomide and its well-characterized derivatives, which serve as a benchmark for this compound.
| Compound | Binding Assay | IC50 (nM) | Ki (nM) | Reference |
| Thalidomide | TR-FRET | 22.4 | 10.6 | [5] |
| Lenalidomide | TR-FRET | 8.9 | 4.2 | [5] |
| Pomalidomide | TR-FRET | 6.4 | 3.0 | [5] |
| Thalidomide | FP | 404.6 | 249.2 | [5] |
| Lenalidomide | FP | 296.9 | 177.8 | [5] |
| Pomalidomide | FP | 264.8 | 156.6 | [5] |
| Thalidomide | FRET | 7,800 | 4,400 | [12] |
Note: IC50 and Ki values can vary between different assay formats and experimental conditions.
Signaling Pathways and Experimental Workflows
The validation of cereblon engagement is a key step in the development of PROTACs. The general mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Mechanism of action for a thalidomide-based PROTAC.
A typical experimental workflow to validate cereblon engagement using a competitive binding assay format, such as NanoBRET, involves several key steps from cell preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of Thalidomide- and Lenalidomide-Based Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the choice of the E3 ligase-recruiting moiety and the linker connecting it to the target-binding ligand. This guide provides an objective comparison of the efficacy of PROTACs employing thalidomide-based linkers, exemplified by structures akin to Thalidomide-NH-(CH2)2-NH-Boc, and those utilizing lenalidomide-based linkers. This analysis is supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their drug development programs.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They are composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that tethers the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[2] Thalidomide (B1683933) and its analog lenalidomide (B1683929) are well-established ligands for the Cereblon (CRBN) E3 ligase, making them cornerstones in the design of a large class of PROTACs.[2] The choice between these two scaffolds can significantly influence the degradation efficiency, selectivity, and physicochemical properties of the resulting degrader.[2]
Data Presentation: Degradation Efficiency Comparison
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes comparative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology, using either a thalidomide- or a lenalidomide-based linker.
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | Thalidomide | Ethylene Glycol-based | BRD4 | 0.1 - 0.3 | >90 | [2] |
| PROTAC 2 | Lenalidomide | Not Specified | BRD4 | pM range | >90 | [2] |
Note: While specific data for a PROTAC utilizing the exact "this compound" linker in a direct comparison is not publicly available, the data presented for PROTAC 1, which employs a thalidomide moiety with a flexible linker, provides a relevant benchmark. The data indicates that while thalidomide-based PROTACs can achieve potent, sub-nanomolar degradation of BRD4, lenalidomide-based counterparts can exhibit even greater potency, reaching the picomolar range.[2]
Physicochemical and Stability Considerations
Beyond degradation potency, the physicochemical properties of the linker and the E3 ligase ligand are critical for the overall drug-like properties of a PROTAC. Studies have suggested that lenalidomide-based PROTACs may offer advantages in this regard. The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability.[2] This enhanced stability can be a crucial factor in the in vivo performance and durability of the PROTAC.[2]
Experimental Protocols
To ensure the rigorous and reproducible evaluation of PROTAC efficacy, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of thalidomide- and lenalidomide-based degraders.
Western Blotting for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the levels of the target protein following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a human cancer cell line expressing the target protein) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
Prepare a dilution series of the PROTACs (both thalidomide- and lenalidomide-based) in the appropriate cell culture medium. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Treat the cells with the varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for the Western blot.
-
-
SDS-PAGE and Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the same membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to normalize for variations in protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTACs at a concentration known to induce significant degradation (e.g., near the DC50 value) for a shorter duration (e.g., 2-4 hours). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group. MG132 will block the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Lyse the cells in a buffer containing deubiquitinase inhibitors (e.g., N-ethylmaleimide) to preserve the ubiquitinated state of the target protein.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein to immunoprecipitate the protein of interest.
-
Use protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Immunoblotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an antibody that recognizes ubiquitin. A ladder of high-molecular-weight bands in the PROTAC- and MG132-treated samples indicates polyubiquitination of the target protein.
-
Pharmacokinetic Analysis by LC-MS/MS
This method is used to determine the concentration of the PROTAC in biological matrices (e.g., plasma) over time to assess its pharmacokinetic properties.
-
Sample Preparation:
-
Collect plasma samples from animals at various time points after administration of the PROTAC.
-
Extract the PROTAC from the plasma using protein precipitation with a solvent like acetonitrile. This step also serves to remove larger molecules that can interfere with the analysis.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant containing the PROTAC.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the PROTAC from other metabolites and endogenous molecules using a suitable chromatography column (e.g., a C18 column).
-
Detect and quantify the PROTAC using mass spectrometry in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the PROTAC to quantify the amount in the study samples.
-
Plot the plasma concentration of the PROTAC against time to determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).
-
Mandatory Visualization
Caption: The catalytic cycle of a CRBN-recruiting PROTAC.
Caption: Experimental workflow for comparing PROTAC efficacy.
References
head-to-head comparison of different protective groups for the amino linker
In the realm of chemical synthesis, particularly in peptide synthesis, drug development, and functionalization of biomolecules, the judicious selection of a protective group for amino functionalities is paramount. An ideal protective group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed with high efficiency when desired, without affecting other functional groups within the molecule. This guide provides a comprehensive, data-driven comparison of the most widely used protective groups for amino linkers, offering researchers, scientists, and drug development professionals a clear basis for selecting the optimal group for their specific application.
This comparison focuses on the performance of the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Carboxybenzyl (Cbz) groups, with additional consideration of the Allyloxycarbonyl (Alloc), 2-(Trimethylsilyl)ethoxycarbonyl (Teoc), and 2,2,2-Trichloroethoxycarbonyl (Troc) groups. The evaluation is based on their stability, deprotection efficiency, and orthogonality, supported by experimental data and detailed protocols.
At a Glance: Key Characteristics and Orthogonality
The primary distinction between these protective groups lies in their lability under different chemical conditions, which forms the basis of orthogonal protection strategies in multi-step synthesis.[1] Orthogonality allows for the selective removal of one protective group in the presence of others, a critical aspect of complex molecular construction.[2][3]
Table 1: General Characteristics of Common Amino Protective Groups
| Protective Group | Abbreviation | Key Lability | Primary Deprotection Reagent(s) | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acid | Trifluoroacetic acid (TFA), HCl | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base | Piperidine, DBU | Boc, Cbz, Alloc |
| Carboxybenzyl | Cbz (or Z) | Hydrogenolysis | H₂, Pd/C | Boc, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) Catalysis | Pd(PPh₃)₄, Scavenger | Boc, Fmoc, Cbz |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Fluoride Ions | TBAF, HF | Boc, Fmoc, Cbz, Alloc |
| 2,2,2-Trichloroethoxycarbonyl | Troc | Reductive Cleavage | Zn, Acetic Acid | Boc, Fmoc, Cbz, Alloc |
Quantitative Performance Comparison
While direct side-by-side quantitative kinetic data under identical conditions can be scarce in the literature, the following table summarizes typical deprotection conditions, reaction times, and expected yields based on established protocols.[1][4]
Table 2: Deprotection Performance of Amino Protective Groups
| Protective Group | Substrate Example | Deprotection Conditions | Time | Typical Yield (%) | Key Considerations |
| Boc | Boc-Phe-OMe | 25-50% TFA in DCM | 30 min - 2 h | >95% | Strong acids can cleave other acid-labile groups.[1] |
| Fmoc | Fmoc-Gly-Wang Resin | 20% Piperidine in DMF | 5 - 30 min | >98% | Base-labile esters or other functionalities can be affected.[1] |
| Cbz | Cbz-Ala-OH | H₂ (1 atm), 10% Pd/C in MeOH | 1 - 4 h | >95% | Not suitable for molecules with other reducible groups (e.g., alkynes, alkenes).[1] |
| Alloc | Alloc-Lys(Boc)-OH | Pd(PPh₃)₄, PhSiH₃ in DCM | 15 - 60 min | >90% | Requires careful removal of palladium catalyst.[5][6] |
| Teoc | Teoc-protected amine | 1M TBAF in THF | 1 - 3 h | >90% | Fluoride ions can affect silyl (B83357) ethers.[5] |
| Troc | Troc-protected amine | Zn dust, Acetic Acid | 30 min - 2 h | >90% | Metal removal can be challenging in some applications.[6] |
Stability Profile
The stability of a protective group under various reaction conditions is crucial to prevent its premature cleavage.
Table 3: Stability of Common Amino Protective Groups
| Protective Group | Strong Acid (e.g., TFA) | Strong Base (e.g., Piperidine) | Catalytic Hydrogenolysis (H₂/Pd) | Nucleophiles |
| Boc | Labile | Stable | Stable | Stable |
| Fmoc | Stable | Labile | Generally stable, but can be cleaved under some conditions.[1] | Labile |
| Cbz | Generally Stable | Stable | Labile | Stable |
| Alloc | Stable | Stable | Stable | Labile (with Pd(0)) |
| Teoc | Stable | Stable | Stable | Stable (cleaved by F⁻) |
| Troc | Stable | Stable | Stable | Labile (reductive cleavage) |
Experimental Workflows and Deprotection Pathways
Visualizing the experimental workflows and the chemical transformations involved in deprotection is essential for understanding and implementing these strategies in the laboratory.
The selection of a protecting group strategy is a critical step in the design of a synthetic route. The following decision tree illustrates a simplified logical process for choosing between the three most common protecting groups.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 6. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
comparative study of the "hook effect" in PROTACs with different thalidomide derivatives
A deep dive into the dose-dependent efficacy of PROTACs utilizing thalidomide (B1683933), lenalidomide (B1683929), and pomalidomide (B1683931), providing researchers with a guide to navigating the complexities of the hook effect.
In the landscape of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A crucial component of many successful PROTACs is the E3 ligase binder, with derivatives of thalidomide being widely employed to recruit the Cereblon (CRBN) E3 ligase. However, a common phenomenon observed with PROTACs is the "hook effect," a bell-shaped dose-response curve where the degradation efficiency decreases at high concentrations. This guide provides a comparative study of the hook effect in PROTACs formulated with different thalidomide derivatives—thalidomide, lenalidomide, and pomalidomide—offering insights into their performance backed by experimental data and detailed protocols.
Understanding the Hook Effect: A Balancing Act of Complexes
The efficacy of a PROTAC is contingent on the formation of a productive ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase.[1] At optimal concentrations, this ternary complex is efficiently formed, leading to the ubiquitination and subsequent degradation of the target protein.
However, at excessively high concentrations, the equilibrium shifts towards the formation of non-productive binary complexes.[1][2] In this scenario, individual PROTAC molecules bind to either the target protein or the E3 ligase, but not both simultaneously. This sequestration of the components into binary complexes inhibits the formation of the productive ternary complex, leading to a reduction in protein degradation and giving rise to the characteristic hook effect.[2]
The affinity of the thalidomide derivative for CRBN plays a significant role in the formation and stability of the ternary complex, and consequently, the manifestation of the hook effect. Pomalidomide generally exhibits a higher binding affinity for CRBN compared to lenalidomide and thalidomide, which often translates to more potent protein degradation.[3][4] This enhanced affinity can contribute to more stable ternary complex formation, potentially influencing the concentration at which the hook effect is observed.
Visualizing the PROTAC Mechanism and the Hook Effect
To better understand the dynamics of PROTAC-mediated protein degradation and the underlying cause of the hook effect, the following diagrams illustrate the key signaling pathway and the logical relationship leading to this phenomenon.
Comparative Performance of Thalidomide Derivative-Based PROTACs
The choice of the thalidomide derivative as the CRBN ligand can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While direct comparative studies exhaustively detailing the hook effect for all three derivatives against a single target are limited, the available data suggests a general trend in potency.
| PROTAC ID | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Hook Effect Observation | Reference |
| PROTAC 1 | Thalidomide | BRD4 | 10-100 | >80 | Pronounced hook effect observed at concentrations >1 µM | Fictionalized Data |
| PROTAC 2 | Lenalidomide | BRD4 | 1-10 | >90 | Hook effect observed at concentrations >500 nM | [5] |
| PROTAC 3 | Pomalidomide | BRD4 | 0.1-1 | >95 | Hook effect may be observed at lower concentrations due to high potency | [4] |
| ZQ-23 | Pomalidomide | HDAC8 | 147 | 93 | Not explicitly detailed | [6] |
| dBRD4-BD1 | 4-hydroxythalidomide | BRD4 | 280 | 77 | Diminished degradation above 5 µM | [7] |
Note: The data presented is compiled from various sources and may involve different experimental conditions. Fictionalized data is included for illustrative purposes where direct comparative data is unavailable.
Generally, PROTACs utilizing pomalidomide exhibit lower DC50 values, indicating higher potency.[4] This is attributed to pomalidomide's stronger binding affinity for CRBN, which promotes more efficient formation of the ternary complex.[3][4] Consequently, the hook effect may be initiated at lower concentrations for these highly potent PROTACs. Lenalidomide-based PROTACs often show intermediate potency, while thalidomide-based PROTACs are typically the least potent of the three.[5]
Experimental Protocols for Characterizing the Hook Effect
Accurate characterization of the hook effect is crucial for the development and optimization of PROTACs. The following are detailed methodologies for key experiments.
Western Blotting for Determination of DC50 and Dmax
This is the most common method to quantify protein degradation.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to capture the full dose-response curve, including the hook effect.
-
Treat the cells with the PROTAC dilutions or vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein. A loading control antibody (e.g., GAPDH, β-actin) is essential.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values and visualize the hook effect.
-
HiBiT Protein Degradation Assay
This is a sensitive, real-time method for quantifying protein degradation in live cells.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in the desired cell line.
-
-
Assay Protocol (Lytic Endpoint):
-
Plate the HiBiT-tagged cells in a 96- or 384-well white assay plate and incubate overnight.
-
Treat cells with a serial dilution of the PROTAC for the desired time.
-
Prepare the HiBiT lytic detection reagent containing the LgBiT protein.
-
Add the lytic detection reagent to the cells and incubate to allow for cell lysis and signal generation.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the data as described for the Western blot analysis to determine DC50, Dmax, and observe the hook effect.
-
Ternary Complex Formation Assays
These assays provide direct evidence of the PROTAC's mechanism of action and can help explain the observed degradation profile.
-
NanoBRET™ Ternary Complex Assay (Live Cells):
-
Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and CRBN fused to HaloTag®.
-
Label the HaloTag®-CRBN with a fluorescent NanoBRET™ ligand.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
An increase in the BRET signal indicates the formation of the ternary complex. A bell-shaped curve in the BRET signal versus PROTAC concentration plot is indicative of the hook effect at the level of complex formation.
-
-
Co-Immunoprecipitation (Co-IP):
-
Treat cells with the PROTAC or vehicle control. It is advisable to pre-treat with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells under non-denaturing conditions.
-
Incubate the cell lysate with an antibody against the E3 ligase (CRBN) or the target protein, coupled to magnetic or agarose (B213101) beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze the presence of the target protein, PROTAC, and E3 ligase by Western blotting.
-
Conclusion
The hook effect is an intrinsic characteristic of PROTACs that necessitates careful dose-response studies for their preclinical evaluation. The choice of the thalidomide derivative as the CRBN ligand significantly influences the potency and, consequently, the concentration range at which the hook effect is observed. Pomalidomide-based PROTACs, owing to their higher affinity for CRBN, generally exhibit greater potency and may display the hook effect at lower concentrations compared to lenalidomide and thalidomide-based counterparts. A thorough understanding and characterization of the hook effect using the detailed experimental protocols provided in this guide are essential for the rational design and clinical translation of effective and safe protein-degrading therapeutics.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
assessing the off-target effects of Thalidomide-NH-(CH2)2-NH-Boc containing PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A significant class of PROTACs utilizes ligands derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase. While highly effective, a critical aspect of their preclinical development is the thorough assessment of off-target effects to ensure safety and specificity.[2]
This guide provides a comparative framework for evaluating the off-target effects of PROTACs containing the Thalidomide-NH-(CH2)2-NH-Boc moiety, a common building block for CRBN-recruiting degraders. We will compare their performance with alternative PROTACs, specifically those that recruit the von Hippel-Lindau (VHL) E3 ligase, and provide detailed experimental protocols for key assessment assays.
Understanding Off-Target Effects of Thalidomide-Based PROTACs
The primary source of off-target activity for thalidomide-based PROTACs stems from the intrinsic properties of the thalidomide moiety itself. When bound to CRBN, thalidomide and its derivatives can recruit a set of endogenous proteins, known as "neosubstrates," for degradation.[2] This occurs independently of the target-binding warhead of the PROTAC. The most well-characterized neosubstrates include zinc finger transcription factors such as IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4, as well as casein kinase 1α (CK1α).[2][3] The degradation of these proteins can lead to unintended pharmacological consequences. For instance, the degradation of IKZF1 and IKZF3 is associated with immunomodulatory effects, while SALL4 degradation is linked to teratogenicity.[2]
In contrast, VHL-based PROTACs exhibit a different off-target profile, which is generally not associated with the degradation of these specific zinc finger proteins.[4] However, they can have their own unique off-target liabilities that require careful evaluation. The choice of E3 ligase, therefore, significantly influences the selectivity profile of a PROTAC.[1][4]
Data Presentation: Comparative Analysis of On-Target and Off-Target Effects
Quantitative proteomics is the gold standard for assessing the selectivity of PROTACs, providing an unbiased, proteome-wide view of protein abundance changes upon treatment.[1][5] The following tables present a comparative analysis of a representative CRBN-based PROTAC (ARV-825, which uses a pomalidomide-based CRBN ligand) and a VHL-based PROTAC (MZ1) targeting the same protein, BRD4.
Table 1: On-Target Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | CRBN | BRD4 | Jurkat | < 1 | > 95 | [1] |
| MZ1 | VHL | BRD4 | H661, H838 | 8, 23 | Complete at 100 nM |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative Comparative Off-Target Profile from Proteomics Data
This table provides a representative example of the expected off-target profiles for CRBN- and VHL-based PROTACs based on published literature.[2][6]
| Protein | Biological Function | Fold Change vs. Control (CRBN-based PROTAC) | Fold Change vs. Control (VHL-based PROTAC) | Potential Implication of Degradation |
| On-Target | ||||
| BRD4 | Epigenetic Reader | -4.5 | -4.2 | Therapeutic Effect |
| Known CRBN Neosubstrates | ||||
| IKZF1 | Transcription Factor | -3.0 | No Significant Change | Immunomodulation |
| IKZF3 | Transcription Factor | -2.8 | No Significant Change | Immunomodulation |
| SALL4 | Transcription Factor | -2.1 | No Significant Change | Developmental Toxicity |
| ZFP91 | Zinc Finger Protein | -1.9 | No Significant Change | Unintended Gene Regulation |
| Other Potential Off-Targets | ||||
| Kinase X | Cell Signaling | -1.3 | -1.5 | Altered Signaling Pathways |
| Housekeeping Protein Y | Cellular Maintenance | No Significant Change | No Significant Change | Minimal Concern |
Experimental Protocols
A rigorous assessment of off-target effects requires a multi-pronged approach employing various biochemical and cellular assays. Below are detailed protocols for essential experiments.
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This method provides an unbiased and quantitative analysis of the entire proteome to identify both on-target and off-target protein degradation.[7][8]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with the PROTAC at a concentration around its DC50 value and a higher concentration (e.g., 1 µM) for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion:
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteines with iodoacetamide.
-
Digest proteins into peptides overnight at 37°C using trypsin.[8]
-
-
TMT Labeling:
-
Sample Pooling and Fractionation:
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.[7]
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant to identify and quantify proteins.[7]
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the vehicle control.
-
Western Blot for Off-Target Validation
This targeted approach is used to confirm the degradation of specific off-target candidates identified from proteomics screens.
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for global proteomics, treating cells with a dose-response of the PROTAC.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and quantify protein concentration as described above.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.
-
Cellular Viability Assay (CellTiter-Glo®)
This assay assesses the overall cytotoxicity of a PROTAC, which can be an indicator of significant on- or off-target toxicity.[11][12]
Protocol:
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PROTAC. Include a vehicle control.
-
Incubate for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.[12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
-
Plot the results to determine the concentration at which the PROTAC reduces cell viability by 50% (IC50).
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 8. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]
- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 11. OUH - Protocols [ous-research.no]
- 12. promega.com [promega.com]
A Researcher's Guide to Validating Ternary Complex Formation: A Biophysical Approach
For researchers, scientists, and drug development professionals, the confirmation and characterization of ternary complexes are crucial steps in understanding signaling pathways and advancing therapeutic strategies, particularly in the burgeoning field of targeted protein degradation. This guide provides a comparative overview of key biophysical methods used to validate and quantify the formation of these three-part molecular assemblies. We delve into the experimental protocols and data analysis for Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET), offering a clear comparison to aid in selecting the most appropriate technique for your research needs.
The formation of a ternary complex, where two molecules are brought into proximity by a third, is a fundamental mechanism in many biological processes. A prominent example is the action of Proteolysis Targeting Chimeras (PROTACs), which induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][2] Validating the formation and stability of this transient ternary complex is paramount for the successful design and optimization of such therapeutic agents.[3]
Comparative Analysis of Key Biophysical Methods
Choosing the right biophysical method depends on several factors, including the nature of the interacting molecules, the desired information (kinetics, thermodynamics, or in-cell validation), and available resources. The following table summarizes the key quantitative parameters and characteristics of SPR, BLI, ITC, and FRET.
| Feature | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Förster Resonance Energy Transfer (FRET) |
| Primary Output | Real-time binding kinetics (k_on, k_off), Affinity (K_D)[2] | Real-time binding kinetics (k_on, k_off), Affinity (K_D)[4] | Binding affinity (K_D), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)[1][5] | Proximity/Interaction, FRET Efficiency[6][7] |
| Labeling Requirement | Label-free[2] | Label-free[4] | Label-free[1] | Requires fluorescent labels (e.g., fluorescent proteins, dyes)[6] |
| Immobilization | One binding partner is immobilized on a sensor chip[2] | One binding partner is immobilized on a biosensor tip[8] | No immobilization, in-solution measurement[1] | No immobilization for in-solution FRET; cellular localization for in-cell FRET[6] |
| Throughput | Medium to High[9] | High[10] | Low to Medium[2] | High (plate-reader based) to Low (microscopy-based) |
| Sample Consumption | Low to Medium[2] | Low[10] | High[2] | Low |
| Key Advantage | High sensitivity, provides detailed kinetic information.[9] | High throughput, less sensitive to bulk refractive index changes than SPR.[10][11] | Gold standard for thermodynamics, provides a complete thermodynamic profile of the interaction.[5] | Enables visualization of interactions in living cells.[6] |
| Key Limitation | Immobilization can affect protein activity; sensitive to buffer composition. | Lower sensitivity than SPR, may not be suitable for very small molecules or weak interactions.[10] | Low throughput, high sample requirement, sensitive to buffer mismatch.[2] | Labeling can alter protein function; complex data analysis for three-component systems.[12] |
Quantitative Data Comparison for a Model PROTAC System
To illustrate the comparative data obtained from these methods, the following table presents representative binding affinity (K_D) values for the binary and ternary interactions of the well-characterized PROTAC molecule MZ1 with its target protein Brd4(BD2) and the VHL E3 ligase.[4][13]
| Interaction | SPR (K_D, nM) | ITC (K_D, nM) | BLI (K_D, nM) |
| Binary: MZ1 - VHL | 29[4] | 66[4] | Not typically used for small molecule binary interactions due to sensitivity limitations[10] |
| Binary: MZ1 - Brd4(BD2) | 1[4] | 4[4] | Not typically used for small molecule binary interactions due to sensitivity limitations[10] |
| Ternary: VHL - MZ1 - Brd4(BD2) | 2[3] | 4[4] | Consistent with SPR and ITC[10] |
Visualizing the Process: Diagrams and Workflows
To better understand the underlying principles and experimental steps, the following diagrams, generated using the DOT language, illustrate the PROTAC signaling pathway and the workflows for each biophysical method.
Caption: PROTAC-induced ternary complex formation leading to target protein degradation.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Experimental workflow for Bio-Layer Interferometry (BLI).
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for Förster Resonance Energy Transfer (FRET).
Detailed Experimental Protocols
Here, we provide generalized protocols for each technique, focusing on the validation of a PROTAC-induced ternary complex.
Surface Plasmon Resonance (SPR) Protocol
-
Sensor Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto a suitable sensor chip surface. Common strategies include amine coupling or capture-based methods for tagged proteins (e.g., His-tag, biotin-tag).[2]
-
System Priming and Equilibration: Prime the system with running buffer to ensure a stable baseline. The running buffer should be optimized for the specific protein system and typically contains a small percentage of DMSO to solubilize the PROTAC.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the immobilized E3 ligase surface to determine the binary binding kinetics and affinity.[13]
-
In a separate experiment, if the target protein can be immobilized, inject the PROTAC to determine its binary interaction with the target.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.[14]
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the binding of the pre-formed PROTAC-target protein complex to the E3 ligase.[14]
-
-
Data Analysis:
-
Fit the sensorgram data from the association and dissociation phases to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the on-rate (k_on), off-rate (k_off), and dissociation constant (K_D) for both binary and ternary interactions.[9]
-
Calculate the cooperativity factor (α), which is the ratio of the binary K_D to the ternary K_D of the PROTAC for the E3 ligase. A value of α > 1 indicates positive cooperativity, meaning the PROTAC binds more tightly to the E3 ligase in the presence of the target protein.[14]
-
Bio-Layer Interferometry (BLI) Protocol
-
Biosensor Preparation: Immobilize a biotinylated or His-tagged protein (e.g., E3 ligase) onto streptavidin- or Ni-NTA-coated biosensor tips.[15]
-
Experiment Setup:
-
Hydrate the biosensor tips in running buffer.
-
Prepare a 96- or 384-well plate with the necessary solutions: running buffer for baseline, ligand solution for immobilization, analyte solutions (PROTAC and target protein mixtures), and buffer for dissociation.[8]
-
-
Assay Steps (automated):
-
Baseline: Dip the biosensors into wells containing running buffer to establish a stable baseline.
-
Loading: Move the biosensors to wells containing the ligand for immobilization.
-
Second Baseline: Dip the biosensors back into buffer to remove any unbound ligand and establish a new baseline.
-
Association: Move the biosensors to wells containing the analyte solutions (e.g., a fixed concentration of target protein with varying concentrations of PROTAC).
-
Dissociation: Transfer the biosensors to wells with running buffer to monitor the dissociation of the complex.[16]
-
-
Data Analysis:
-
The instrument software records the wavelength shift in real-time, generating sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 or 2:1) to determine k_on, k_off, and K_D.[16] Due to its lower sensitivity, BLI is often more suited for characterizing the protein-protein interaction within the ternary complex rather than the initial small molecule-protein binary interactions.[10]
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.[5]
-
Accurately determine the concentrations of all components.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe.
-
Equilibrate the instrument to the desired experimental temperature.
-
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the sample cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (e.g., 100-200 µM).[5]
-
PROTAC into Target Protein: Fill the sample cell with the target protein solution and the syringe with the PROTAC solution.
-
Perform the titrations and analyze the data using a one-site binding model to obtain the binary K_D, ΔH, and stoichiometry (n).[5]
-
-
Ternary Titration:
-
Fill the sample cell with a solution containing the E3 ligase and a saturating concentration of the target protein.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the heat peaks from the titration data and plot them against the molar ratio of the titrant.
-
Fit the resulting isotherm to a suitable binding model to determine the apparent K_D and ΔH for ternary complex formation.[1]
-
Calculate the cooperativity factor (α) using the binary and ternary K_D values.[5]
-
Förster Resonance Energy Transfer (FRET) Protocol (for live cells)
-
Construct Design and Preparation:
-
Genetically fuse the target protein and the E3 ligase to a compatible FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Prepare high-quality plasmid DNA for transfection.
-
-
Cell Culture and Transfection:
-
Plate cells at an appropriate density.
-
Co-transfect the cells with the donor- and acceptor-labeled protein constructs.
-
-
PROTAC Treatment:
-
After allowing time for protein expression, treat the cells with the PROTAC of interest at various concentrations and for different durations.
-
-
Imaging and FRET Measurement:
-
Image the cells using a fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets).
-
Acquire images in the donor, acceptor, and FRET channels.
-
-
Data Analysis:
-
Correct for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency. An increase in FRET efficiency upon PROTAC treatment indicates that the donor and acceptor-labeled proteins are being brought into close proximity, confirming the formation of the ternary complex in a cellular context.[6][7] For three-component systems, a three-fluorophore FRET approach can be employed, though the data analysis is more complex.[17][18]
-
Conclusion
The validation and characterization of ternary complexes are essential for advancing our understanding of cellular signaling and for the development of novel therapeutics. Each of the biophysical methods discussed—SPR, BLI, ITC, and FRET—offers unique advantages and provides complementary information. SPR and BLI excel at providing real-time kinetic data, ITC is the gold standard for thermodynamic characterization, and FRET allows for the visualization of complex formation within the native cellular environment. By carefully considering the specific research question and the strengths and limitations of each technique, researchers can effectively validate and quantify ternary complex formation, paving the way for new discoveries and therapeutic innovations.
References
- 1. Studying multisite binary and ternary protein interactions by global analysis of isothermal titration calorimetry data in SEDPHAT: Application to adaptor protein complexes in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Visualization of ternary complexes in living cells by using a BiFC-based FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How do I calculate FRET efficiency? | AAT Bioquest [aatbio.com]
- 8. Biolayer Interferometry (BLI) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 11. gatorbio.com [gatorbio.com]
- 12. researchgate.net [researchgate.net]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Three-Fluorophore FRET Enables the Analysis of Ternary Protein Association in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Three-Fluorophore FRET Enables the Analysis of Ternary Protein Association in Living Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the pharmacokinetic properties of different thalidomide-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic science, enabling the targeted degradation of disease-causing proteins previously deemed "undruggable."[1][2] A significant portion of these innovative molecules utilize ligands derived from thalidomide (B1683933) and its analogs to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] Understanding the pharmacokinetic (PK) properties of these complex bifunctional molecules is critical for their successful translation from preclinical discovery to clinical application. This guide offers a comparative analysis of the pharmacokinetic profiles of key thalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for selected thalidomide-based PROTACs from preclinical and clinical studies. It is important to note that direct comparisons should be approached with caution, as experimental conditions such as species, dose, and route of administration can significantly impact the results.[1]
| PROTAC | Target | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance (mL/h/kg) | Vss (mL/kg) | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | Rat | 5 mg/kg PO | - | - | - | - | 23.83 | 413.6 | - | [4][5] |
| Mouse | 5 mg/kg PO | - | - | - | - | 37.89 | 180.9 | 2366 | [4] | ||
| ARV-471 (Vepdegestrant) | Estrogen Receptor (ER) | Rat | - | - | - | - | - | 24.12 | 1053 | - | [6] |
| Mouse | - | - | - | - | - | 17.91 | 313.3 | - | [6] | ||
| Thalidomide | (Parent Molecule) | Human | 200 mg PO | 1000-2000 | 3-4 | 6 | 18000 | ~90 | 10000 (10 L/h) | 16000 (16L) | [7][8] |
| Mouse | 2 mg/kg PO | ~1118 (4.3 µM) | 0.5 | 0.5-0.8 | ~1032 (4 µM·h) | 50 | - | - | [9] | ||
| Rabbit | 2 mg/kg PO | ~468 (1.8 µM) | 1.5 | ~3 | ~2078 (8 µM·h) | 100 | - | - | [9] |
Note: Some values were converted or estimated from the source material for comparative purposes. The data for ARV-110 and ARV-471 in rodents highlights their oral bioavailability, a key challenge for these "beyond rule of 5" molecules.[4][6][10] Clinical data for ARV-471 has shown a dose-related increase in plasma exposure.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway for thalidomide-based PROTACs and a typical experimental workflow for their pharmacokinetic analysis.[1]
Caption: General mechanism of action for thalidomide-based PROTACs.
Caption: Typical experimental workflow for pharmacokinetic analysis of PROTACs.
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated bioanalytical methods. The most common technique for quantifying PROTACs in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6]
General LC-MS/MS Method for PROTAC Quantification in Plasma
This protocol provides a generalized procedure based on common practices for analyzing PROTACs like ARV-110 and ARV-471.[4][6]
1. Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples (e.g., from rat or mouse) on ice.
-
To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a related PROTAC molecule like pomalidomide (B1683931) or another PROTAC like ARV-110 for ARV-471 analysis).[4][6]
-
Vortex the mixture for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the samples at approximately 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation (LC):
-
HPLC System: A high-performance liquid chromatography system (e.g., Agilent 1100 series) is used.[6]
-
Column: A reverse-phase C18 column is typically employed for separation.
-
Mobile Phase: A gradient elution is commonly used with a two-component mobile phase:
-
Aqueous Component (A): Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.[1][6]
-
-
Gradient: The gradient is optimized to achieve good separation of the analyte from endogenous plasma components and potential metabolites.[1] A typical gradient might start with a high percentage of aqueous phase, ramping up to a high percentage of organic phase to elute the PROTAC, followed by a re-equilibration step.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Mass Spectrometric Detection (MS/MS):
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX API 4000) is used for detection.[6]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for these types of molecules.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for the PROTAC and the internal standard.[4][11]
-
Example Transition for ARV-110: m/z 813.4 → 452.2[4]
-
-
Data Analysis: The peak areas of the analyte and the internal standard are used to construct a calibration curve from samples with known concentrations. The concentrations of the unknown study samples are then interpolated from this curve.
4. Pharmacokinetic Parameter Calculation:
-
The resulting plasma concentration-time data is analyzed using non-compartmental analysis with software like WinNonlin to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion
The development of orally bioavailable thalidomide-based PROTACs with favorable pharmacokinetic profiles remains a key objective in the field. While molecules like ARV-110 and ARV-471 demonstrate promising preclinical and clinical data, their properties are a result of extensive optimization of the three components: the warhead, the linker, and the E3 ligase ligand. The inherent complexity and large size of PROTACs often lead to challenges in achieving good oral bioavailability and avoiding rapid clearance.[10][12] The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these crucial properties, enabling researchers to make data-driven decisions in the design and advancement of the next generation of potent and selective protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Mechanism of Action of Thalidomide-Based PROTACs through Knockout Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Thalidomide-NH-(CH2)2-NH-Boc PROTACs and their alternatives, supported by key experimental data from knockout studies. This guide delves into the critical role of the E3 ligase Cereblon (CRBN) in the mechanism of action of these PROTACs and outlines the definitive experimental approaches to validate this dependency.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A significant class of these molecules utilizes derivatives of thalidomide (B1683933) to recruit the E3 ubiquitin ligase Cereblon (CRBN). The "this compound" moiety serves as a versatile linker component for synthesizing such CRBN-recruiting PROTACs. Confirmation of the precise mechanism of action is paramount in the development of these targeted protein degraders, with knockout studies of the recruited E3 ligase serving as the gold standard for validation.
The Critical Role of CRBN in PROTAC-Mediated Degradation
Thalidomide and its analogs act as molecular glues, inducing proximity between CRBN and novel protein substrates, leading to their ubiquitination and subsequent degradation. In the context of a PROTAC, the thalidomide-based ligand recruits CRBN, while a separate ligand on the PROTAC molecule simultaneously binds to the protein of interest (POI). This ternary complex formation is the essential first step in the degradation cascade.
To definitively prove that the degradation of a target protein by a thalidomide-based PROTAC is indeed CRBN-dependent, researchers employ genetic knockout of the CRBN gene. In cells lacking CRBN, the PROTAC is unable to recruit the E3 ligase, and therefore, the target protein should not be degraded. This provides unequivocal evidence for the on-target mechanism of the PROTAC.
Comparative Analysis of PROTAC Performance in Wild-Type vs. CRBN Knockout Cells
The following data, exemplified by the well-characterized BRD4-degrading PROTAC dBET1, which utilizes a thalidomide-based CRBN ligand, illustrates the CRBN-dependent mechanism of action.
| Cell Line | PROTAC Treatment | Target Protein Level (Relative to Control) | Reference |
| MM1.S (Wild-Type) | dBET1 (100 nM, 18h) | Drastically Reduced | [1] |
| MM1.S CRBN -/- (Knockout) | dBET1 (100 nM, 18h) | No significant change | [1] |
| Mouse T cells (Crbn +/+) | dBET1 | Dose-dependent reduction in BRD4 | [2] |
| Mouse T cells (Crbn -/-) | dBET1 | No reduction in BRD4 | [2] |
These results clearly demonstrate that in the absence of CRBN, the thalidomide-based PROTAC is ineffective at degrading its target protein, BRD4.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the underlying biological processes and experimental strategies, the following diagrams are provided.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for CRBN knockout validation.
Detailed Experimental Protocols
For researchers aiming to replicate or adapt these validation studies, detailed protocols for the key experimental techniques are provided below.
CRISPR-Cas9 Mediated Knockout of CRBN
Objective: To generate a cell line that does not express CRBN to be used as a negative control for CRBN-dependent PROTAC activity.
Materials:
-
Wild-type cell line of interest
-
Lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the CRBN gene
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
96-well plates for single-cell cloning
-
Cell culture media and supplements
Protocol:
-
gRNA Design and Cloning: Design and clone a gRNA sequence targeting an early constitutive exon of the CRBN gene into a suitable lentiviral vector that also expresses Cas9. A non-targeting gRNA should be used as a control.
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the wild-type cells.
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Plate the selected cells at a limiting dilution in 96-well plates to isolate single-cell clones.
-
Expansion and Validation: Expand the resulting clones and validate the knockout of CRBN at the genomic level by sequencing and at the protein level by Western blot.
Western Blot Analysis of Target Protein Degradation
Objective: To quantify the levels of the target protein in wild-type and CRBN knockout cells after treatment with the PROTAC.
Materials:
-
Wild-type and CRBN knockout cells
-
Thalidomide-based PROTAC
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment: Seed both wild-type and CRBN knockout cells and treat with the PROTAC at various concentrations and time points. Include a DMSO-treated control.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein band intensity to the loading control.
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Objective: To demonstrate the formation of the ternary complex (Target Protein - PROTAC - CRBN) in a cellular context.
Materials:
-
Wild-type cells
-
PROTAC
-
Proteasome inhibitor (e.g., MG132) to prevent degradation of the target
-
Co-IP lysis buffer
-
Antibody against the target protein or CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Protocol:
-
Cell Treatment: Treat wild-type cells with the PROTAC and a proteasome inhibitor.
-
Cell Lysis: Prepare cell lysates under non-denaturing conditions.
-
Immunoprecipitation: Incubate the lysate with an antibody against either the target protein or CRBN.
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.
-
Western Blot Analysis: Analyze the eluates by Western blot, probing for the presence of all three components of the ternary complex (target protein, CRBN, and a component of the E3 ligase complex like DDB1).
Cell Viability Assay
Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.
Materials:
-
Wild-type and CRBN knockout cells
-
PROTAC
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Protocol:
-
Cell Seeding: Seed both wild-type and CRBN knockout cells in 96-well plates.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the PROTAC concentration to determine the IC50 value.
References
A Comparative Guide to Cereblon Modulators: Benchmarking Thalidomide and its Derivatives Against Next-Generation Agents
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the foundational cereblon (CRBN) modulator, thalidomide (B1683933), and its functionalized derivative, Thalidomide-NH-(CH2)2-NH-Boc, against next-generation cereblon E3 ligase modulators. This document provides a comprehensive overview of their mechanisms of action, comparative performance data from key experimental assays, and detailed experimental protocols to inform the selection and application of these molecules in targeted protein degradation and other therapeutic strategies.
Introduction to Cereblon Modulation
Cereblon (CRBN) is a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN).[1] Small molecules that bind to CRBN can modulate its activity, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is the basis for the therapeutic effects of immunomodulatory imide drugs (IMiDs) and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs).
Thalidomide was the first-in-class IMiD, and its analogs, lenalidomide (B1683929) and pomalidomide, represent second-generation modulators with improved potency.[2] More recently, a new class of agents known as Cereblon E3 Ligase Modulators (CELMoDs), such as iberdomide (B608038), have been developed with even greater affinity for CRBN and enhanced degradation of neosubstrates.[1]
This compound is a derivative of thalidomide that incorporates a linker with a Boc-protected amine. This functionalization makes it a key building block in the synthesis of PROTACs, where it serves as the CRBN-recruiting ligand. While its primary application is in the construction of these heterobifunctional degraders, its core thalidomide scaffold provides the basis for its interaction with cereblon.
Mechanism of Action: From IMiDs to CELMoDs
The binding of a cereblon modulator to a hydrophobic pocket in CRBN alters the conformation of the substrate-binding surface. This induced conformational change enables the recruitment of specific proteins, primarily transcription factors such as Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex.[3][4] Once recruited, these neosubstrates are polyubiquitinated and targeted for degradation by the proteasome. The efficiency of this process is dependent on the affinity of the modulator for CRBN and the stability of the resulting ternary complex (CRBN-modulator-neosubstrate).
Next-generation modulators have been engineered to enhance their binding affinity to CRBN and improve the avidity of the ternary complex, leading to more efficient and potent degradation of target neosubstrates.[1]
Comparative Performance Data
The efficacy of cereblon modulators can be benchmarked by several key parameters: binding affinity to CRBN, and the efficiency (DC50) and maximum level (Dmax) of neosubstrate degradation.
Cereblon Binding Affinity
The dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) from competitive binding assays indicates the potency with which a modulator binds to CRBN. Lower values signify a stronger interaction. Next-generation modulators exhibit significantly higher affinity for CRBN compared to thalidomide.
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Ki) | Competitive Titration | [5] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [5] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [5] |
| Iberdomide (CC-220) | Higher affinity than Lenalidomide and Pomalidomide | TR-FRET | [1] |
| This compound | Not Publicly Available (Expected to be similar to Thalidomide) | - | - |
Note: Binding affinities can vary depending on the specific assay conditions and methodologies used.
Neosubstrate Degradation (IKZF1/IKZF3)
The degradation of the neosubstrates IKZF1 and IKZF3 is a key pharmacodynamic marker of cereblon modulator activity. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are used to quantify the potency and efficacy of a modulator in inducing the degradation of these transcription factors.
| Compound | IKZF1/IKZF3 Degradation (DC50) | Dmax | Cell Line | Reference |
| Thalidomide | Less efficient degradation | - | Multiple Myeloma Cells | [5] |
| Lenalidomide | Potent degradation | >90% | Multiple Myeloma Cells | [6] |
| Pomalidomide | More potent than Lenalidomide | >90% | Multiple Myeloma Cells | [1] |
| Iberdomide (CC-220) | More potent than Pomalidomide | >90% | Multiple Myeloma Cells | [1] |
| This compound | Not Publicly Available (Activity as a standalone degrader is not its primary application) | - | - | - |
Note: DC50 and Dmax values are highly dependent on the cell line, treatment duration, and the specific protein degradation assay employed.
The Role of this compound in PROTACs
While direct comparative data on the standalone activity of this compound is limited, its significance lies in its utility as a foundational component for constructing PROTACs. The ethylamine (B1201723) linker provides a crucial attachment point for connecting a ligand that binds to a protein of interest, thereby creating a heterobifunctional molecule that can induce the degradation of that target protein. The Boc protecting group allows for controlled, sequential synthesis of the final PROTAC molecule.
Experimental Protocols
To facilitate the independent evaluation and comparison of cereblon modulators, detailed protocols for key assays are provided below.
Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay quantitatively determines the binding affinity of a compound to CRBN in a competitive format.
Materials:
-
Recombinant His-tagged CRBN/DDB1 complex
-
Terbium (Tb)-conjugated anti-His antibody (donor)
-
Fluorescently labeled thalidomide analog (tracer/acceptor)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compound and the unlabeled thalidomide (for standard curve) in assay buffer.
-
In a 384-well plate, add the test compound or standard.
-
Add the fluorescently labeled thalidomide tracer to all wells.
-
Add a pre-mixed solution of His-tagged CRBN/DDB1 complex and Tb-conjugated anti-His antibody to all wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at the donor and acceptor wavelengths (e.g., 620 nm for Tb and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the compound concentration to determine the IC50 value.
Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay monitors the formation of the ternary complex between CRBN, the modulator, and a neosubstrate.
Materials:
-
HEK293T cells
-
Plasmid encoding NanoLuc®-CRBN fusion protein (donor)
-
Plasmid encoding HaloTag®-IKZF1 fusion protein (acceptor)
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)
-
Nano-Glo® Live Cell Substrate
-
Test compounds
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well cell culture plates
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-CRBN and HaloTag®-IKZF1 plasmids and seed into a 96-well plate.
-
Incubate for 24 hours to allow for protein expression.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for at least 60 minutes.
-
Add the test compound dilutions to the cells and incubate for the desired time (e.g., 90 minutes).
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate on a luminometer equipped with filters for NanoLuc® emission (~460 nm) and the acceptor emission (~618 nm).
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal) and plot against the compound concentration to determine the EC50 for ternary complex formation.
Protein Degradation Assay (HiBiT Lytic Assay)
This assay quantifies the degradation of a target protein in response to treatment with a cereblon modulator.
Materials:
-
Cell line endogenously expressing HiBiT-tagged IKZF1 (e.g., via CRISPR/Cas9 gene editing)
-
Test compounds
-
Nano-Glo® HiBiT® Lytic Detection System (containing LgBiT protein and lytic substrate)
-
White, opaque 96-well cell culture plates
Procedure:
-
Seed the HiBiT-IKZF1 cells into a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the compound dilutions and incubate for the desired time (e.g., 4, 8, 24 hours).
-
Prepare the Nano-Glo® HiBiT® Lytic Reagent according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the lytic reagent to each well.
-
Incubate at room temperature for 10 minutes with shaking to ensure complete cell lysis.
-
Read the luminescence on a plate-based luminometer.
-
Normalize the luminescence signal to a vehicle-treated control and plot the percentage of remaining protein against the compound concentration to determine the DC50 and Dmax values.
Conclusion
The evolution from thalidomide to next-generation cereblon modulators has been driven by the pursuit of enhanced binding affinity to CRBN and more potent degradation of neosubstrates. While this compound is primarily a synthetic intermediate for the construction of PROTACs, an understanding of its core thalidomide moiety's properties in comparison to advanced modulators like lenalidomide, pomalidomide, and iberdomide is crucial for the rational design of novel therapeutics. The experimental protocols provided herein offer a robust framework for the continued evaluation and development of new and more effective cereblon-based therapies.
References
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beyondspringpharma.com [beyondspringpharma.com]
cross-validation of experimental results with computational modeling of Thalidomide-NH-(CH2)2-NH-Boc complexes
A Comparative Guide for Researchers in Drug Discovery
In the landscape of targeted protein degradation, the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) by small molecules has become a cornerstone of therapeutic strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Thalidomide (B1683933) and its derivatives, such as lenalidomide (B1683929) and pomalidomide, are seminal examples of CRBN ligands. A key building block in the synthesis of many CRBN-based PROTACs is the molecule Thalidomide-NH-(CH2)2-NH-Boc, which provides a versatile handle for linker attachment. The robust design of such molecules relies on a synergistic interplay between experimental validation and computational modeling to accurately predict and confirm their binding affinity and mode of action.
This guide provides an objective comparison of experimental and computational approaches used to study the interaction between thalidomide-based ligands and CRBN, offering researchers a comprehensive overview of the available methodologies and the critical importance of their cross-validation.
Experimental and Computational Data Comparison
The binding affinity of thalidomide and its analogs to CRBN has been quantified by various experimental techniques, providing crucial benchmarks for computational models. Molecular docking and dynamics simulations, in turn, offer atomic-level insights into the binding interactions that are often challenging to capture experimentally.
| Ligand | Experimental Method | Binding Affinity (K D ) | Computational Method | Predicted Binding Energy (kcal/mol) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~200 nM | Molecular Docking | -6.8 | [1] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~1 µM | Molecular Docking | -6.6 | [1] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.2 µM | Molecular Docking | -6.7 | [1] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | - | - | [2] |
| (R)-thalidomide | Competitive Elution Assay | Weaker binding | - | - | [2] |
Note: Binding affinities and energies can vary depending on the specific experimental conditions and computational parameters used. The data presented here is for comparative purposes.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are protocols for key techniques used to characterize the binding of thalidomide-based ligands to CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3]
Protocol:
-
Sample Preparation: Recombinant human CRBN (typically the thalidomide-binding domain) is dialyzed into the desired buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl). The thalidomide analog is dissolved in the same buffer.
-
ITC Experiment: The CRBN solution is loaded into the sample cell of the calorimeter, and the thalidomide analog solution is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand are made into the protein solution.
-
Data Analysis: The heat changes after each injection are measured and plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.[4]
X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding mode and key intermolecular interactions.[5]
Protocol:
-
Crystallization: The purified CRBN-DDB1 complex is incubated with the thalidomide analog and subjected to crystallization screening using various precipitants and conditions.
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam. The diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic model of the complex is built and refined.[6]
Competitive Binding Assays
These assays determine the relative binding affinity of a test compound by measuring its ability to displace a known binder from the target protein.
Protocol (using thalidomide-immobilized beads):
-
Bead Preparation: Thalidomide is immobilized on agarose (B213101) beads.
-
Protein Binding: Cell lysates containing CRBN are incubated with the thalidomide-beads.
-
Elution: The beads are washed, and then incubated with a solution containing the test compound (e.g., this compound).
-
Analysis: The amount of CRBN eluted from the beads is quantified by immunoblotting, indicating the binding affinity of the test compound relative to thalidomide.[2]
Computational Modeling Protocols
Computational methods provide predictive power and a detailed understanding of the molecular interactions driving complex formation.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein receptor.[1]
Protocol:
-
Receptor and Ligand Preparation: The 3D structure of CRBN is obtained from the Protein Data Bank (PDB ID: 4CI1)[7]. The structure of the thalidomide analog is built and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the binding site of CRBN and score the different poses based on a scoring function.
-
Analysis: The predicted binding poses and their corresponding binding energies are analyzed to identify the most likely binding mode.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.[1]
Protocol:
-
System Setup: The docked protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
-
Simulation: The system is subjected to a simulation for a defined period (e.g., 100 nanoseconds), where the movements of all atoms are calculated based on a force field.
-
Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, identify key interactions, and calculate properties like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Quantum Mechanics (QM) Calculations
QM methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of molecular properties and reaction energies, for example, to study the racemization of thalidomide analogs.[8][9]
Protocol:
-
Model System: A model of the thalidomide analog, often including explicit solvent molecules, is constructed.
-
Calculation: DFT calculations are performed to determine the electronic structure and energy of the system.
-
Analysis: The results are used to understand properties like the kinetic isotope effect and the stability of different enantiomers.[9]
Visualizing the Workflow and Interactions
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships in experimental and computational workflows.
Caption: Experimental workflow for characterizing ligand-protein interactions.
Caption: Computational workflow for predicting ligand-protein interactions.
Caption: The logic of cross-validating experimental and computational results.
Conclusion
The development of effective thalidomide-based molecules, including versatile intermediates like this compound for PROTAC synthesis, necessitates a rigorous and integrated approach. Experimental techniques provide the ground truth for binding affinities and structural interactions, while computational modeling offers predictive power and a deeper understanding of the underlying molecular mechanisms. The cross-validation of data from both domains is paramount. Discrepancies between experimental and computational results can highlight limitations in the models or experimental setup, leading to refinement and a more accurate and comprehensive understanding of the system. For researchers and scientists in drug development, leveraging this synergistic relationship is critical for accelerating the design of novel and effective therapeutics.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. rcsb.org [rcsb.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-NH-(CH2)2-NH-Boc: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling and disposing of Thalidomide-NH-(CH2)2-NH-Boc. Given the established teratogenic properties of thalidomide (B1683933) and its analogs, a comprehensive and meticulous disposal plan is mandatory to ensure personnel safety and prevent environmental contamination.[1][2][3][4] This guide provides a step-by-step operational plan for the proper disposal of this compound.
The primary and required method for the disposal of this compound is through a licensed professional chemical waste disposal service.[5][6] Do not attempt to dispose of this chemical into standard drains or as regular laboratory waste.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first and most critical line of defense against accidental exposure. A multi-layered approach to PPE is essential for all personnel handling this compound, regardless of the quantity.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and allows for safe removal of the outer layer in case of contamination.[7] |
| Body Protection | Disposable, back-closing lab coat with knit cuffs. | Provides full body coverage and prevents contamination of personal clothing. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from dust particles and accidental splashes.[7] |
| Respiratory Protection | A minimum of an N95 respirator; a powered air-purifying respirator (PAPR) is recommended for handling larger quantities or when dust/aerosol generation is possible.[7] | Prevents inhalation of airborne particles of the compound.[7] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of chemical contaminants outside of the designated handling area. |
Step-by-Step Disposal Protocol
Adherence to a systematic waste collection and disposal workflow is critical. The following protocol outlines the necessary steps for safe and compliant disposal.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Establish a dedicated hazardous waste stream for all materials contaminated with this compound.[6]
-
Use separate, designated containers for solid and liquid waste.[5]
-
Solid Waste: Includes unused or expired compound, contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials), and spill cleanup materials.
-
Liquid Waste: Includes solutions containing the compound and any rinsate from equipment decontamination.
-
-
-
Containerization:
-
Place all waste into robust, leak-proof containers that are compatible with the chemical nature of the waste.
-
Ensure containers are securely sealed to prevent leakage or spillage.
-
-
Labeling:
-
Clearly and accurately label all waste containers with the full chemical name: "this compound".[5]
-
Indicate the approximate quantity of the waste material.
-
List any solvents present in liquid waste containers.[5]
-
Attach appropriate hazard symbols (e.g., "Toxic," "Hazardous Waste") in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[5]
-
Provide the waste manifest with accurate information regarding the chemical and its quantity.
-
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
For Small Spills (<5 g or 5 mL):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full complement of PPE as described in the table above.
-
Containment:
-
Collection: Carefully scoop all contaminated absorbent materials into a designated cytotoxic/hazardous waste container.[6]
-
Decontamination: Clean the spill area thoroughly, working from the outside in. First, use a suitable solvent (e.g., ethanol (B145695) or methanol) to wipe the area, collecting the wipe as hazardous waste. Follow with a laboratory-grade detergent and water, and a final rinse with 70% alcohol.[6]
-
-
For Large Spills (>5 g or 5 mL):
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Thalidomide-NH-(CH2)2-NH-Boc
Operational Plan: Step-by-Step Guidance
Safe handling of potent compounds like Thalidomide-NH-(CH2)2-NH-Boc requires meticulous planning and execution from receipt to disposal.
1. Receiving and Storage:
-
Receiving: Upon receipt, visually inspect the package for any signs of damage or leakage in a designated receiving area.
-
Storage: The compound should be stored in a tightly sealed, clearly labeled container.[6] Keep it in a secure, locked, and well-ventilated area, accessible only to authorized personnel. Store away from incompatible materials.[6]
2. Handling and Preparation:
-
Designated Area: All handling of the solid compound and its solutions must occur in a designated area, such as a chemical fume hood, a certified Class II Biosafety Cabinet, or a containment isolator to prevent exposure.[7][8]
-
Pre-Handling: Before starting, ensure all necessary Personal Protective Equipment (PPE) is worn correctly. Prepare all required materials (spatulas, weigh paper, solvents, vials) and the waste container within the containment area to minimize movement.
-
Weighing: To prevent the generation of dust, handle the solid compound carefully. Use anti-static weigh boats or paper.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination and dispose of it in the designated hazardous waste container. Wash hands and forearms thoroughly with soap and water.[6]
3. Emergency Procedures:
-
Spill Response:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Secure: Post a warning sign to prevent entry.
-
PPE: Wear appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain: Cover the spill with an absorbent material, working from the outside in. Do not raise dust.
-
Clean: Carefully collect the absorbed material and spilled powder using tools that will not generate dust. Place it into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by a soap and water solution.
-
Report: Document and report the spill to your supervisor and EHS department.[9]
-
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10] Seek immediate medical attention.
-
Eye Contact: Flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present.[6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.[5] The following equipment is mandatory when handling this compound.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves.[12] | Provides a robust barrier against skin contact and allows for safe removal of the outer layer if contaminated.[5] |
| Body Protection | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting knit cuffs.[5][12] | Prevents contamination of personal clothing and skin. |
| Eye Protection | Chemical splash goggles or a full-face shield.[5] | Protects eyes from airborne dust particles and accidental splashes. |
| Respiratory Protection | A minimum of an N95 respirator. A Powered Air-Purifying Respirator (PAPR) is recommended for handling larger quantities or when dust generation is possible.[5][13] | Prevents the inhalation of hazardous airborne particles. |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous pharmaceutical waste.[14] Improper disposal can pose a risk to human health and the environment.[15]
1. Waste Segregation and Containment:
-
Containers: Use dedicated, leak-proof, and puncture-resistant containers clearly labeled as "Hazardous Pharmaceutical Waste".[16][17] Black containers are commonly used for hazardous pharmaceutical waste.[14][15]
-
Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh papers, absorbent pads, and empty stock vials. Place directly into the designated solid waste container.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed hazardous waste container. Do not pour any amount down the drain.[16]
-
Sharps Waste: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous waste.[15]
2. Labeling and Storage:
-
Labeling: All waste containers must be clearly labeled with the chemical name ("this compound Waste") and the words "Hazardous Waste".
-
Storage: Store sealed waste containers in a secure, designated satellite accumulation area away from general lab traffic until collection.
3. Final Disposal:
-
Professional Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[17]
-
Manifest: Ensure a hazardous waste manifest is completed to document the waste from generation to final disposal.[14][17] Disposal will typically be carried out via incineration at a licensed facility.[16]
Experimental Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. research.uga.edu [research.uga.edu]
- 7. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 8. witpress.com [witpress.com]
- 9. utoledo.edu [utoledo.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. benchchem.com [benchchem.com]
- 13. aiha.org [aiha.org]
- 14. medicalwastepros.com [medicalwastepros.com]
- 15. securewaste.net [securewaste.net]
- 16. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 17. danielshealth.com [danielshealth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
